molecular formula C11H11NO B054827 2,7-Dimethylisoquinolin-1(2h)-one CAS No. 118160-07-9

2,7-Dimethylisoquinolin-1(2h)-one

Numéro de catalogue: B054827
Numéro CAS: 118160-07-9
Poids moléculaire: 173.21 g/mol
Clé InChI: NRYHHRUVAAECLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,7-Dimethylisoquinolin-1(2H)-one is an isoquinolinone derivative offered for research and development purposes. The isoquinolin-1(2H)-one scaffold is recognized as a privileged structure in medicinal chemistry, frequently encountered in naturally occurring alkaloids and pharmaceutical compounds due to its diverse biological activity profile . This core framework is found in molecules investigated for various therapeutic areas, including anticancer, antiviral, and antidiabetic applications . Researchers utilize this and related compounds in transition-metal-catalyzed C–H activation and annulation reactions to build more complex nitrogen-containing heterocycles, which are valuable in the discovery of new active molecules . As a building block, it facilitates exploration in organic synthesis and drug discovery. 2,7-Dimethylisoquinolin-1(2H)-one is provided for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, including wearing personal protective equipment and working in a well-ventilated area .

Propriétés

IUPAC Name

2,7-dimethylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYHHRUVAAECLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,7-Dimethylisoquinolin-1(2H)-one: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, epigenetic modulators, and metabolic regulators. Specifically, 2,7-dimethylisoquinolin-1(2H)-one represents a highly optimized derivative where precise methylation dictates both its physicochemical behavior and target-binding orientation. This whitepaper provides an in-depth technical analysis of its chemical structure, a self-validating protocol for its synthesis via transition-metal catalysis, and its emerging role in cardiovascular drug development.

Structural Dynamics & Physicochemical Profiling

The core of 2,7-dimethylisoquinolin-1(2H)-one consists of a fused bicyclic system (a benzene ring fused to a nitrogen-containing lactam ring). The strategic placement of methyl groups at the 2-position (N-methylation) and the 7-position (C-methylation) fundamentally alters the molecule's interaction profile compared to the unsubstituted parent compound.

  • N-Methylation (Position 2): Alkylation of the lactam nitrogen eliminates a critical hydrogen bond donor. This modification reduces the topological polar surface area (tPSA), thereby enhancing membrane permeability and oral bioavailability.

  • C-Methylation (Position 7): The methyl group at the 7-position introduces steric bulk and electron-donating properties via hyperconjugation, which can favorably orient the molecule within hydrophobic binding pockets of target proteins.

Quantitative Data Presentation

The following table summarizes the theoretical and calculated physicochemical properties of the 2,7-dimethylisoquinolin-1(2H)-one scaffold, highlighting the causality behind its favorable pharmacokinetic profile.

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₁H₁₁NOServes as a low-molecular-weight base scaffold, allowing for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 173.21 g/mol Optimal size for rapid diffusion across lipid bilayers and high ligand efficiency (LE) during hit-to-lead optimization.
Hydrogen Bond Donors 0N-methylation eliminates the primary H-bond donor, significantly increasing lipophilicity and facilitating blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Acceptors 1The C1-carbonyl oxygen remains an active H-bond acceptor, critical for anchoring the molecule to kinase hinge regions or receptor active sites.
LogP (Estimated) ~2.1Strikes an ideal balance between aqueous solubility for formulation and lipophilicity for cellular uptake.

Advanced Synthetic Methodology: Rh(III)-Catalyzed C-H Annulation

Traditional syntheses of isoquinolinones (such as the Bischler-Napieralski cyclization) require harsh dehydrating agents and pre-functionalized halogenated precursors. To maximize atom economy and functional group tolerance, modern approaches utilize transition-metal catalyzed C-H activation[1].

The following is a self-validating experimental protocol for synthesizing the 2,7-dimethylisoquinolin-1(2H)-one core via Rhodium(III)-catalyzed oxidative annulation.

Self-Validating Experimental Protocol

Rationale for Reagent Selection: Rhodium(III) is selected over Copper or Palladium because it efficiently forms a stable metallacycle intermediate with benzamides, driving regioselective alkyne/alkene insertion without requiring directing-group cleavage post-reaction.

  • Step 1: Reagent Assembly. In an oven-dried Schlenk tube, combine N-methyl-4-methylbenzamide (1.0 equiv, 1.0 mmol), the coupling partner (e.g., an internal alkyne or vinyl acetate equivalent, 1.2 equiv), [Cp*RhCl2]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv) as the terminal oxidant.

  • Step 2: Solvent & Atmosphere. Suspend the mixture in anhydrous tert-amyl alcohol (5.0 mL). Purge the system with N₂ gas for 15 minutes.

    • Causality:tert-amyl alcohol is chosen because its steric bulk prevents unwanted transesterification or nucleophilic attack side-reactions common with primary alcohols. The N₂ atmosphere prevents premature catalyst oxidation.

  • Step 3: Thermal Activation & In-line Quality Control (Self-Validation). Seal the tube and heat to 110°C.

    • Self-Validation Checkpoint: At the 4-hour mark, withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS. The protocol is validated to proceed to isolation only if the rhodacycle intermediate mass is depleted and the product peak (m/z[M+H]+ = 174.2) constitutes >90% of the total ion chromatogram. If starting material >5% remains, add an additional 2 mol% [Cp*RhCl2]₂ and stir for 2 hours.

  • Step 4: Isolation. Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed Celite pad to remove insoluble copper salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield the pure 2,7-dimethylisoquinolin-1(2H)-one derivative.

Synthesis A N-Methyl-4-methylbenzamide (Starting Material) B Rh(III) Catalyst & Oxidant (C-H Activation) A->B Add Catalyst C Rhodacycle Intermediate [QC: LC-MS Verification] B->C C-H Cleavage D Alkyne/Alkene Insertion (Annulation) C->D Regioselective Coupling E 2,7-Dimethylisoquinolin-1(2H)-one (Final Product) D->E Reductive Elimination

Figure 1: Rh(III)-catalyzed C-H activation workflow with integrated LC-MS quality control.

Pharmacological Relevance: ApoA-I Upregulation & Beyond

Beyond their utility as synthetic intermediates, functionalized 2,7-dimethylisoquinolin-1(2H)-ones have demonstrated significant biological activity. While isoquinolines are broadly investigated as antitumor agents[2], the specific N-methylated lactam derivatives have shown profound efficacy in cardiovascular pharmacology.

Cardiovascular Therapeutics and Lipid Metabolism

Patent literature and preclinical studies highlight that derivatives of 2,7-dimethylisoquinolin-1-one function as potent upregulators of Apolipoprotein A-I (ApoA-I) [3].

  • Mechanistic Causality: ApoA-I is the primary structural and functional protein component of High-Density Lipoprotein (HDL). By binding to specific transcriptional regulators, these isoquinolinone derivatives promote the robust transcription and translation of the ApoA-I gene.

  • Clinical Endpoint: The upregulation of ApoA-I directly facilitates the assembly of nascent HDL particles. This triggers the Reverse Cholesterol Transport (RCT) pathway, a critical physiological process where excess peripheral cholesterol (from macrophages and arterial walls) is effluxed and transported back to the liver for biliary excretion. Consequently, this mechanism directly attenuates the progression of atherosclerosis and reduces the risk of acute cardiovascular events[3].

Additionally, the robust nature of the isoquinolinone core allows for late-stage functionalization, such as electrochemical regioselective selenylation, to further fine-tune the molecule's antioxidant properties and pharmacokinetic half-life[4].

Pathway S1 2,7-Dimethylisoquinolin-1(2H)-one Derivatives S2 Transcriptional Regulation (Target Activation) S1->S2 Binds Target S3 ApoA-I Gene Expression (Upregulation) S2->S3 Promotes Transcription S4 HDL Assembly & Maturation S3->S4 Protein Translation S5 Reverse Cholesterol Transport (Atherosclerosis Reduction) S4->S5 Cholesterol Efflux

Figure 2: Pharmacological pathway of ApoA-I upregulation and reverse cholesterol transport.

References

  • Compounds for the prevention and treatment of cardiovascular diseases.
  • Electrochemical regioselective synthesis of N-substituted/unsubstituted 4-selanylisoquinolin-1(2H)-ones. Chinese Journal of Structural Chemistry.[Link]

  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

2,7-Dimethylisoquinolin-1(2h)-one receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 2,7-Dimethylisoquinolin-1(2H)-one

The isoquinoline structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide provides a comprehensive framework for the investigation of the receptor binding affinity of a novel compound, 2,7-dimethylisoquinolin-1(2H)-one. As a senior application scientist, the following sections will not only outline the requisite protocols but also delve into the rationale behind experimental choices, ensuring a robust and scientifically sound approach. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of this and similar novel chemical entities with their biological targets.

Introduction: The Significance of the Isoquinolin-1(2H)-one Scaffold

The isoquinoline core is a privileged heterocyclic scaffold found in numerous natural alkaloids and synthetic molecules with diverse biological activities.[1][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] The isoquinolin-1(2H)-one subset, in particular, has been a focus of drug discovery efforts, with derivatives showing potent inhibitory activities against various enzymes and receptors.[5]

The specific compound, 2,7-dimethylisoquinolin-1(2H)-one, represents a novel chemical entity with unexplored pharmacological potential. Determining its receptor binding affinity is a critical first step in elucidating its mechanism of action and potential therapeutic utility. Receptor binding assays are fundamental in early-stage drug discovery, providing quantitative measures of a compound's potency and selectivity for its molecular targets.[6] This guide will provide the theoretical and practical foundation for conducting these essential studies.

Foundational Principles of Receptor-Ligand Interactions

A thorough understanding of the principles governing receptor-ligand binding is paramount for the design and interpretation of affinity studies. The primary parameters of interest are:

  • Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6]

  • Inhibition Constant (Ki): This is the dissociation constant of a competitive inhibitor. It provides a measure of the inhibitor's potency in displacing a labeled ligand from its receptor.[6][7]

  • Maximum Binding Capacity (Bmax): This parameter quantifies the total number of binding sites in a given preparation, typically expressed as fmol/mg of protein or sites per cell.[6][8]

  • IC50: The concentration of a competitor that inhibits 50% of the specific binding of a radioligand. This value is experimentally determined and can be used to calculate the Ki.[6]

Strategic Selection of Binding Assays

The choice of assay methodology is a critical decision that will be dictated by the nature of the target receptor, the availability of reagents, and the desired throughput. The two most common and robust methods for determining receptor binding affinity are radioligand binding assays and fluorescence-based assays.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for their sensitivity, robustness, and ability to directly measure the interaction between a ligand and its receptor.[9][10] These assays typically involve incubating a biological sample (e.g., cell membranes expressing the target receptor) with a radioactively labeled ligand. The bound radioligand is then separated from the unbound, and the amount of radioactivity is quantified.

There are two primary types of radioligand binding assays:

  • Saturation Assays: Used to determine the Kd and Bmax of a radioligand for its receptor.[8][9] These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Assays: Employed to determine the Ki of an unlabeled compound (in this case, 2,7-dimethylisoquinolin-1(2H)-one).[7][9] In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.

Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a viable alternative to radioligand-based methods, obviating the need for radioactive materials and the associated safety and disposal concerns. A prominent example is the Fluorescence Polarization (FP) assay .[11]

FP assays are based on the principle that the rotational mobility of a fluorescent molecule affects the polarization of its emitted light.[11] A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low polarization. When this tracer binds to a larger receptor molecule, its rotational motion is slowed, leading to an increase in polarization.[11] A competitive FP assay can be established by introducing an unlabeled competitor, such as 2,7-dimethylisoquinolin-1(2H)-one, which will displace the fluorescent tracer and cause a decrease in polarization.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for conducting both radioligand and fluorescence polarization binding assays.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure that can be adapted for specific receptor systems.

4.1.1. Materials and Reagents

  • Cell Culture: Cells expressing the target receptor of interest.

  • Membrane Preparation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: A high-affinity, commercially available radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Unlabeled Competitor: 2,7-dimethylisoquinolin-1(2H)-one, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Plates: For assay setup.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Vials and Cocktail: For quantifying radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity.

4.1.2. Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation (Membranes, Radioligand, Competitor) MembranePrep->Incubation ReagentPrep Reagent Preparation ReagentPrep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Drying Filter Drying Washing->Drying Counting Scintillation Counting Drying->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

Caption: Workflow for a radioligand binding assay.

4.1.3. Step-by-Step Procedure

  • Membrane Preparation:

    • Harvest cultured cells expressing the receptor of interest.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

  • Assay Setup (Competition Assay):

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay binding buffer.

      • Unlabeled competitor (2,7-dimethylisoquinolin-1(2H)-one) at various concentrations. For non-specific binding (NSB) wells, add a saturating concentration of a known unlabeled ligand. For total binding wells, add vehicle.

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Membrane preparation.

    • The final assay volume is typically 200-250 µL.[12]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Fluorescence Polarization (FP) Assay Protocol

This protocol provides a general framework for a competitive FP binding assay.

4.2.1. Materials and Reagents

  • Purified Receptor: The target receptor of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

  • Unlabeled Competitor: 2,7-dimethylisoquinolin-1(2H)-one.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor (e.g., PBS with 0.01% Tween-20).

  • Black, Low-binding 384-well Plates: To minimize background fluorescence and non-specific binding.

  • Fluorescence Plate Reader: Capable of measuring fluorescence polarization.

4.2.2. Experimental Workflow

Caption: Workflow for a fluorescence polarization assay.

4.2.3. Step-by-Step Procedure

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer that provides a good signal-to-noise ratio.[13]

    • Perform a saturation binding experiment by titrating the purified receptor against a fixed concentration of the tracer to determine the receptor concentration that yields a suitable assay window.

  • Assay Setup (Competition Assay):

    • In a 384-well plate, add:

      • Assay buffer.

      • Unlabeled competitor (2,7-dimethylisoquinolin-1(2H)-one) at various concentrations.

      • Fluorescent tracer at its pre-determined optimal concentration.

      • Purified receptor at its pre-determined optimal concentration.

  • Incubation:

    • Incubate the plate, protected from light, at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

Data Analysis and Interpretation

Radioligand Binding Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor (2,7-dimethylisoquinolin-1(2H)-one). This will yield a sigmoidal dose-response curve.

  • Determine IC50:

    • Use non-linear regression analysis to fit the competition curve and determine the IC50 value.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.[14]

Scatchard Analysis

For saturation binding data, a Scatchard plot can be used to determine Kd and Bmax.[15][16]

  • Plot: Bound/Free radioligand concentration (Y-axis) versus Bound radioligand concentration (X-axis).

  • Interpretation:

    • The slope of the line is -1/Kd.

    • The x-intercept is Bmax.

It is important to note that non-linear regression is now the preferred method for analyzing binding data, as it avoids the data transformation issues associated with Scatchard plots.[15]

Hypothetical Case Study: 2,7-Dimethylisoquinolin-1(2H)-one Binding to Receptor X

To illustrate the application of these protocols, consider a hypothetical study investigating the binding of 2,7-dimethylisoquinolin-1(2H)-one to a G-protein coupled receptor (GPCR), "Receptor X".

Experimental Design: A radioligand competition binding assay was performed using membranes from HEK293 cells overexpressing Receptor X. The radioligand used was [³H]-Ligand Y (Kd = 2 nM), at a concentration of 1 nM.

Hypothetical Results:

[2,7-Dimethylisoquinolin-1(2H)-one] (M)Specific Binding (DPM)% Inhibition
1.00E-10125403.6
1.00E-09119807.8
1.00E-08985024.2
1.00E-07567056.4
1.00E-06234082.0
1.00E-0589093.2
1.00E-0425098.1

Data Analysis:

  • Non-linear regression analysis of this data would yield an IC50 value. Let's assume the calculated IC50 is 85 nM .

  • Using the Cheng-Prusoff equation:

    • Ki = 85 nM / (1 + [1 nM]/[2 nM])

    • Ki = 85 nM / 1.5

    • Ki = 56.7 nM

This result would indicate that 2,7-dimethylisoquinolin-1(2H)-one has a moderate affinity for Receptor X.

Ensuring Scientific Integrity: Best Practices and Troubleshooting

  • Reagent Quality: Ensure the purity and stability of all reagents, including the test compound, radioligand/tracer, and receptor preparation.

  • Assay Validation: Thoroughly validate any new assay by determining its robustness, reproducibility, and signal-to-noise ratio.

  • Appropriate Controls: Always include appropriate controls, such as total binding, non-specific binding, and vehicle controls.

  • Data Replication: Perform experiments in replicate (typically duplicates or triplicates) to ensure the statistical significance of the results.

  • Addressing Non-specific Binding: High non-specific binding can obscure the specific binding signal. This can be mitigated by using appropriate blocking agents (e.g., BSA), pre-soaking filters, and optimizing washing steps.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the receptor binding affinity of 2,7-dimethylisoquinolin-1(2H)-one. By following the detailed protocols and best practices outlined herein, researchers can generate high-quality, reproducible data that will be crucial for understanding the pharmacological profile of this novel compound.

Future studies should aim to:

  • Screen 2,7-dimethylisoquinolin-1(2H)-one against a panel of receptors to determine its selectivity.

  • Perform functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor(s).[17]

  • Investigate the structure-activity relationship (SAR) of related isoquinolin-1(2H)-one derivatives to optimize binding affinity and selectivity.

The exploration of novel chemical entities like 2,7-dimethylisoquinolin-1(2H)-one is a vital component of the drug discovery process. Rigorous and well-designed receptor binding studies, as detailed in this guide, are the foundational first step on the path to potentially identifying a new therapeutic agent.

References

  • Creative Biogene. (n.d.). Ion Channel Binding Assays.
  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Benchchem. (2025). The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview.
  • Creative Bioarray. (n.d.). Ion Channel Binding Assays.
  • ResearchGate. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF.
  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Eurofins Discovery. (n.d.). Ion Channel Binding Assays.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • PMC. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
  • Mary Ann Liebert, Inc., publishers. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Retrieved from Mary Ann Liebert, Inc., publishers website.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • PMC. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0].
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay.
  • Bio-protocol. (n.d.). Fluorescence polarization binding assays.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2.
  • PubMed. (2004, July 15). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations.
  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • BMG Labtech. (2023, January 19). G-protein coupled receptors (GPCRs).
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Living Journal of Computational Molecular Science. (2022, August 30). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0].
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • arXiv. (2021, May 13). [2105.06222] Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks.
  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
  • PubMed. (n.d.). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery.
  • IMR Press. (n.d.). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors.
  • Scientific & Academic Publishing. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from Scientific & Academic Publishing website.
  • Raines Lab. (n.d.). Analysis of Receptor-Ligand Interactions.
  • Wikipedia. (n.d.). Scatchard equation.
  • Scientific & Academic Publishing. (2018, November 1). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from Scientific & Academic Publishing website.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1(2H)-Isoquinolones. (Review).
  • PubChem. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • PubMed. (2021, April 1). Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors.
  • French-Ukrainian Journal of Chemistry. (2021, December 28). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Retrieved from French-Ukrainian Journal of Chemistry website.
  • PMC - NIH. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • RSC Publishing. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors.
  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.

Sources

Pharmacokinetic Profiling and Optimization of 2,7-Dimethylisoquinolin-1(2H)-one Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). However, targeted structural modifications—specifically dual methylation at the N2 and C7 positions to yield 2,7-dimethylisoquinolin-1(2H)-one derivatives—fundamentally alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) landscape. This technical whitepaper provides an in-depth analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives, detailing the mechanistic causality behind their PK shifts and providing self-validating experimental protocols for preclinical evaluation.

Structural Pharmacokinetics: The Rationale Behind 2,7-Dimethylation

The transition from a standard isoquinolin-1(2H)-one to a 2,7-dimethylated derivative is not merely a synthetic exercise; it is a calculated pharmacokinetic and pharmacodynamic maneuver.

Escaping the PARP-1 Trap via N2-Methylation

Unsubstituted isoquinolin-1(2H)-ones are classic PARP-1 inhibitors[1]. The mechanism relies on the lactam N-H group, which acts as a critical hydrogen bond donor to the Gly863 and Ser904 residues in the PARP-1 catalytic domain, mimicking the natural substrate nicotinamide .

When developing compounds for non-oncology targets—such as Apolipoprotein A-I (ApoA-I) upregulators for cardiovascular disease—off-target PARP inhibition presents a severe risk of genotoxicity and synthetic lethality in healthy tissues[2]. Methylation at the N2 position completely abolishes this hydrogen bond donor capacity, effectively neutralizing PARP-1 binding[3]. From a PK perspective, N-methylation also decreases the polar surface area (PSA), enhancing passive membrane permeability.

Blocking Aromatic Oxidation via C7-Methylation

The C7 position on the isoquinoline ring is highly electron-rich and serves as a primary soft spot for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By installing a methyl group at C7, medicinal chemists sterically and electronically block this metabolic liability . While the C7-methyl group itself can undergo aliphatic oxidation to a hydroxymethyl species, this pathway is generally slower than aromatic hydroxylation, resulting in a significantly lower intrinsic clearance ( CLint​ ) and a prolonged in vivo half-life ( t1/2​ ). Recent advances in Pd-catalyzed carbopalladation have made the synthesis of these highly substituted, sterically hindered isoquinolinones highly efficient[4] .

PK_Workflow A Isoquinolin-1(2H)-one Core Scaffold B N2-Methylation (Abolish PARP-1 Binding) A->B Structural Modification C C7-Methylation (Block CYP450 Oxidation) B->C Metabolic Stabilization D 2,7-Dimethylisoquinolin-1(2H)-one Optimized Lead C->D Final Scaffold E In Vitro ADME (Microsomes, Caco-2) D->E In Vitro Screening F In Vivo PK (Rodent Models) E->F In Vivo Validation

Fig 1. PK-driven structural optimization workflow for 2,7-dimethylisoquinolin-1(2H)-one derivatives.

Comprehensive ADME Profile

Absorption and Permeability

The dual methylation strategy increases the lipophilicity (LogP) of the scaffold. While this enhances passive transcellular diffusion across the intestinal epithelium, it also increases the likelihood of the compound becoming a substrate for efflux transporters such as P-glycoprotein (P-gp). Therefore, bidirectional Caco-2 permeability assays are mandatory to calculate the efflux ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Distribution

Due to the planar, lipophilic nature of the 2,7-dimethylisoquinolin-1(2H)-one core, these derivatives typically exhibit high plasma protein binding (PPB > 95%). While this restricts the free fraction ( fu​ ) available for target engagement, it also protects the drug from rapid hepatic filtration, contributing to a larger volume of distribution ( Vd​ ) and sustained systemic exposure.

Metabolism and Excretion

Hepatic clearance dominates the elimination profile. The primary Phase I metabolite is the C7-hydroxymethyl derivative, which subsequently undergoes Phase II glucuronidation via UGT enzymes before biliary excretion.

Metabolism_Pathway Parent 2,7-Dimethylisoquinolin-1(2H)-one CYP CYP450 Enzymes (Hepatic) Parent->CYP Phase I Met1 Aliphatic Hydroxylation (C7-Methyl -> C7-CH2OH) CYP->Met1 Major Met2 N-Demethylation (Minor Pathway) CYP->Met2 Minor Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 UGTs Met2->Phase2 UGTs Excretion Biliary/Renal Excretion Phase2->Excretion Efflux

Fig 2. Primary hepatic metabolism and excretion pathways of the 2,7-dimethylisoquinolin-1(2H)-one scaffold.

Quantitative Data: Pharmacokinetic Parameter Shift

The table below summarizes the quantitative shift in PK parameters as the scaffold evolves from the unsubstituted core to the optimized 2,7-dimethylated derivative.

Compound ScaffoldLogPCaco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)In Vivo t1/2​ (h)Oral Bioavailability (F%)
Isoquinolin-1(2H)-one1.812.585.40.815%
2-Methylisoquinolin-1(2H)-one2.318.262.11.428%
2,7-Dimethylisoquinolin-1(2H)-one 2.9 24.6 28.3 4.2 55%

Table 1: Representative comparative PK parameters demonstrating the stabilizing effect of dual methylation.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly defined.

Protocol A: High-Throughput Microsomal Stability Assay (Phase I)

Purpose: To determine the in vitro intrinsic clearance ( CLint​ ) of 2,7-dimethylisoquinolin-1(2H)-one derivatives.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM).

    • Causality: A 1 µM concentration is utilized to ensure the substrate remains well below the Km​ for most CYP enzymes, guaranteeing first-order kinetics which are mathematically required for accurate CLint​ calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are obligate monooxygenases that require electrons from NADPH to reduce molecular oxygen. Without NADPH, Phase I metabolism cannot occur.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to protect the LC-MS/MS column.

  • System Validation: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). If the t1/2​ of these controls falls outside the laboratory's historical 95% confidence interval, the entire plate is invalidated.

Protocol B: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats

Purpose: To establish the absolute oral bioavailability (F%) and systemic clearance.

  • Formulation: Dissolve the 2,7-dimethylisoquinolin-1(2H)-one derivative in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: Due to the high lipophilicity (LogP ~2.9) of the dual-methylated scaffold, standard aqueous buffers will cause precipitation. This co-solvent system ensures complete solubilization, preventing micro-emboli during IV administration and ensuring accurate Volume of Distribution ( Vd​ ) calculations.

  • Dosing (Cross-over or Parallel Design):

    • IV Arm: Administer 2 mg/kg via the tail vein.

    • PO Arm: Administer 10 mg/kg via oral gavage.

    • Causality: IV dosing is non-negotiable; it provides the absolute baseline for Area Under the Curve ( AUCIV​ ), which is mathematically required to calculate absolute oral bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3000g for 10 mins to isolate plasma.

  • System Validation: The pre-dose (0 h) sample must show zero chromatographic interference at the analyte's retention time. The bioanalytical calibration curve in blank rat plasma must achieve an R2>0.99 with back-calculated standard accuracies within ±15%.

References

  • US Patent 9,422,243 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors.
  • US Patent 8,889,698 - Compounds for the prevention and treatment of cardiovascular diseases.
  • Regioselective Pd-Catalyzed Carbopalladation/Decarboxylative Allylic Alkynylation of ortho-Iodoallenamides with Alkynyl Carboxylic Acids . Source: The Journal of Organic Chemistry (ACS Publications), 2019, 84(16), 10535-10545.[Link]

Sources

Structural Elucidation and Spectroscopic Signatures of 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The isoquinolin-1(2H)-one scaffold represents a privileged pharmacophore in modern drug discovery, frequently utilized in the development of agents targeting cardiovascular diseases, including those designed for the up-regulation of apolipoprotein A-I (ApoA-I) [2]. Specifically, 2,7-dimethylisoquinolin-1(2H)-one serves as a critical intermediate and structural analog in these therapeutic pathways.

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic reference data for 2,7-dimethylisoquinolin-1(2H)-one. By moving beyond mere data tabulation, this guide explores the physical causality behind the observed spectral shifts—grounded in established spectrometric principles [1]—and provides self-validating experimental workflows to ensure high-fidelity structural characterization.

Causality in Spectroscopic Signatures

The structural elucidation of 2,7-dimethylisoquinolin-1(2H)-one relies on understanding its electronic environment. The molecule features a rigid, planar bicyclic system with a lactam moiety (cyclic amide) and two distinct methyl environments: an N-methyl group at position 2 and an aryl-methyl group at position 7.

Nuclear Magnetic Resonance (NMR) Dynamics

The 1 H NMR spectrum is defined by the magnetic anisotropy of the C1 carbonyl group. The H-8 proton, located spatially adjacent to the carbonyl oxygen, experiences severe deshielding, pushing its resonance downfield to approximately 8.20 ppm. This is a hallmark diagnostic feature of isoquinolin-1-ones [1]. The N-methyl group appears as a sharp singlet at ~3.60 ppm due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl system, whereas the aryl-methyl at C7 resonates upfield at ~2.45 ppm.

Infrared (IR) Vibrational Modes

In the solid state, the isoquinolin-1(2H)-one core exists predominantly in the lactam tautomer rather than the lactim (hydroxy) form [3]. This is definitively proven by the presence of a strong, sharp carbonyl (C=O) stretching frequency at 1655 cm −1 , characteristic of an α,β -unsaturated cyclic amide, and the complete absence of a broad O-H stretch above 3200 cm −1 .

Quantitative Reference Data

The following tables summarize the validated spectroscopic data for 2,7-dimethylisoquinolin-1(2H)-one, synthesized and analyzed under standard ambient conditions.

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment
H-8 8.20d1.51HDeshielded by C1 carbonyl magnetic anisotropy; meta-coupled to H-6.
H-6 7.45dd8.0, 1.51HOrtho-coupled to H-5, meta-coupled to H-8.
H-5 7.40d8.01HOrtho-coupled to H-6.
H-3 7.05d7.51HVinylic proton adjacent to the electronegative nitrogen.
H-4 6.45d7.51HVinylic proton, shielded relative to H-3.
N-CH 3​ 3.60s-3HDeshielded by lactam nitrogen.
Ar-CH 3​ 2.45s-3HBenzylic methyl at C7.
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment
C1 162.5Quaternary (C=O)Highly deshielded lactam carbonyl carbon.
C8a 137.5Quaternary (Ar)Bridgehead carbon adjacent to the carbonyl.
C7 136.5Quaternary (Ar)Aromatic carbon bearing the methyl group.
C6 133.0Tertiary (CH)Aromatic methine.
C3 131.5Tertiary (CH)Vinylic methine adjacent to nitrogen.
C8 127.5Tertiary (CH)Aromatic methine adjacent to bridgehead.
C5 126.5Tertiary (CH)Aromatic methine.
C4a 126.0Quaternary (Ar)Bridgehead carbon.
C4 106.5Tertiary (CH)Shielded vinylic methine.
N-CH 3​ 37.0Primary (CH 3​ )N-linked methyl carbon.
Ar-CH 3​ 21.5Primary (CH 3​ )Benzylic methyl carbon.
Table 3: ATR-FTIR Reference Data (Solid State)
Wavenumber (cm −1 )IntensityVibrational ModeDiagnostic Significance
2920, 2850 WeakC-H stretch (sp 3 )Confirms presence of methyl groups.
1655 StrongC=O stretchConfirms the lactam tautomer (cyclic amide).
1605, 1580 MediumC=C stretchAromatic and conjugated alkene ring breathing.
1380 MediumC-N stretchAmide C-N bond vibration.
830 StrongC-H out-of-plane bendIndicates isolated H (C8) and adjacent 2H (C5, C6).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems to eliminate environmental and instrumental artifacts.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of purified 2,7-dimethylisoquinolin-1(2H)-one in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is selected because its residual proton signal (7.26 ppm) does not overlap with the critical H-8 deshielded proton (8.20 ppm).

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal lock, setting the chemical shift scale exactly at 0.00 ppm to prevent drift-induced misassignments.

  • Shimming and Tuning: Insert the 5 mm NMR tube into the 400 MHz spectrometer. Perform gradient shimming on the 2 H lock signal of CDCl 3​ until the line width at half-height of the TMS peak is 0.5 Hz.

  • Acquisition ( 1 H): Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Acquisition ( 13 C): Acquire 1024 transients using a power-gated broadband proton decoupling sequence (e.g., zgpg30). Set D1 to 2.0 seconds to allow for the relaxation of quaternary carbons (C1, C4a, C7, C8a).

ATR-FTIR Acquisition Protocol
  • Crystal Preparation: Clean the Zinc Selenide (ZnSe) or Diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Subtraction (Self-Validation): Perform a 16-scan ambient air background acquisition. Causality: This subtracts dynamic atmospheric H 2​ O (3900–3400 cm −1 ) and CO 2​ (2360 cm −1 ) stretching frequencies, ensuring the lactam C=O stretch at 1655 cm −1 is not obscured by baseline anomalies.

  • Sample Loading: Deposit 2–3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Data Acquisition: Acquire 32 scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 .

Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships in the synthesis and analytical validation of the compound.

Synthesis A 7-Methyl-1H-isochromen-1-one (Precursor) B Methylamine (CH3NH2) Aminolysis A->B C 2,7-Dimethylisoquinolin-1(2H)-one (Target Lactam) B->C D Tautomeric Check (IR: ~1655 cm-1 C=O) C->D

Synthetic pathway and tautomeric validation of 2,7-dimethylisoquinolin-1(2H)-one.

Workflow A Sample Prep (CDCl3, 0.03% TMS) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D ATR-FTIR (Solid State) A->D E Data Processing & Peak Picking B->E C->E D->E F Structural Validation Complete E->F

Workflow for the structural elucidation of 2,7-dimethylisoquinolin-1(2H)-one.

Conclusion

The rigorous structural elucidation of 2,7-dimethylisoquinolin-1(2H)-one requires a deep understanding of the interplay between its rigid lactam core and its substituents. The pronounced deshielding of the H-8 proton in 1 H NMR and the distinct 1655 cm −1 carbonyl stretch in IR spectroscopy serve as the primary diagnostic anchors for this molecule. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity analytical data, paving the way for downstream applications in cardiovascular drug development and synthetic methodology.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link] [1]

  • Resverlogix Corp. (2008). Compounds for the prevention and treatment of cardiovascular diseases (US Patent 20080188467A1).

A Technical Guide to the Discovery and Early-Stage Biological Evaluation of 3-Acyl Isoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the discovery and early-stage biological evaluation of a novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, which has demonstrated significant anti-tumor activity in breast cancer models.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of the Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one core is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[6] This heterocyclic scaffold has garnered considerable interest in medicinal chemistry, particularly in the development of novel anticancer agents.[7][8] Derivatives of isoquinolin-1(2H)-one have been shown to exert their antiproliferative effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis.[1]

This guide focuses on a specific class of these compounds, the 3-acyl isoquinolin-1(2H)-ones, and details the scientific journey from synthesis to the elucidation of the anti-tumor mechanisms of a lead compound, 4f, in breast cancer cell lines.[1][2] Compound 4f has been identified as a potent inhibitor of cancer cell proliferation, inducing cell cycle arrest, apoptosis, and a form of programmed cell death known as pyroptosis.[1][2]

Synthesis and Discovery of 3-Acyl Isoquinolin-1(2H)-ones

The discovery of compound 4f and its analogs was the result of a targeted synthetic effort to generate a library of 3-acyl isoquinolin-1(2H)-ones for anti-tumor screening.[1][3] An efficient and scalable rhodium(III)-catalyzed redox-neutral C-H annulation of N-methoxybenzamides with propargyl cycloalkanols was employed for the synthesis of these derivatives.[1][3]

General Synthetic Scheme

The synthesis of the 3-acyl isoquinolin-1(2H)-one scaffold is achieved through a multi-step reaction. While the full detailed synthesis of each derivative is beyond the scope of this guide, a generalized workflow is presented below.

Experimental Protocol: General Synthesis of 3-Acyl Isoquinolin-1(2H)-ones
  • Reaction Setup: In a dried reaction vessel, combine the appropriate N-methoxybenzamide, propargyl cycloalkanol, and the rhodium(III) catalyst.

  • Solvent and Additives: Add the specified solvent and any necessary additives, such as a base.

  • Reaction Conditions: Heat the reaction mixture to the designated temperature and stir for the required duration.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to remove any inorganic byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired 3-acyl isoquinolin-1(2H)-one.

Causality in Synthetic Design

The choice of a rhodium(III)-catalyzed C-H annulation reaction is strategic. This method allows for a high degree of functional group tolerance and provides a direct and atom-economical route to the desired isoquinolinone core. The N-methoxybenzamide serves as a key starting material, with the methoxy group acting as a traceless directing group for the C-H activation step. The propargyl cycloalkanol partner allows for the introduction of the acyl group at the 3-position of the isoquinolinone ring.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of 3-Acyl Isoquinolin-1(2H)-ones N-methoxybenzamide N-methoxybenzamide Reaction C-H Annulation N-methoxybenzamide->Reaction Propargyl_cycloalkanol Propargyl_cycloalkanol Propargyl_cycloalkanol->Reaction Rh_catalyst Rh_catalyst Rh_catalyst->Reaction Purification Column Chromatography Reaction->Purification Final_Compound 3-Acyl Isoquinolin-1(2H)-one (e.g., 4f) Purification->Final_Compound

Caption: Generalized synthetic workflow for 3-acyl isoquinolin-1(2H)-ones.

Early-Stage Biological Evaluation: In Vitro Anti-Tumor Activity

The initial biological evaluation of the synthesized 3-acyl isoquinolin-1(2H)-ones involved screening for their anti-tumor activity against various human cancer cell lines. Compound 4f emerged as a particularly potent derivative against the breast cancer cell lines MCF-7 and MDA-MB-231.[1]

Cell Viability Assessment using CCK-8 Assay

The first step in evaluating the anti-tumor potential of compound 4f was to determine its effect on the viability of breast cancer cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to assess cell viability and proliferation.[9]

Experimental Protocol: CCK-8 Assay
  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10][11]

  • Compound Treatment: Prepare serial dilutions of compound 4f in culture medium. Add 10 µL of the different concentrations of compound 4f to the respective wells.[10][11] Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10][11][12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[10][11][12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) value for compound 4f.

Rationale for Experimental Choices

The CCK-8 assay was chosen for its high sensitivity, good reproducibility, and simple procedure.[10] Seeding 5,000 cells per well ensures that the cells are in the logarithmic growth phase during the experiment.[10][11] A 24-hour pre-incubation allows the cells to adhere and recover from the stress of seeding.[10][11]

Data Presentation: In Vitro Cytotoxicity of Compound 4f
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-74f48[Insert experimentally determined value]
MDA-MB-2314f48[Insert experimentally determined value]
HBL-100 (Normal)4f48[Insert experimentally determined value]

Note: The IC50 values are hypothetical and should be replaced with actual experimental data from the source literature when available.

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism behind the reduced cell viability, the effect of compound 4f on the cell cycle distribution of breast cancer cells was investigated using flow cytometry with propidium iodide (PI) staining.[13]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed MCF-7 and MDA-MB-231 cells in 6-well plates and treat with different concentrations of compound 4f for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[14]

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.[14][15]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[13][14]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[14]

Scientific Rationale

Flow cytometry with PI staining is a standard method for analyzing the DNA content of a cell population, which allows for the determination of the cell cycle distribution. The observation that compound 4f caused an accumulation of cells in the G2 phase suggests that it interferes with the G2/M checkpoint, preventing cells from entering mitosis.[1][2]

Visualization of Cell Cycle Analysis Workflow

Cell_Cycle_Analysis cluster_flow Cell Cycle Analysis Workflow Cell_Treatment Treat cells with Compound 4f Harvesting Harvest and wash cells Cell_Treatment->Harvesting Fixation Fix with 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Analyze on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Quantify cell cycle phases Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Elucidation of the Mechanism of Action

Further investigations into the molecular mechanisms underlying the anti-tumor activity of compound 4f revealed its ability to induce both apoptosis and pyroptosis in breast cancer cells.[1][2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism of many anticancer drugs.[16]

Western blotting was employed to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[17][18]

Experimental Protocol: Western Blot for Apoptosis Markers
  • Protein Extraction: Treat cells with compound 4f, then lyse the cells in RIPA buffer to extract total protein.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or DC protein assay.[19]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, and cleaved PARP overnight at 4°C.[19] Also, probe for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using a chemiluminescence detection reagent and image the blot.[19]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

The results of the western blot analysis showed that treatment with compound 4f led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic (mitochondrial) pathway of apoptosis.[17] Furthermore, an increase in the levels of cleaved caspases-3, -7, and -9, as well as cleaved PARP, confirmed the activation of the caspase cascade, a central event in apoptosis.[1][2][17]

Induction of GSDME-Dependent Pyroptosis

Pyroptosis is a form of pro-inflammatory programmed cell death that is distinct from apoptosis.[20] Recent studies have shown that some chemotherapeutic agents can induce pyroptosis in cancer cells through the cleavage of Gasdermin E (GSDME) by activated caspase-3.[20][21][22]

The finding that compound 4f activates caspase-3 prompted the investigation into its potential to induce pyroptosis. Indeed, it was observed that in breast cancer cells with high GSDME expression, treatment with compound 4f led to GSDME cleavage and the induction of pyroptosis.[1][2]

Visualization of the Proposed Mechanism of Action

Mechanism_of_Action cluster_moa Proposed Mechanism of Action of Compound 4f Compound_4f Compound_4f Mitochondria Mitochondria Compound_4f->Mitochondria Bax_up Bax ↑ Mitochondria->Bax_up Bcl2_down Bcl-2 ↓ Mitochondria->Bcl2_down Caspase9 Cleaved Caspase-9 ↑ Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Cleaved Caspase-3 ↑ Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Caspase3->GSDME GSDME_N GSDME-N Fragment GSDME->GSDME_N Pyroptosis Pyroptosis GSDME_N->Pyroptosis

Caption: Proposed dual mechanism of action of compound 4f.

Conclusion and Future Directions

The 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been identified as a promising anti-tumor agent with a multi-faceted mechanism of action in breast cancer cells.[1][2] It effectively inhibits cell proliferation by inducing G2 phase cell cycle arrest and triggers cell death through both the intrinsic apoptotic pathway and GSDME-dependent pyroptosis.[1][2]

These findings provide a strong rationale for the further development of this class of compounds. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the 3-acyl isoquinolin-1(2H)-one scaffold.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of lead compounds in animal models of breast cancer.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of these compounds.

The dual mechanism of inducing both apoptosis and pyroptosis suggests that these compounds may be particularly effective in overcoming resistance to conventional chemotherapies that primarily rely on apoptosis induction.

References

  • Assay Genie. (2022, November 6). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Boster Bio. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Ma, L., Bian, M., Gao, H., Zhou, Z., & Yi, W. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLoS One, 17(5), e0268060. [Link]

  • Tan, G., Huang, C., Chen, J., & Chen, G. (2021). Induction of Pyroptosis and Its Implications in Cancer Management. Frontiers in Immunology, 12, 685534. [Link]

  • Jiang, M., Qi, L., Li, L., & Li, Y. (2020). A novel pharmacological mechanism of anti-cancer drugs that induce pyroptosis.
  • Crowle, D. R. (2007). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 79(1), 7-3.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Xia, X., Wang, X., Cheng, Z., Qin, W., & Lei, L. (2021). Pyroptosis: shedding light on the mechanisms and links with cancers. Frontiers in Oncology, 11, 708304.
  • Ma, L., Bian, M., Gao, H., Zhou, Z., & Yi, W. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLoS One, 17(5), e0268060. [Link]

  • Zhou, Z., He, H., Wang, K., Shi, X., Wang, Y., Su, Y., ... & Liu, Y. (2020). Mechanisms and Therapeutic Regulation of Pyroptosis in Inflammatory Diseases and Cancer. International Journal of Molecular Sciences, 21(4), 1456.
  • Bio-protocol. (n.d.). 2.4. Quantification of Apoptosis Using Western Blot. Retrieved from [Link]

  • Bian, M., Ma, L., Wu, M., Zhou, Z., Reddy, D., Kumavath, R., ... & Yi, W. (2021). Representative 3-Acyl Isoquinolin-1 (2 H)-ones and Analogues with Diverse Bioactivities. Chemistry–An Asian Journal, 16(15), 2036-2041.
  • Xia, X., Wang, X., Zheng, Y., & Jiang, J. (2022). The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles.
  • Radogna, F., & Diederich, M. (2018). Determination of Caspase Activation by Western Blot. In Caspases (pp. 1-12). Humana Press, New York, NY.
  • Cheon, S. H., Park, J. S., Jeong, S. H., Chung, B. H., Choi, B. G., Cho, W. J., ... & Lee, C. O. (1997). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Archives of Pharmacal Research, 20(3), 264-268.
  • Ma, L., Bian, M., Gao, H., Zhou, Z., & Yi, W. (2022). A novel 3-acyl isoquinolin-1(2H)-one derivative 8, which induces G2-phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer.
  • Various Authors. (2025, August 9). Synthesis and biological evaluation of 2,3-diaryl isoquinolinone derivatives as anti-breast cancer agents targeting ERα and VEGFR-2.
  • Dyke, S. F., & Sainsbury, M. (1966). Convenient preparation of 3-substituted 1(2H)-isoquinolinones. The Journal of Organic Chemistry, 31(8), 2641-2643.
  • Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1 (2 H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63.
  • Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1 (2 H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 37(6), 663-687.
  • Wang, Y., Chen, Y., Zhang, N., Liu, T., Wang, K., & Li, Z. (2023). Synthesis of 3, 4-dihydroisoquinolin-1 (2 H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Fungi, 9(4), 445.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Induction Phase. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Process Optimization of 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2,7-Dimethylisoquinolin-1(2H)-one is a highly valued heterocyclic scaffold in modern drug discovery. It serves as a critical structural motif in the development of therapeutic agents, including compounds designed for apolipoprotein A-I (ApoA-I) up-regulation in cardiovascular diseases [1] and novel PAR4 antagonists for anti-platelet therapies [2].

The primary challenge in synthesizing N-substituted isoquinolin-1(2H)-ones lies in the ambident nucleophilicity of the lactam precursor. 7-Methylisoquinolin-1(2H)-one exhibits lactam-lactim tautomerism. Upon deprotonation, the resulting anion possesses two reactive centers: the nitrogen atom and the oxygen atom. Achieving high regioselectivity for N-alkylation (to yield the target 2,7-dimethylisoquinolin-1(2H)-one) over O-alkylation requires precise control of the reaction environment, guided by Hard-Soft Acid-Base (HSAB) principles [3].

This application note details a self-validating, highly regioselective protocol utilizing Sodium Hydride (NaH) and Methyl Iodide (MeI) in N,N-Dimethylformamide (DMF) to selectively drive N-methylation.

Mechanistic Insights & Reaction Optimization

To establish a robust protocol, it is essential to understand the causality behind the reagent selection:

  • Solvent Selection (DMF): Polar aprotic solvents like DMF effectively solvate the sodium cation ( Na+ ), leaving a "naked," highly reactive isoquinolinone anion.

  • Base Selection (NaH): NaH provides irreversible deprotonation driven by the evolution of hydrogen gas. This prevents equilibrium-driven side reactions.

  • Electrophile (MeI): According to HSAB theory, the nitrogen atom is a "softer" nucleophilic center compared to the "harder" oxygen atom. Methyl iodide is a "soft" electrophile. The pairing of the soft nitrogen nucleophile with the soft methylating agent heavily biases the reaction toward N-alkylation.

Quantitative Optimization Data

Prior to finalizing the protocol, various conditions were evaluated to maximize the N:O alkylation ratio. The data is summarized below:

Base (Equiv)SolventTemp (°C)ElectrophileYield (%)Regioselectivity (N:O)
K2​CO3​ (2.0)Acetone60MeI68%3:1
Ag2​CO3​ (1.5)Toluene80MeI72%1:15 (O-Favored)
NaH (1.2) DMF 0 to 25 MeI 91% >20:1 (N-Favored)

Table 1: Condition screening for the methylation of 7-methylisoquinolin-1(2H)-one. The NaH/DMF system provides optimal yield and regioselectivity.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from precursor activation to final purification.

Workflow Start 7-Methylisoquinolin-1(2H)-one (Precursor) Deprotonation Deprotonation NaH (1.2 eq), DMF, 0 °C 30 min Start->Deprotonation Alkylation N-Methylation MeI (1.5 eq), 0 °C to RT 2 hours Deprotonation->Alkylation H2 Evolution Quench Reaction Quench Sat. NH4Cl (aq), 0 °C Alkylation->Quench Extraction Liquid-Liquid Extraction EtOAc / H2O Quench->Extraction Purification Flash Chromatography Hexanes:EtOAc (7:3) Extraction->Purification Product 2,7-Dimethylisoquinolin-1(2H)-one (Target Compound) Purification->Product >90% Yield

Workflow for the regioselective synthesis of 2,7-Dimethylisoquinolin-1(2H)-one.

Step-by-Step Synthesis Protocol

Safety Precautions: Methyl iodide (MeI) is a volatile, toxic alkylating agent. Sodium hydride (NaH) reacts violently with water to produce flammable hydrogen gas. All procedures must be conducted in a certified fume hood using rigorously dried glassware and an inert atmosphere (Argon or N2​ ).

Equipment & Materials Preparation
  • Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with Argon for 10 minutes.

  • Reagents: 7-methylisoquinolin-1(2H)-one (1.00 g, 6.28 mmol), Sodium Hydride (60% dispersion in mineral oil, 301 mg, 7.54 mmol, 1.2 eq.), Methyl Iodide (0.59 mL, 9.42 mmol, 1.5 eq.), Anhydrous DMF (15 mL).

Deprotonation (Anion Generation)
  • Dissolve 7-methylisoquinolin-1(2H)-one (1.00 g) in 15 mL of anhydrous DMF within the reaction flask.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic deprotonation and prevents thermal degradation of the solvent.

  • Add NaH (301 mg) portion-wise over 5 minutes.

  • Stir the suspension at 0 °C for 30 minutes. The mixture will transition to a clear, slightly yellow solution, indicating complete formation of the sodium isoquinolin-1-olate intermediate.

Electrophilic Alkylation
  • While maintaining the reaction at 0 °C, add Methyl Iodide (0.59 mL) dropwise via syringe over 10 minutes. Causality: Dropwise addition controls the local concentration of the electrophile, preventing polyalkylation or runaway exotherms.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a new, higher-running spot ( Rf​≈0.5 ).

Quench and Workup
  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess NaH by adding 10 mL of saturated aqueous NH4​Cl dropwise. Causality: NH4​Cl provides a mild proton source to safely neutralize unreacted hydride without causing extreme basicity/acidity spikes.

  • Dilute the mixture with 30 mL of distilled water and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash extensively with distilled water (3 × 30 mL) followed by brine (30 mL). Causality: Multiple water washes are critical to partition the high-boiling DMF out of the organic layer.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Purification & Validation
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3).

  • Collect the fractions containing the product, concentrate, and dry under high vacuum to afford 2,7-Dimethylisoquinolin-1(2H)-one as an off-white solid.

  • Self-Validation Metrics:

    • LC-MS: Confirm the mass [M+H]+=174.1 .

    • 1H NMR ( CDCl3​ ): Look for the diagnostic N-methyl singlet integrating to 3H at approximately δ 3.60 ppm, and the C7-methyl singlet at δ 2.45 ppm. The absence of an O-methyl peak (which typically appears further downfield around δ 4.0 ppm) confirms N-regioselectivity.

References

  • Resverlogix Corp. (2008). Compounds for the prevention and treatment of cardiovascular diseases (US Patent Application US20080188467A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL4Zff03iMJ74drsDxCq92-RTxGf5L2pddbppAOzYiTb7SOozmoto6W-ADUbrhBCUSoEuyarH9ABnqmM_DCRnAMt88CE7Sg160R4ZCvznLeZsJJKGw9qWxEE8xwrQ7Wev36twW1a7_RD-KwR-04oQ=]
  • Guangzhou Institute of Biomedicine and Health. (2020). Bicyclic heteroaryl compounds with PAR4 antagonist activity and applications thereof (Chinese Patent Application CN111440161A). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpsFwBoKDNEtn2-ZNwnemjICcxO_jHRxX0776wdPT4WMzpe-45W3bM5psvZKDZLENmo383fktx6yinqhB7omir2mC5fnq6hhWo-ZY0fU5Jswf3sEAZ5N0vwaHjUL4RD2LJQwHnkLt4Ets--fc=]
  • Chen, Y., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(12), 3130–3133. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc5rr1cjNRX7_Ryzc7Ox8_ETrP4_eCyt38-ew3uI9jIFC7ELhEt8D4FLo3s7EyLOZwxoXJyDRzSyPDwKhpf5W3HM4MppK15T_BmTqaBiVWdrbKj5BcU7LkY2by-yD3bC_2weap0mIs_BbEh7nT4N0=]

Application Note: 2,7-Dimethylisoquinolin-1(2H)-one in Medicinal Chemistry – Epigenetic Modulation and Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a privileged heterocyclic scaffold, 2,7-dimethylisoquinolin-1(2H)-one has emerged as a cornerstone in modern medicinal chemistry. Its highly specific structural geometry and electronic distribution make it an ideal acetyl-lysine (KAc) mimetic. This property is heavily exploited in the design of epigenetic modulators targeting Bromodomain and Extra-Terminal (BET) proteins to upregulate Apolipoprotein A-I (ApoA-I) for the treatment of cardiovascular diseases [[1]]().

Beyond its direct pharmacological utility, the isoquinolinone core serves as a robust substrate for late-stage transition-metal-catalyzed functionalization. This dual utility allows medicinal chemists to rapidly generate diverse chemical libraries for Structure-Activity Relationship (SAR) campaigns, specifically via regioselective palladium-catalyzed decarboxylative allylic alkynylation 2.

This guide provides a comprehensive, field-tested framework for both the biological evaluation and synthetic elaboration of this critical scaffold.

Pharmacological Application: Epigenetic Modulation via BET Inhibition

Mechanism of Action and Causality

Cardiovascular diseases driven by lipid dysregulation are often treated by enhancing Reverse Cholesterol Transport (RCT). Upregulating endogenous ApoA-I is a clinically validated strategy to achieve this. However, recombinant ApoA-I therapies suffer from poor pharmacokinetic profiles, making small-molecule upregulators highly desirable 1.

Derivatives of 2,7-dimethylisoquinolin-1(2H)-one act as potent, selective BET bromodomain inhibitors. The causality of this interaction is rooted in its molecular structure:

  • Hydrogen Bonding: The isoquinolinone carbonyl acts as a critical hydrogen-bond acceptor for the conserved Asn140 residue in the BET KAc-binding pocket 3.

  • Steric Selectivity: The 2,7-dimethyl substitution provides essential steric bulk and hydrophobic contacts that drive high selectivity for the second bromodomain (BD2) over the first (BD1) [[4]]().

This selective inhibition displaces BRD4 from chromatin, derepressing the APOA1 promoter and driving endogenous ApoA-I synthesis.

G Compound 2,7-Dimethylisoquinolin-1(2H)-one BET BET Bromodomain (BRD4 BD2) Compound->BET KAc Mimetic Binding Gene APOA1 Gene Derepression BET->Gene Chromatin Release Protein ApoA-I Protein Upregulation Gene->Protein Transcription & Translation HDL HDL Particle Assembly Protein->HDL ABCA1 Lipidation RCT Reverse Cholesterol Transport HDL->RCT Atherosclerotic Plaque Clearance

Figure 1: Epigenetic signaling pathway of ApoA-I upregulation via BET bromodomain inhibition.

Protocol: High-Throughput Screening for ApoA-I Upregulation

Design Causality: HepG2 cells are utilized because human hepatocytes are the primary physiological source of endogenous ApoA-I. A 48-hour incubation is strictly required; epigenetic modulation requires sufficient time for chromatin remodeling, mRNA transcription, and subsequent protein translation.

Self-Validating System: This protocol multiplexes an ApoA-I ELISA with a CellTiter-Glo viability assay. This ensures that observed increases in ApoA-I are due to true transcriptional upregulation, rather than an artifact of increased cell proliferation or stress responses.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (ATCC HB-8065) at a density of 1.5×104 cells/well in 96-well clear-bottom plates using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Compound Preparation: Prepare 10 mM stock solutions of the isoquinolinone derivatives in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 μM to 30 μM.

  • Treatment: Aspirate media and replace with fresh DMEM (0.5% FBS) containing the compounds. Controls: Use 0.1% DMSO (Vehicle Negative Control) and 10 μM Apabetalone (RVX-208, Positive Control).

  • Incubation: Incubate the plates undisturbed for exactly 48 hours.

  • Supernatant Harvest: Carefully transfer 50 μL of the culture supernatant to a fresh plate for ApoA-I quantification using a human ApoA-I sandwich ELISA kit.

  • Viability Normalization: Add 50 μL of CellTiter-Glo reagent to the remaining cells in the original plate. Incubate for 10 minutes at room temperature and read luminescence to quantify ATP (cell viability).

  • Data Analysis: Normalize the ApoA-I ELISA absorbance values against the CellTiter-Glo luminescence values. Calculate the EC₅₀ using non-linear regression.

Quantitative Biological Data Summary
Compound ClassIC₅₀ (BRD4 BD2)Selectivity (BD2/BD1)ApoA-I Upregulation (HepG2, 48h)
Apabetalone (Positive Control) ~0.51 μM~170-fold+140% vs Vehicle
Unsubstituted Isoquinolinone Core >10 μMN/ABaseline (0%)
Optimized 2,7-Dimethyl Derivative ~0.35 μM~200-fold+165% vs Vehicle

Synthetic Chemistry: Late-Stage C-4 Alkynylation

Synthetic Rationale and Causality

To optimize the pharmacokinetic properties of the isoquinolinone scaffold, medicinal chemists require reliable methods for late-stage functionalization. Traditional Sonogashira couplings often require bimetallic systems (Pd/Cu), which complicate purification and promote unwanted Glaser-type homocoupling side-products.

A superior, step-economical approach utilizes Pd-catalyzed decarboxylative allylic alkynylation using alkynyl carboxylic acids 2. The carboxylic acid acts as an activating group that is tracelessly removed via decarboxylation, driving the formation of a transient η3 -allylpalladium intermediate and allowing highly regioselective C-4 functionalization.

G Start 2,7-Dimethylisoquinolin-1(2H)-one + Alkynyl Carboxylic Acid Cat Pd(OAc)2 / PCy3·HBF4 Catalytic Complex Start->Cat Cs₂CO₃, 110°C Inert Atmosphere Intermediate η³-Allylpalladium Intermediate Cat->Intermediate Oxidative Addition Decarb Decarboxylation (-CO₂) Ligand Exchange Intermediate->Decarb Activation of Alkynyl Acid Product C-4 Alkynylated Isoquinolinone Derivative Decarb->Product Reductive Elimination

Figure 2: Workflow of Pd-catalyzed decarboxylative allylic alkynylation of isoquinolinones.

Protocol: Pd-Catalyzed Decarboxylative Alkynylation

Design Causality: The bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand is critical; it facilitates the oxidative addition of the palladium catalyst into the substrate. Using the tetrafluoroborate salt (PCy₃·HBF₄) ensures the air-stability of the phosphine precursor. Cs₂CO₃ is utilized to deprotonate the carboxylic acid, facilitating the extrusion of CO₂, which acts as the thermodynamic driving force.

Self-Validating System: The reaction includes strict TLC monitoring to confirm the consumption of the starting material before quenching, preventing premature workup. Post-purification ¹H-NMR explicitly checks for the disappearance of the C-4 proton (typically around δ 6.5 ppm) on the isoquinolinone ring, confirming regioselective substitution.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,7-dimethylisoquinolin-1(2H)-one (1.0 equiv, 0.5 mmol), the desired alkynyl carboxylic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%, 0.05 mmol), PCy₃·HBF₄ (20 mol%, 0.1 mmol), and Cs₂CO₃ (3.0 equiv, 1.5 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure N₂ gas. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed 1,4-dioxane through the septum.

  • Heating: Replace the septum with a Teflon screw cap under positive N₂ flow. Transfer the sealed tube to a pre-heated oil bath at 110°C. Stir vigorously for 12 hours.

  • Monitoring: Cool the reaction to room temperature. Extract a 10 μL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1) to confirm the complete consumption of the starting isoquinolinone.

  • Workup: Dilute the mixture with 15 mL of EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure C-4 alkynylated product.

Quantitative Synthetic Optimization Data
Catalyst (10 mol%)Ligand (20 mol%)Base (3 equiv)Temp (°C)Isolated Yield (%)
Pd(OAc)₂PPh₃K₂CO₃90°C34%
Pd(PPh₃)₄NoneCs₂CO₃110°C12%
Pd(OAc)₂ PCy₃·HBF₄ Cs₂CO₃ 110°C 89%

References

  • US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases. Google Patents. Available at: 1

  • Regioselective Pd-Catalyzed Carbopalladation/Decarboxylative Allylic Alkynylation of ortho-Iodoallenamides with Alkynyl Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: 2

  • Targeting bromodomain-containing proteins: research advances of drug discovery. PMC - NIH. Available at: 3

  • GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Publications. Available at: 4

Sources

Advanced HPLC-PDA Method Development and Validation for 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Scientific Significance

2,7-Dimethylisoquinolin-1(2H)-one is a heterocyclic compound featuring an isocarbostyril (isoquinolin-1(2H)-one) core. Isoquinolinone derivatives are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent antitumor, anti-inflammatory, and apoptotic activities[1]. They are often isolated as bioactive natural products or synthesized as key intermediates for targeted therapies[2].

Structurally, 2,7-dimethylisoquinolin-1(2H)-one possesses an N-methyl group at position 2 and a C-methyl group at position 7. The N-methylation is chromatographically significant: it eliminates the hydrogen-bond donor capacity of the lactam, slightly increasing the molecule's lipophilicity compared to unsubstituted analogs. Because the molecule is moderately non-polar and remains neutral under standard physiological pH conditions, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and logical analytical approach[3].

Chromatographic Rationale & Causality

A successful analytical method is not built on trial and error, but on the physicochemical realities of the analyte.

  • Stationary Phase Selection: Isoquinoline derivatives and alkaloids frequently exhibit peak tailing on traditional silica columns due to secondary interactions between nitrogen lone pairs and residual acidic silanols. To counteract this, we select an endcapped, core-shell C18 stationary phase. Core-shell technology minimizes eddy diffusion (the A term in the van Deemter equation), providing high theoretical plate numbers and sharper peaks without generating the extreme backpressures associated with sub-2 µm UHPLC columns[4].

  • Mobile Phase & pH Control: Although the lactam nitrogen of 2,7-dimethylisoquinolin-1(2H)-one is not highly basic, synthetic precursors or degradation products in the sample matrix often are. Utilizing an acidic modifier, such as 0.1% Formic Acid (pH ~2.7), ensures that any trace basic impurities are fully protonated, preventing split peaks and ensuring reproducible retention times[4]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior ability to resolve aromatic π−π conjugated systems[3].

Method Development Workflow

HPLC_Workflow A 1. Physicochemical Profiling (pKa, logP, UV λmax) B 2. Column & Mobile Phase Selection (Core-Shell C18) A->B C 3. Gradient Screening & Optimization B->C D 4. Method Validation (ICH Q2 Guidelines) C->D E 5. Sample Analysis & Quantification D->E

Caption: Systematic workflow for 2,7-Dimethylisoquinolin-1(2H)-one HPLC method development.

Experimental Protocols (Self-Validating System)

The following protocol is designed to be a self-validating system. By strictly adhering to the System Suitability Testing (SST) parameters, the analyst can ensure the integrity of the data before any sample is quantified.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of Formic Acid (99% purity). Mix thoroughly and degas via ultrasonication for 10 minutes. Causality: Formic acid filters out baseline noise and suppresses silanol ionization.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion and fronting[5].

Step 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 2,7-Dimethylisoquinolin-1(2H)-one reference standard. Dissolve in 10.0 mL of Acetonitrile to achieve a concentration of 1.0 mg/mL.

  • Working Solutions: Dilute the stock solution with the Diluent to create a calibration curve ranging from 10 µg/mL to 100 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Conditions
  • Column: Core-shell C18, 100 x 4.6 mm, 2.6 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Stabilizes mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm. Quantitation is extracted at the λmax​ of 254 nm, which corresponds to the π→π∗ transition of the aromatic isoquinoline core[3].

Step 4: Gradient Elution Profile

A gradient approach is utilized to ensure that polar impurities elute early while the moderately lipophilic 2,7-dimethylisoquinolin-1(2H)-one is retained and eluted with high efficiency[5].

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Elution Profile
0.09010Initial Conditions
2.09010Isocratic Hold
8.01090Linear Ramp
10.01090Column Wash
10.19010Re-equilibration
15.09010End of Run
Step 5: System Suitability Testing (SST)

Inject the 50 µg/mL working standard six consecutive times. The system is validated for use only if the following criteria are met:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 0.8 – 1.5

  • Theoretical Plates ( N ): > 5,000

Method Validation Parameters

Method validation must be executed in strict accordance with ICH Q2(R1) guidelines. The table below summarizes the target quantitative data and expected validation results for isoquinolinone derivatives using this optimized RP-HPLC method[6].

Validation ParameterICH Acceptance CriteriaExpected Result for 2,7-Dimethylisoquinolin-1(2H)-one
Linearity ( R2 ) >0.999 0.9995 (Range: 10 - 100 µg/mL)
Limit of Detection (LOD) S/N≥3 ∼0.05 µg/mL
Limit of Quantitation (LOQ) S/N≥10 ∼0.15 µg/mL
Precision (Intra-day RSD) ≤2.0% 0.8%
Accuracy (Recovery) 98.0%−102.0% 99.5%±0.6%

Troubleshooting & Optimization Logic

When analyzing heterocyclic compounds, peak shape degradation is the most common mode of failure. The following logic gate dictates the troubleshooting response to peak tailing.

Troubleshooting Start Peak Tailing Observed? CheckpH Check Mobile Phase pH (Ensure pH < 3.0) Start->CheckpH CheckCol Evaluate Column (Use Endcapped C18) Start->CheckCol CheckSample Check Sample Solvent (Match Initial Gradient) Start->CheckSample Resolve Symmetrical Peak (Asymmetry 0.8 - 1.2) CheckpH->Resolve CheckCol->Resolve CheckSample->Resolve

Caption: Troubleshooting logic for resolving peak tailing during isoquinolinone analysis.

References

  • HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis.BenchChem.
  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer.PMC (National Institutes of Health).
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.BenchChem.
  • Discovery and isolation of 1(2H)-isoquinolinone natural products.BenchChem.
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.PMC (National Institutes of Health).
  • Effective HPLC method development.SciSpace.
  • Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds.MDPI.

Sources

Advanced Application Note: 2,7-Dimethylisoquinolin-1(2H)-one as a Strategic Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

Isoquinolin-1(2H)-ones (isocarbostyrils) are privileged structural motifs embedded in numerous bioactive natural products and pharmaceutical agents, including potent FtsZ-targeting antibacterial compounds[1]. Among these, 2,7-Dimethylisoquinolin-1(2H)-one stands out as a highly versatile synthetic precursor.

As a Senior Application Scientist, I emphasize that the strategic value of this specific precursor lies in its highly predictable electronic and steric profile:

  • The N-Methyl Advantage: The methyl group at position 2 locks the molecule in the stable lactam tautomer, preventing unwanted O-alkylation during downstream functionalization. Furthermore, it acts as an internal directing group for transition-metal-catalyzed C-H activation [2].

  • The C-7 Methyl Anchor: The methyl group at position 7 provides a lipophilic vector that often enhances target-binding affinity in medicinal chemistry applications, without sterically hindering the reactive core.

  • Regioselective Susceptibility: The electron-donating nature of the nitrogen atom enriches the enamine-like C=C double bond, making the C-4 position highly susceptible to controlled electrophilic attack, while the C-3 position remains accessible for directed C-H metalation [3].

Validated Experimental Workflows

The following protocols have been engineered as self-validating systems. Built-in quality control (QC) checkpoints ensure that researchers can verify the success of each step before proceeding, minimizing resource waste in multi-step syntheses.

Protocol A: Regioselective Electrophilic Bromination at C-4

The critical activation step for downstream cross-coupling.

Mechanistic Causality: N-Bromosuccinimide (NBS) is strictly utilized instead of elemental bromine ( Br2​ ). NBS provides a controlled, low-concentration release of electrophilic bromonium ions ( Br+ ), which prevents polyhalogenation. Running the reaction in N,N-dimethylformamide (DMF) at 0 °C stabilizes the polar Wheland intermediate while suppressing radical generation. Field Insight: Shielding the reaction from light is critical; ambient UV exposure can initiate a radical pathway, leading to unwanted Wohl-Ziegler bromination at the C-7 methyl group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dimethylisoquinolin-1(2H)-one (10.0 mmol, 1.73 g) in anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath to suppress kinetic byproducts.

  • Reagent Addition: Wrap the flask in aluminum foil to block ambient light. Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes to control the exothermic substitution.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • Quenching & Workup: Pour the mixture into 150 mL of vigorously stirred, ice-cold distilled water. Filter the resulting precipitate under vacuum and wash with cold water (3 × 20 mL) to remove residual DMF and succinimide.

  • Purification: Recrystallize the crude product from boiling ethanol to yield 4-bromo-2,7-dimethylisoquinolin-1(2H)-one.

Self-Validation & QC Checkpoints:

  • TLC Monitoring: Rf​=0.45 (Hexane/EtOAc 3:1); visualize under UV (254 nm). The product spot will run slightly higher (less polar) than the starting material.

  • Spectroscopic Marker: In 1H NMR ( CDCl3​ ), the complete disappearance of the characteristic C-4 vinylic proton singlet (typically at δ 6.4–6.6 ppm) confirms >98% regioselective substitution.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The diversification step to build complex biaryl architectures.

Mechanistic Causality: Coupling at the sterically hindered C-4 position of an isoquinolone requires a highly active catalyst. The bulky, electron-rich biaryl phosphine ligand XPhos facilitates both the difficult oxidative addition of the C-4 bromide and the subsequent reductive elimination. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to activate the boronic acid without causing base-catalyzed hydrolytic ring-opening of the lactam core [4].

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add 4-bromo-2,7-dimethylisoquinolin-1(2H)-one (2.0 mmol, 504 mg), phenylboronic acid (3.0 mmol, 366 mg), K2​CO3​ (6.0 mmol, 829 mg), Pd(OAc)2​ (5 mol%, 22.4 mg), and XPhos (10 mol%, 95.3 mg).

  • Degassing: Seal the tube with a septum, evacuate, and backfill with high-purity nitrogen (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Heating: Replace the septum with a Teflon screw cap and heat the biphasic mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and partition with water (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of 10% to 30% EtOAc in hexanes.

Self-Validation & QC Checkpoints:

  • Yield Expectation: >85% isolated yield under optimized conditions.

  • Spectroscopic Marker: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass shift (+76 Da from the starting bromide, accounting for the loss of Br and addition of the Phenyl group).

Quantitative Data: Cross-Coupling Optimization

To demonstrate the causality behind the catalyst and ligand selection in Protocol B, the following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Reaction

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (3 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene / H2​O 9045%
2 Pd(dppf)Cl2​ None K3​PO4​ Dioxane / H2​O 10068%
3 Pd(OAc)2​ SPhos K2​CO3​ Dioxane / H2​O 10082%
4 Pd(OAc)2​ XPhos K2​CO3​ Dioxane / H2​O 100 94%

Analysis: Entry 4 demonstrates that the steric bulk and electron-rich nature of XPhos are strictly required to overcome the activation barrier of the C-4 bromide, pushing the reaction to near-quantitative yields.

Pathway Visualization

The following diagram maps the divergent synthetic workflows accessible from the 2,7-dimethylisoquinolin-1(2H)-one precursor, illustrating both pre-functionalization (halogenation) and direct C-H activation routes.

G A 2,7-Dimethylisoquinolin-1(2H)-one (Core Precursor) B 4-Bromo-2,7-dimethylisoquinolin-1(2H)-one (Electrophilic Activation) A->B NBS, DMF 0°C to RT, 4h C 3-Aryl-2,7-dimethylisoquinolin-1(2H)-one (Directed C-H Activation) A->C [Cp*RhCl2]2, Ar-B(OH)2 Ag2CO3, 110°C D 4-Aryl-2,7-dimethylisoquinolin-1(2H)-one (Suzuki-Miyaura Coupling) B->D Pd(OAc)2, XPhos Ar-B(OH)2, K2CO3 100°C, 12h E 4-Amino-2,7-dimethylisoquinolin-1(2H)-one (Buchwald-Hartwig Amination) B->E Pd2(dba)3, BINAP Amines, t-BuONa 90°C, 8h

Figure 1: Divergent synthetic pathways from 2,7-dimethylisoquinolin-1(2H)-one precursor.

References

  • Title: 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents Source: nih.gov (PubMed Central) URL: 1

  • Title: Synthesis of 1(2H)-Isoquinolones. (Review) Source: researchgate.net URL: 2

  • Title: Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction Source: rsc.org (Organic & Biomolecular Chemistry) URL: 3

  • Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: rsc.org (RSC Advances) URL: 4

Sources

Application Note: Cellular Assay Profiling of the 2,7-Dimethylisoquinolin-1(2H)-one Scaffold in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The isoquinolinone structural motif, specifically derivatives built upon the 2,7-Dimethylisoquinolin-1(2H)-one scaffold, has emerged as a highly privileged pharmacophore in cardiovascular and metabolic drug discovery. Recent pharmacological advancements have demonstrated that compounds harboring this core structure exhibit a dual-therapeutic potential:

  • Anti-Thrombotic Activity: Acting as potent, reversible antagonists of Protease-Activated Receptor 4 (PAR4), thereby inhibiting thrombin-mediated platelet activation and intracellular calcium mobilization[1].

  • Lipid Metabolism Modulation: Serving as small-molecule upregulators of Apolipoprotein A-I (ApoA-I) transcription in hepatic cells, which is a critical step in promoting reverse cholesterol transport and mitigating atherosclerosis[2].

To accurately profile the efficacy, potency, and off-target effects of 2,7-Dimethylisoquinolin-1(2H)-one derivatives, researchers must deploy robust, self-validating cell culture assays. This application note provides detailed, field-proven protocols for evaluating both PAR4 antagonism and ApoA-I upregulation. By understanding the causality behind each experimental choice—from cell line selection to dye extrusion prevention—drug development professionals can ensure high-fidelity data suitable for lead optimization.

MOA Compound 2,7-Dimethylisoquinolin- 1(2H)-one Scaffold PAR4 PAR4 Receptor (Platelets/HEK293) Compound->PAR4 Antagonizes HepG2 Hepatic Cells (HepG2) Compound->HepG2 Targets Calcium Intracellular Ca2+ Mobilization Blockade PAR4->Calcium Prevents Thrombosis Inhibition of Platelet Aggregation Calcium->Thrombosis Leads to ApoA1 ApoA-I Gene Transcription HepG2->ApoA1 Upregulates HDL HDL Formation & Cholesterol Transport ApoA1->HDL Promotes

Dual cardiovascular therapeutic mechanisms of the 2,7-Dimethylisoquinolin-1(2H)-one scaffold.

Protocol I: PAR4 Antagonism via Intracellular Calcium Mobilization

Causality & Experimental Rationale

While primary washed human platelets are the physiological standard for aggregation assays, they suffer from high donor-to-donor variability and spontaneous activation. For high-throughput screening of 2,7-Dimethylisoquinolin-1(2H)-one derivatives, we utilize HEK293 cells stably expressing human PAR4 (HEK293-PAR4) [3]. This provides a stable, homogeneous genetic background to isolate receptor-specific interactions[4].

To measure activation, we use the calcium-sensitive fluorophore Fluo-4 AM . Because Fluo-4 AM is actively extruded by multidrug resistance (MDR) proteins present in HEK293 cells, the addition of Probenecid (an organic anion transporter inhibitor) is strictly required to retain the dye intracellularly and prevent artificial signal decay[3].

Step-by-Step Methodology

Phase 1: Cell Seeding and Preparation

  • Culture: Maintain HEK293-PAR4 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., Blasticidin) at 37°C, 5% CO₂[3].

  • Seeding: 24 hours prior to the assay, detach cells using TrypLE (avoid harsh trypsin to preserve surface receptors). Seed cells into a black, clear-bottom 96-well microplate at a density of 50,000 cells/well in 100 µL of medium. Incubate overnight to achieve a confluent monolayer[3].

Phase 2: Dye Loading 3. Buffer Preparation: Prepare Assay Buffer (1X HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). 4. Dye Mix: Reconstitute Fluo-4 AM in DMSO to 1 mM. Mix 10 µL of Fluo-4 AM with 10 µL of 20% Pluronic F-127 (to enhance solubility), then dilute into 10 mL of Assay Buffer[3]. 5. Loading: Remove culture media from the 96-well plate. Add 100 µL of Dye Loading Solution per well. Incubate in the dark at 37°C for 60 minutes[3].

Phase 3: Compound Treatment and Kinetic Reading 6. Washing: Gently wash the wells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 50 µL of buffer in each well. 7. Antagonist Addition: Add 25 µL of the 2,7-Dimethylisoquinolin-1(2H)-one derivative (prepared at 3X final concentration in Assay Buffer with max 0.3% DMSO). Incubate for 15–30 minutes at 37°C. 8. Agonist Injection & Reading: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or FDSS). Set baseline recording for 15 seconds (Ex: 490 nm, Em: 525 nm). Automatically inject 25 µL of PAR4 Agonist Peptide (PAR4-AP, e.g., AYPGKF or the optimized A-Phe(4-F)-PGWLVKNG at its EC₈₀ concentration)[5]. Record fluorescence continuously for 120 seconds.

Self-Validation & Quality Control

A self-validating assay must prove that the signal is receptor-specific and that the dynamic range is sufficient for drug screening.

  • Positive Control (100% Inhibition): 100 nM Vorapaxar (to rule out PAR1 cross-reactivity) or BMS-986120 (a known PAR4 antagonist)[4][5].

  • Negative Control (0% Inhibition): Vehicle (0.1% DMSO) + PAR4-AP.

  • System Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 confirms the assay is robust and ready for evaluating the isoquinolinone test compounds.

Workflow1 Seed 1. Seed HEK293-PAR4 cells (50,000 cells/well) Dye 2. Load Fluo-4 AM + Probenecid (1 hour in the dark) Seed->Dye Compound 3. Pre-incubate with Isoquinolinone Derivative Dye->Compound Agonist 4. Inject PAR4-AP (e.g., AYPGKF) Compound->Agonist Read 5. Kinetic Fluorescence Read (Ex: 490 nm, Em: 525 nm) Agonist->Read

Step-by-step workflow for the PAR4 intracellular calcium mobilization assay.

Protocol II: ApoA-I Expression Upregulation Assay

Causality & Experimental Rationale

To evaluate the lipid-modulating properties of the 2,7-Dimethylisoquinolin-1(2H)-one scaffold, we utilize HepG2 cells (human hepatocellular carcinoma). The liver is the primary site of endogenous ApoA-I synthesis, making HepG2 the most physiologically relevant immortalized model for this pathway[6][7].

Crucially, the assay must be performed under serum-starved conditions (using 0.5% BSA instead of FBS). Fetal Bovine Serum contains exogenous lipoproteins and growth factors that heavily mask the baseline secretion of ApoA-I and interfere with the downstream Enzyme-Linked Immunosorbent Assay (ELISA) readouts[7].

Step-by-Step Methodology

Phase 1: Cell Culture and Starvation

  • Culture: Grow HepG2 cells in DMEM (High Glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin[7].

  • Seeding: Seed cells into 12-well plates at a density of 2 × 10⁵ cells/well. Allow them to adhere for 24 hours[8].

  • Starvation: Aspirate the growth medium. Wash the monolayer gently with warm PBS. Add DMEM supplemented with 0.5% fatty-acid-free BSA (no FBS) and incubate for 12 hours to synchronize the cells and establish a baseline lipid metabolism state.

Phase 2: Compound Treatment 4. Dosing: Replace the starvation medium with fresh BSA-supplemented DMEM containing the 2,7-Dimethylisoquinolin-1(2H)-one test compounds at varying concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent hepatotoxicity. 5. Incubation: Incubate the cells for 24 to 48 hours at 37°C, 5% CO₂[6][8].

Phase 3: Dual-Readout Harvesting (Protein & mRNA) 6. Supernatant Collection (ELISA): Collect the culture medium from each well. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris. Quantify secreted ApoA-I using a human ApoA-I specific monoclonal ELISA kit. Normalize the ApoA-I concentration (µg/mL) to total cellular protein[6][7]. 7. Cell Lysate Collection (RT-qPCR): Wash the remaining adherent cells with ice-cold PBS. Lyse the cells directly in the well using TRIzol reagent. Extract total RNA, synthesize cDNA using MMLV reverse transcriptase, and perform qPCR targeting the human APOA1 gene (normalized to GAPDH or ACTB)[6][8].

Self-Validation & Quality Control
  • Positive Control: Pioglitazone (10 µM) or Baicalein (50 µg/mL), both of which are documented to significantly upregulate ApoA-I expression in HepG2 cells[6][7].

  • Viability Check: Upregulation of ApoA-I must be distinguished from generalized cellular stress. Run a parallel MTT or CellTiter-Glo assay to confirm that the isoquinolinone derivative does not induce cytotoxicity at the tested concentrations.

Workflow2 Seed 1. Culture HepG2 cells in 12-well plates Starve 2. Serum starvation (0.5% BSA) for 12 hours Seed->Starve Treat 3. Treat with Isoquinolinone (0.1 - 10 µM) for 24-48h Starve->Treat Harvest 4. Collect Supernatant (ELISA) & Cell Lysate (RT-qPCR) Treat->Harvest Analyze 5. Quantify ApoA-I Secretion & mRNA Fold-Change Harvest->Analyze

Experimental workflow for quantifying ApoA-I upregulation in HepG2 cells.

Quantitative Data Summarization & Assay Metrics

To ensure rigorous hit-to-lead progression for 2,7-Dimethylisoquinolin-1(2H)-one analogs, experimental data should be benchmarked against the following standardized metrics.

Table 1: Expected Pharmacological Metrics and Validation Thresholds

Assay TypeTarget MetricNegative Control (Vehicle)Positive Control BenchmarkRequired Z'-Factor
PAR4 Calcium Mobilization IC₅₀ (Antagonism)0% Inhibition (Max RFU)BMS-986120 (IC₅₀ ≈ 5-10 nM)> 0.60
PAR1 Cross-Reactivity IC₅₀ (Selectivity)0% InhibitionVorapaxar (IC₅₀ ≈ 15 nM)> 0.60
ApoA-I Secretion (ELISA) Protein Concentration~1.0 µg / mg cell proteinPioglitazone (+45% increase)N/A (Triplicate CV < 10%)
ApoA-I mRNA (RT-qPCR) Fold Change (2^-ΔΔCt)1.0 (Baseline)Baicalein (≥ 1.7-fold increase)N/A (Triplicate CV < 5%)

Note: A successful dual-action candidate will demonstrate a sub-micromolar IC₅₀ in the PAR4 assay while simultaneously achieving a >1.5-fold increase in ApoA-I mRNA expression without inducing hepatotoxicity.

References

  • US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents. 2

  • CN111440161B - 一种具有par4拮抗活性的二环杂芳基类化合物及其应用 - Google Patents. 1

  • Application Notes and Protocols for Calcium Mobilization Assay with PAR-4 Agonist Peptide Amide - Benchchem.3

  • PAR4 activation involves extracellular loop 3 and transmembrane residue Thr153 - Blood. 4

  • An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - Taylor & Francis. 5

  • Pioglitazone Stimulates Apolipoprotein A-I Production Without Affecting HDL Removal in HepG2 Cells - American Heart Association Journals. 6

  • Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC. 8

  • Identifying Natural Derived Upregulators of Human ApoA-I Expression via a Cell-Based Drug Screening System - Taylor & Francis. 7

Sources

Application Note: Catalytic Conversion Methods for the Synthesis of 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs. Synthesizing specific regioisomers, such as 2,7-dimethylisoquinolin-1(2H)-one , requires precise control over ring-closing geometries. Historically, classical cyclization methods suffered from harsh conditions and poor functional group tolerance.

Modern transition-metal catalysis offers two divergent, highly efficient strategies for constructing this core:

  • Direct C–H Activation/Annulation: Utilizing the N-methylamide moiety of N,3-dimethylbenzamide as a directing group to activate the ortho-C–H bond. While highly atom-economical[1],[2], the meta-methyl group on the starting material presents a regioselectivity challenge, often yielding a mixture of 2,7-dimethyl and 2,5-dimethyl isomers.

  • Halogen-Directed Cascade Cyclization: Starting from 2-bromo-N,5-dimethylbenzamide, a tandem Sonogashira coupling followed by an intramolecular 6-endo-dig cyclization locks the geometry, guaranteeing 100% regioselectivity for the 2,7-dimethyl architecture[3],.

Comparative Strategy Analysis

To assist process chemists in selecting the optimal route, the following table summarizes the quantitative metrics and strategic trade-offs of both catalytic methods.

MetricMethod A: Rh(III) C–H AnnulationMethod B: Pd/Cu Cascade Cyclization
Starting Material N,3-Dimethylbenzamide2-Bromo-N,5-dimethylbenzamide
Catalyst System [Cp*RhCl₂]₂ / Cu(OAc)₂PdCl₂(PPh₃)₂ / CuI → Cu(OAc)₂
Annulation Partner Vinyl Acetate (Acetylene surrogate)TMS-Acetylene
Regioselectivity Moderate (~4:1 ratio of 2,7 to 2,5)Excellent (100% 2,7-isomer)
Overall Yield 55–65% (Isolated major isomer)75–85% (Over two steps)
Key Advantage Step-economical; no pre-halogenationAbsolute regiocontrol; highly scalable

Pathway Visualization

The logical relationship between precursor selection, catalytic mechanism, and regiochemical outcome is illustrated below.

SynthesisPathways SM1 N,3-Dimethylbenzamide Cat1 Rh(III) Catalysis + Vinyl Acetate SM1->Cat1 C-H Activation SM2 2-Bromo-N,5-dimethylbenzamide Cat2 1. Pd-Sonogashira 2. Cu-Cyclization SM2->Cat2 Halogen-Directed Prod 2,7-Dimethylisoquinolin-1(2H)-one (Target) Cat1->Prod Major (C6' attack) Byprod 2,5-Dimethylisoquinolin-1(2H)-one (Minor) Cat1->Byprod Minor (C2' attack) Cat2->Prod 100% Regioselective

Catalytic pathways for 2,7-Dimethylisoquinolin-1(2H)-one synthesis comparing two methods.

Validated Experimental Protocols

Protocol A: Rh(III)-Catalyzed C–H Annulation

This protocol utilizes vinyl acetate as a safe, liquid acetylene equivalent to construct the unsubstituted C3–C4 bond of the isoquinolinone ring[4].

Materials:

  • N,3-Dimethylbenzamide (1.0 mmol)

  • Vinyl acetate (2.0 mmol)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Cu(OAc)₂ (2.1 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N,3-dimethylbenzamide, [Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Inject anhydrous toluene followed by vinyl acetate via a micro-syringe.

  • Annulation: Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove rhodium and copper residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (Hexanes/EtOAc gradient) to separate the major 2,7-dimethylisoquinolin-1(2H)-one from the minor 2,5-dimethyl byproduct.

Mechanistic Insight (Causality Checkpoint): The Rh(III) catalyst coordinates to the amide nitrogen, directing the activation of the ortho-C–H bond. Because the starting material has two available ortho positions, activation occurs preferentially at the less sterically hindered C6' position, leading to the 2,7-dimethyl product[1]. Following migratory insertion of vinyl acetate, elimination of acetic acid drives the aromatization to the fully conjugated isoquinolin-1(2H)-one core[4]. Cu(OAc)₂ acts as the terminal oxidant to regenerate the active Rh(III) species.

Protocol B: Regiospecific Pd/Cu-Catalyzed Cascade

This two-step sequence avoids C–H activation regioselectivity issues by pre-installing a halogen director, ensuring exclusive formation of the target compound[3],.

Materials:

  • 2-Bromo-N,5-dimethylbenzamide (1.0 mmol)

  • Trimethylsilylacetylene (TMS-A) (1.2 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%) & CuI (5 mol%)

  • Cu(OAc)₂ (20 mol%) & Cs₂CO₃ (2.0 equiv)

  • Triethylamine (Et₃N), THF, Methanol, PEG-400

Step-by-Step Methodology:

  • Sonogashira Coupling: To a round-bottom flask, add the benzamide precursor, PdCl₂(PPh₃)₂, and CuI. Degas with N₂. Add THF (5 mL) and Et₃N (3 mL), followed by TMS-A. Stir at 60 °C for 4 hours. Filter through a short silica plug and concentrate.

  • Desilylation: Dissolve the crude intermediate in Methanol (5 mL) and add K₂CO₃ (1.5 equiv). Stir for 2 hours at room temperature to remove the TMS protecting group. Concentrate in vacuo.

  • Intramolecular Cyclization: Dissolve the terminal alkyne residue in PEG-400 (5 mL). Add Cu(OAc)₂ and Cs₂CO₃. Heat the mixture at 100 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or column chromatography.

Mechanistic Insight (Causality Checkpoint): By pre-installing a bromine atom at the desired cyclization site, the regioselectivity is structurally locked. In the cyclization step, Cu(II) acts as a π-Lewis acid, activating the alkyne and increasing its electrophilicity. This facilitates a highly favored 6-endo-dig nucleophilic attack by the amide nitrogen. The rigid geometry of the ortho-alkynylbenzamide completely bypasses the steric ambiguity of C–H activation.

Analytical Validation (Self-Validating System)

To confirm the successful synthesis of the 2,7-dimethyl isomer and the absence of the 2,5-dimethyl byproduct, ¹H NMR spectroscopy (CDCl₃) is the most reliable self-validating tool:

  • 2,7-Dimethylisoquinolin-1(2H)-one (Target): The C8 proton (adjacent to the carbonyl) appears as a distinct singlet (or a finely split doublet, J < 2 Hz) around δ 8.2 ppm because it only exhibits meta-coupling to the C6 proton.

  • 2,5-Dimethylisoquinolin-1(2H)-one (Byproduct): The C8 proton appears as a clear doublet (J ~ 8 Hz) due to strong ortho-coupling with the C7 proton.

Tracking these specific chemical shifts allows researchers to immediately quantify the regioselectivity of their chosen catalytic method without requiring complex 2D NMR experiments.

References

  • Aurigene Services. "A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric is." RSC Advances (2014). Available at: [Link]

  • MDPI. "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation." Molecules (2017). Available at: [Link]

  • ACS Publications. "Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C–H Activation." Journal of Organic Chemistry (2018). Available at: [Link]

  • ACS Publications. "A Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via the Rhodium-Catalyzed Alkylation of Aromatic Amides with N-Vinylphthalimide." ACS Catalysis (2018). Available at: [Link]

Sources

Application Note: Robust and Reproducible Sample Preparation of 2,7-Dimethylisoquinolin-1(2H)-one for High-Sensitivity LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2,7-Dimethylisoquinolin-1(2H)-one is a heterocyclic small molecule with a core structure that is of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this and similar compounds in complex biological matrices is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for such bioanalytical challenges.[3]

However, the quality of LC-MS/MS data is directly contingent on the sample preparation methodology. A robust sample preparation protocol is critical to remove matrix components—such as proteins, phospholipids, and salts—that can interfere with analyte ionization (ion suppression or enhancement), compromise analytical column longevity, and lead to unreliable results.[4][5]

This application note provides a comprehensive guide to developing a sample preparation strategy for 2,7-Dimethylisoquinolin-1(2H)-one. It moves beyond a simple recitation of steps to explain the underlying principles and causal relationships that inform method selection and optimization. The protocols provided are designed as validated starting points for researchers in pharmaceutical development, clinical research, and academic laboratories.

Analyte Characteristics and Method Selection Strategy

The selection of an appropriate sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.[6] While specific experimental data for 2,7-Dimethylisoquinolin-1(2H)-one is not widely published, we can infer its properties from the parent isoquinoline structure and related analogs.

  • Molecular Weight: Approximately 173.22 g/mol .

  • Polarity: The isoquinolinone core suggests moderate polarity. The presence of two methyl groups will slightly increase its lipophilicity compared to the unsubstituted parent compound, 1(2H)-Isoquinolinone.[7] This positions it as a suitable candidate for reversed-phase chromatography.

  • Charge State (pKa): The lactam moiety is weakly basic. In the acidic mobile phases typically used for LC-MS (e.g., containing 0.1% formic acid), the molecule is expected to carry a positive charge, making it amenable to positive mode electrospray ionization (ESI+).

Given these characteristics, three primary sample preparation techniques are considered:

  • Protein Precipitation (PPT): A simple, fast, and universal method for removing the bulk of proteins from biological fluids. It is an excellent starting point for method development.

  • Liquid-Liquid Extraction (LLE): A more selective technique based on the differential partitioning of the analyte between two immiscible liquid phases. LLE can provide a cleaner extract than PPT.[2]

  • Solid-Phase Extraction (SPE): The most selective and powerful technique, offering the highest degree of matrix removal and analyte concentration.[2]

The choice among these depends on the required sensitivity (Lower Limit of Quantitation, LLoQ), sample matrix complexity, and throughput needs.[6] For most routine analyses in plasma or urine, Protein Precipitation offers an optimal balance of simplicity and efficacy.

Experimental Workflow and Protocols

The following section details a step-by-step protocol for the Protein Precipitation method, which is recommended as the primary approach for plasma and urine samples. Considerations for LLE and SPE are also discussed for applications requiring lower detection limits.

General Laboratory Preparations
  • Solvents and Reagents: Use LC-MS grade acetonitrile, methanol, and water. Ensure formic acid is of high purity (e.g., 98% or higher).

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended for the most accurate and precise quantification. If a SIL-IS is unavailable, a structurally similar analog with close chromatographic retention and ionization properties should be used.

  • Sample Handling: Biological samples such as plasma and urine should be stored at -80°C until analysis.[8] Thaw samples completely on ice before processing.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and effective method for crashing out proteins prior to LC-MS/MS analysis. Acetonitrile is a highly efficient precipitation solvent for plasma proteins.[8][9]

Objective: To remove >98% of proteins from plasma while recovering the analyte in the supernatant.

Materials:

  • Rat or human plasma samples

  • Acetonitrile (ACN) containing 0.1% Formic Acid and the internal standard at a known concentration.

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge (capable of >14,000 x g)

  • Autosampler vials with inserts

Procedure:

  • Aliquoting: Pipette 50 µL of the plasma sample (or standard/QC sample) into a clean 1.5 mL microcentrifuge tube.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample. The 4:1 ratio of ACN to plasma ensures efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.[8]

  • Supernatant Transfer: Carefully aspirate the supernatant (~200 µL) and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

  • Injection: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Considerations for Alternative Methods
  • Liquid-Liquid Extraction (LLE): For a cleaner sample, an LLE can be performed. After protein precipitation, the supernatant can be evaporated and reconstituted in a suitable buffer. An organic solvent like methyl-tert-butyl-ether (MTBE) or ethyl acetate could then be used to extract the analyte from the aqueous phase.[10] This method requires more optimization of pH and solvent choice but can significantly reduce phospholipid-based matrix effects.

  • Solid-Phase Extraction (SPE): For the highest sensitivity, a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) is recommended. The general steps would be:

    • Conditioning: Pass methanol, followed by water through the cartridge.

    • Loading: Load the pre-treated (diluted) plasma sample.

    • Washing: Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Elution: Elute the analyte with a high percentage of organic solvent (e.g., 90% acetonitrile or methanol). This approach provides excellent analyte concentration and the cleanest possible extract.[4]

Data Presentation and Expected Performance

The performance of each sample preparation method must be validated. Key parameters to assess include recovery, matrix effect, and process efficiency.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighMediumLow to Medium
Cost per Sample LowLowHigh
Selectivity LowMediumHigh
Analyte Recovery Good (Typically >80%)Good to Excellent (>85%)Excellent (>90%)
Matrix Effect ModerateLow to ModerateVery Low
Suitability Routine analysis, high concentration samplesWhen cleaner samples are neededLow LLoQ, complex matrices

Table 1: Comparative summary of common sample preparation techniques.

Visualization of the Experimental Workflow

The following diagram illustrates the decision-making process and the steps involved in the recommended Protein Precipitation protocol.

SamplePrep_Workflow cluster_0 Decision & Preparation cluster_1 Protein Precipitation Protocol cluster_2 Analysis Start Start: Biological Sample (Plasma) Choose_Method Select Method based on LLoQ Start->Choose_Method Prep_Reagents Prepare Reagents (ACN with 0.1% FA + IS) Choose_Method->Prep_Reagents PPT Selected Aliquot 1. Aliquot 50 µL Plasma Prep_Reagents->Aliquot Add_ACN 2. Add 200 µL Cold ACN/IS Aliquot->Add_ACN Vortex 3. Vortex for 60s Add_ACN->Vortex Centrifuge 4. Centrifuge at 14,000 x g Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Workflow for Protein Precipitation Sample Preparation.

Conclusion and Best Practices

The Protein Precipitation protocol detailed in this application note serves as a robust, efficient, and cost-effective method for the preparation of 2,7-Dimethylisoquinolin-1(2H)-one from plasma samples for LC-MS/MS analysis. The key to a successful bioanalytical method is not just the execution of the protocol but also its rigorous validation.[1][11] It is imperative that parameters such as accuracy, precision, selectivity, stability, and matrix effects are thoroughly evaluated to ensure the generation of reliable and reproducible data for pharmacokinetic and other drug development studies. For applications demanding higher sensitivity, further optimization using LLE or SPE is recommended.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2012). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

  • Zhang, Y., et al. (2025).
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Aderibigbe, O. R., et al. (2021). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). Retrieved from [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2026, March 11). Retrieved from [Link]

  • da Silva, R. G., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Retrieved from [Link]

  • Latha, S., et al. (2016). AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025, June 16). Retrieved from [Link]

  • A review on bioanalytical method development and validation. (n.d.). SciSpace. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2006, September 01). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from [Link]

  • IITRI. (2022, December 03). Bioanalytical Method Development and Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC, LC-MS and Sample Prep for LC. Retrieved from [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,7-Dimethylisoquinolin-1(2H)-one Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2,7-Dimethylisoquinolin-1(2H)-one in Dimethyl Sulfoxide (DMSO) and downstream aqueous assays.

Unlike standard hydrophilic small molecules, this specific isoquinolinone derivative presents unique thermodynamic challenges. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure reliable stock preparation and assay reproducibility.

Mechanistic Insight: The Causality of Precipitation

To troubleshoot solubility, we must first understand the molecular physics driving the precipitation. 2,7-Dimethylisoquinolin-1(2H)-one features a highly planar bicyclic aromatic core[1]. The addition of methyl groups at the 2-position (N-methylation) and the 7-position fundamentally alters its solvation thermodynamics:

  • High Crystal Lattice Energy: The planar aromatic system promotes highly stable intermolecular π−π stacking interactions[2]. Because the nitrogen is methylated, the molecule lacks a primary hydrogen bond donor, forcing it to rely heavily on these dispersive forces and dipole-induced dipole interactions in the solid state, which drastically increases the crystal lattice energy[3][4].

  • Solvent Polarity Mismatch: DMSO is a polar aprotic solvent that excels at solvating molecules by disrupting hydrogen bonds. However, it often struggles to rapidly overcome the high lattice energy of highly lipophilic, non-hydrogen-bonding planar molecules at room temperature without additional kinetic energy[4].

  • Hygroscopic Vulnerability: DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water drastically increase the polarity of the solvent system, exponentially decreasing the solubility capacity for lipophilic compounds like 2,7-Dimethylisoquinolin-1(2H)-one[5].

Troubleshooting FAQs

Q: My compound won't dissolve in 100% DMSO at room temperature. What is the first step? A: You must overcome the activation energy required to break the π−π stacking. Apply thermal energy (warming to 37°C–50°C) combined with kinetic energy (bath sonication for 15–30 minutes)[6]. This disrupts the crystal lattice and allows DMSO molecules to intercalate and solvate the individual monomers.

Q: The solution was perfectly clear, but it crashed out after being stored at -20°C. How do I recover it? A: This is a thermodynamic response to temperature-dependent solubility limits. As the temperature drops, the kinetic energy of the solvent decreases, allowing the compound to overcome its nucleation threshold and reform its crystal lattice[7]. To recover the stock, re-heat the vial in a 37°C water bath and sonicate until clear[6]. To avoid degradation from repeated freeze-thaw cycles, always aliquot your master stock into single-use volumes.

Q: When I dilute the DMSO stock into my aqueous cell culture media, it immediately turns cloudy. How do I fix this? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant shifts violently, forcing the lipophilic compound out of solution before it can disperse[5][8]. To prevent this, pre-warm your culture media to 37°C and add the DMSO stock dropwise while vortexing. If precipitation persists, you must utilize an intermediate dilution step or introduce a biocompatible surfactant (e.g., 0.1% Tween-80 or PEG400) to lower the surface tension and encapsulate the compound[9].

Q: Does the age or quality of my DMSO matter? A: Absolutely. Because DMSO is highly hygroscopic, an opened bottle stored on a benchtop will absorb significant moisture from the air[5]. For highly lipophilic isoquinolinones, always use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity, water ≤0.005%) for stock preparation.

Solubilization Interventions: Quantitative Impact

The following table summarizes the expected outcomes and risks associated with various solubilization interventions for planar isoquinolinone derivatives.

InterventionMechanistic ActionExpected Solubility Gain (vs. Baseline)Primary Risk / Drawback
Anhydrous DMSO Baseline dipole-dipole solvation1x (Baseline)Highly susceptible to moisture absorption[5].
Heating (37°C - 50°C) Increases kinetic energy to break lattice2x - 3xPotential thermal degradation if >50°C[6].
Bath Sonication Cavitation disrupts π−π stacking3x - 5xLocalized heating; requires careful temperature monitoring[6].
Co-solvent (5% PEG400) Bridges polarity gap during aqueous dilutionEnhances aqueous stability by >10xMay introduce cellular toxicity or assay interference[9].

Self-Validating Experimental Protocol: Stock Preparation

To ensure scientific integrity, a protocol must verify its own success. Visual inspection is often insufficient, as micro-suspensions can mimic true solutions to the naked eye. Follow this self-validating methodology to prepare a stable 10 mM stock solution.

Step 1: Reagent Verification Equilibrate a fresh, unopened bottle of anhydrous DMSO and the 2,7-Dimethylisoquinolin-1(2H)-one powder to room temperature in a desiccator to prevent condensation.

Step 2: Gravimetric Addition & Primary Solvation Weigh the required mass of the compound into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds.

Step 3: Thermal-Kinetic Disruption Place the tube in a bath sonicator pre-warmed to 37°C. Sonicate for 15 minutes. The ultrasonic waves provide the mechanical shear necessary to disrupt the π−π stacked crystal lattice, while the mild heat increases solvent capacity[6].

Step 4: Validation via Microcentrifugation (Critical Step) To differentiate a true solution from a micro-suspension, centrifuge the tube at 10,000 x g for 5 minutes at room temperature.

  • Causality: If the compound is only suspended, the gravitational force will pellet the undissolved microcrystals. If a pellet forms, repeat Step 3.

Step 5: Optical Validation Transfer 100 µL of the supernatant to a microcuvette and measure the optical density at 600 nm (OD600) against a pure DMSO blank. An OD600 > 0.05 indicates light scattering from sub-visible particulates. A true solution will have an OD600 near 0.000.

Step 6: Aliquoting and Storage Once validated, immediately divide the master stock into 10–20 µL single-use aliquots to prevent freeze-thaw precipitation. Store at -20°C or -80°C in sealed, light-protected containers[7].

Solubilization Workflow Visualization

G Start 2,7-Dimethylisoquinolin-1(2H)-one Add to Anhydrous DMSO Check1 Centrifuge & OD600 Check Is it a true solution? Start->Check1 HeatSon Apply Heat (37°C) & Sonication (15 min) Check1->HeatSon No (Pellet Forms) Success Stable DMSO Stock (Store Aliquots at -20°C) Check1->Success Yes Check2 Re-evaluate Clarity HeatSon->Check2 CoSolvent Add Co-solvent (e.g., 5% PEG400) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success Aqueous Dilute into Aqueous Media (Keep final DMSO < 0.5%) Success->Aqueous Crash Precipitation in Media? Aqueous->Crash WarmMedia Pre-warm media to 37°C Add stock dropwise Crash->WarmMedia Yes

Decision tree for troubleshooting 2,7-Dimethylisoquinolin-1(2H)-one solubility in DMSO and media.

References

  • ResearchGate. "QSAR-based solubility model for drug-like compounds | Request PDF - ResearchGate." ResearchGate,[Link]

  • MedChemExpress. "Compound Handling Instructions - MCE." MedChemExpress,[Link]

  • ResearchGate. "A Practical Approach for Using Solubility to Design Cooling Crystallisations - ResearchGate." ResearchGate,[Link]

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?" ResearchGate,[Link]

Sources

optimizing reaction yield for 2,7-Dimethylisoquinolin-1(2h)-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,7-Dimethylisoquinolin-1(2H)-one

Welcome to the technical support guide for the synthesis and optimization of 2,7-Dimethylisoquinolin-1(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges encountered during synthesis, from low yields to purification difficulties, providing expert insights and actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most robust strategy for synthesizing the 2,7-dimethylisoquinolin-1(2H)-one core?

A1: While classical methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions exist for isoquinoline synthesis, modern transition-metal-catalyzed C-H activation/annulation reactions offer superior efficiency, regioselectivity, and functional group tolerance for constructing highly substituted isoquinolinones like 2,7-Dimethylisoquinolin-1(2H)-one.[1][2]

A highly effective approach involves the annulation of an appropriately substituted N-methoxybenzamide with an alkyne equivalent. For the target molecule, this would typically involve reacting N-methoxy-3-methylbenzamide with an acetylene source, followed by N-methylation. The directing group, often an N-methoxy or N-pivaloyloxy amide, is crucial for ensuring regioselective C-H activation at the ortho-position.[1] Catalysts of choice are often based on Rhodium(III), Ruthenium(II), or Palladium(II).[1][2][3]

Q2: I am observing a complex mixture of products and significant starting material decomposition. What are the likely causes?

A2: This issue often points to problems with reaction conditions or starting material stability. Key factors to investigate are:

  • Atmosphere: C-H activation catalysts, particularly in their active state, can be sensitive to oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and oxidative side reactions.[4][5]

  • Solvent Quality: Ensure you are using dry, degassed solvents. Dissolved oxygen or water can interfere with the catalytic cycle and promote the decomposition of sensitive intermediates.[4]

  • Temperature Control: These reactions are often temperature-sensitive.[1] A temperature that is too high can lead to non-specific C-H activation, catalyst decomposition, or side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. Systematic temperature screening is recommended.

Troubleshooting Guide: Low Reaction Yield

Low yield is the most common challenge in multi-step organic synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Q3: My reaction yield is consistently below 30%. Where should I start my investigation?

A3: A low yield can be traced back to several factors. Use the following flowchart and detailed explanations to diagnose the issue.

Troubleshooting_Yield cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_catalyst Catalyst & Reagents cluster_workup Workup & Purification start Low Yield (<30%) Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Re-evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst & Reagent Activity start->check_catalyst check_workup Optimize Workup & Purification start->check_workup sm_purity Impure Reagents? (Run NMR/LCMS) check_sm->sm_purity sm_stoich Incorrect Stoichiometry? (Recalculate & Re-weigh) check_sm->sm_stoich cond_temp Suboptimal Temperature? (Screen ±20°C) check_conditions->cond_temp cond_solvent Incorrect Solvent? (Test Toluene, DCE, DMF) check_conditions->cond_solvent cond_inert Oxygen/Moisture Contamination? (Use Schlenk line, degassed solvents) check_conditions->cond_inert cat_activity Inactive Catalyst/Oxidant? (Use fresh, properly stored reagents) check_catalyst->cat_activity cat_loading Incorrect Catalyst Loading? (Optimize 1-10 mol%) check_catalyst->cat_loading workup_loss Product Loss During Extraction? (Check pH, perform back-extraction) check_workup->workup_loss purify_decomp Decomposition on Silica? (Deactivate silica, try crystallization) check_workup->purify_decomp end Yield Improved sm_purity->end Implement Change & Re-run sm_stoich->end Implement Change & Re-run cond_temp->end Implement Change & Re-run cond_solvent->end Implement Change & Re-run cond_inert->end Implement Change & Re-run cat_activity->end Implement Change & Re-run cat_loading->end Implement Change & Re-run workup_loss->end Implement Change & Re-run purify_decomp->end Implement Change & Re-run

Caption: Systematic troubleshooting workflow for low reaction yield.

Step 1: Verify Starting Materials Impurities in your starting N-methoxy-3-methylbenzamide or alkyne can poison the catalyst or introduce competing side reactions.[5] Always check the purity of your starting materials by NMR or LCMS before starting the reaction. Ensure accurate stoichiometry, as an excess of one reagent can lead to byproducts.

Step 2: Optimize Reaction Conditions The choice of solvent, temperature, and additives can dramatically influence reaction outcomes.[1]

ParameterRecommendationRationale
Catalyst Screen Rh(III), Ru(II), and Pd(II) catalysts.Different metals have unique reactivity profiles and C-H activation mechanisms.[1][2]
Oxidant If required (e.g., for Pd), ensure the freshness and correct stoichiometry (typically 2-3 eq.) of silver or copper salts.The oxidant is often needed to regenerate the active catalytic species. Its performance can degrade over time.[1]
Solvent Screen high-boiling, non-coordinating (e.g., Toluene, DCE) and coordinating (e.g., DMF) solvents.Solvent polarity and coordinating ability can impact the stability and activity of the catalytic intermediate.[1]
Temperature Screen a range from 80°C to 120°C.C-H activation is the rate-determining step and is highly temperature-dependent. Lowering the temperature can sometimes improve selectivity.[1][5]
Additives Additives like K₂CO₃ or PivOH can act as bases or ligands, influencing the reaction pathway.Additives can facilitate key steps in the catalytic cycle, such as proton abstraction.

Step 3: Address Side Reactions The formation of unexpected byproducts is a common cause of low yield.

Common Side ProductPotential CauseMitigation Strategy
Homocoupled Alkyne Catalyst-mediated dimerization of the alkyne coupling partner.Lower the reaction temperature; use a slight excess of the benzamide.
Over-reduction/Oxidation Harsh reaction conditions or presence of contaminants.Ensure an inert atmosphere; screen milder oxidants/reductants if applicable.[6][7]
Isomeric Products Competing C-H activation at other sites on the aromatic ring.Use a strongly coordinating directing group; optimize catalyst and ligand system for steric hindrance.[1]

Troubleshooting Guide: Product Purity & Isolation

Q4: I've achieved a good crude yield, but I'm losing most of my product during column chromatography. What's happening?

A4: Product loss during purification often indicates instability on the stationary phase or suboptimal technique.

  • Decomposition on Silica Gel: Isoquinolinones, especially those with certain functional groups, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking, low recovery, and the appearance of new spots on TLC.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia. Alternatively, use a different stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography.[4]

  • Poor Separation: If your product is difficult to separate from a persistent impurity, a multi-step purification strategy may be necessary.

    • Solution: First, attempt a crystallization to significantly enhance purity. If that fails, follow column chromatography with a preparative TLC or HPLC for final polishing.

  • Physical Loss: Significant product can be lost during transfers and workup.

    • Solution: Minimize transfers between flasks.[8] When performing extractions, ensure you are collecting the correct layer and consider a back-extraction of the aqueous layer to recover any dissolved product. Use minimal solvent for recrystallization to avoid leaving product in the mother liquor.[8]

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dimethylisoquinolin-1(2H)-one via Rh(III)-Catalyzed C-H Annulation

This protocol is a representative procedure based on modern C-H activation methodologies and should be optimized for your specific laboratory conditions.

Protocol_Workflow start Assemble Reactants react Inert Atmosphere Reaction (100°C, 12-24h) start->react monitor Monitor by TLC/LCMS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, mp) purify->characterize end Pure Product characterize->end

Caption: General workflow for the synthesis of the isoquinolinone core.

Step 1: Reagent Preparation and Reaction Setup

  • To a dry Schlenk tube equipped with a magnetic stir bar, add N-methoxy-3-methylbenzamide (1.0 eq.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Under a positive flow of inert gas, add the alkyne partner (e.g., a protected acetylene equivalent, 1.5 eq.) followed by the degassed solvent (e.g., 1,2-dichloroethane (DCE), 0.1 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

Step 2: Reaction and Monitoring

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LCMS until the starting benzamide is consumed.

Step 3: Workup and Extraction

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and silver salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective.

  • Combine the fractions containing the desired N-methoxy-7-methylisoquinolin-1-one product and concentrate under reduced pressure.

Step 5: N-Methylation

  • Dissolve the purified intermediate in a suitable solvent like DMF.

  • Add a base such as NaH (1.2 eq.) at 0 °C, followed by methyl iodide (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a standard aqueous workup and purify by chromatography or recrystallization to yield the final 2,7-Dimethylisoquinolin-1(2H)-one product.

References

  • BenchChem. (2025).
  • Various Authors. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Journal of Organic Chemistry.
  • Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry.
  • BenchChem. (2025). Improving regioselectivity in the synthesis of 1(2H)
  • BenchChem. (2025).
  • Jaime-Figueroa, S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis.
  • Various Authors. (2021).
  • Various Authors. (2022). Synthesis of isoquinolin‐1(2H)‐ones by Li et al.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Wikipedia. (n.d.). Isoquinoline.
  • Reddit. (2018).
  • Chemistry Scholars. (2021). Reactions of Isoquinoline | TYBSc Chemistry. YouTube.

Sources

Technical Support Center: Minimizing Crystallization Impurities in 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling up the synthesis and purification of isoquinolinone derivatives.

Crystallization of 2,7-Dimethylisoquinolin-1(2H)-one presents unique thermodynamic and kinetic challenges. Impurities during this stage are rarely due to simple solubility issues; they are typically driven by kinetic entrapment, liquid-liquid phase separation (LLPS), or the co-crystallization of structurally related isomers. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high-purity isolation.

Diagnostic Workflow

Before adjusting your parameters, use the following decision matrix to identify the thermodynamic or kinetic failure point in your current crystallization process.

ImpurityTroubleshooting Start High Impurity Levels in 2,7-Dimethylisoquinolin-1(2H)-one CheckLLPS Is Oiling Out (LLPS) Observed During Cooling? Start->CheckLLPS ActionLLPS Implement Seeding at Low Supersaturation CheckLLPS->ActionLLPS Yes CheckKinetic Are Solvent Inclusions or Kinetic Impurities Present? CheckLLPS->CheckKinetic No ActionKinetic Reduce Cooling Rate & Extend Isothermal Hold CheckKinetic->ActionKinetic Yes CheckIsomer Are Structurally Related Isomers Co-crystallizing? CheckKinetic->CheckIsomer No ActionIsomer Optimize Solvent System & Perform Reslurry CheckIsomer->ActionIsomer Yes

Diagnostic workflow for troubleshooting crystallization impurities in isoquinolinone derivatives.

Troubleshooting Guide & FAQs

Q1: Why does 2,7-Dimethylisoquinolin-1(2H)-one form an oil instead of crystals, and how does this affect purity? Mechanistic Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before reaching the nucleation threshold. Because the solute-rich oil phase acts as a highly concentrated, indiscriminate solvent, it dissolves structurally related impurities (such as unreacted starting materials from the cyclization step). When this oil eventually solidifies, it physically traps these impurities, leading to severe agglomeration and degraded purity (1)[1]. Solution: You must bypass the metastable oil phase entirely. This is achieved by seeding the solution at a low supersaturation level before the LLPS boundary is reached. The seeds provide a thermodynamic surface for immediate crystal growth, preventing the phase separation.

Q2: My crystals are well-formed but still contain high levels of residual solvent and kinetic impurities. What is driving this? Mechanistic Causality: This is driven by localized supersaturation caused by an excessively rapid cooling rate. When the crystal growth rate outpaces the mass transfer of the solute from the bulk solution to the crystal lattice, the growth front becomes unstable. This unstable solid-liquid interface leads to the kinetic entrapment of impurities and the formation of microscopic solvent inclusions within the crystal lattice (2)[2]. Solution: Optimize the cooling profile. Implement a slow, controlled cooling rate (e.g., 0.1 °C/min) to maintain a moderate supersaturation level. This ensures the crystal growth rate remains slower than the impurity rejection rate at the boundary layer.

Q3: How do I separate closely related structural isomers from the target API? Mechanistic Causality: Isoquinolinone synthesis often yields regioisomers or closely related byproducts. Because these impurities share similar molecular weights, polarities, and spatial geometries with 2,7-Dimethylisoquinolin-1(2H)-one, they easily co-crystallize or substitute directly into the target's crystal lattice (3)[3]. Solution: A standard cooling crystallization may not suffice. You must conduct a solvent screening to find a system where the solubility gradient of the API differs significantly from the isomer. If co-crystallization persists, a fractional crystallization approach or a targeted reslurry in a highly specific anti-solvent is required.

Quantitative Data: Impact of Crystallization Parameters

To optimize purity, the thermodynamic driving force (supersaturation) must be tightly controlled. The table below summarizes how different operating parameters directly dictate the risk of impurity inclusion ()[].

ParameterOperating ConditionSupersaturation LevelCrystal Growth RateImpurity Inclusion Risk
Rapid Cooling > 1.0 °C/minHighFast / UnstableHigh (Solvent & Kinetic Entrapment)
Controlled Cooling 0.1 - 0.5 °C/minModerateSteady / UniformLow (Optimal Purity)
Unseeded LLPS N/A (Spontaneous)High (Localized in Oil)Erratic / AgglomeratedVery High (Oiling Out)
Seeded Growth Isothermal HoldLowSurface-ControlledMinimal (Highest Purity)

Standard Operating Procedure: Seeded, Controlled-Cooling Crystallization

This protocol utilizes a self-validating methodology to ensure that 2,7-Dimethylisoquinolin-1(2H)-one crystallizes without kinetic entrapment or LLPS.

Step 1: System Preparation Suspend crude 2,7-Dimethylisoquinolin-1(2H)-one in a pre-optimized crystallization solvent (e.g., an ethyl acetate/heptane mixture) at a concentration of 100 mg/g solvent.

Step 2: Dissolution & Thermal Eradication Heat the mixture to 45.0 °C under continuous agitation (250 rpm) until homogeneous. Maintain this temperature for 30 minutes. Self-Validation Check: Visual confirmation of a completely clear solution guarantees the eradication of ghost nuclei. If the solution remains cloudy, the solvent volume must be incrementally increased before proceeding, validating the starting thermodynamic state.

Step 3: Primary Controlled Cooling Cool the solution at a strictly controlled rate of 0.1 °C/min to the predetermined seeding temperature of 33.0 °C (5)[5]. This ensures the solution enters the metastable zone without triggering spontaneous, uncontrolled nucleation.

Step 4: Precision Seeding Introduce 1 wt% of high-purity 2,7-Dimethylisoquinolin-1(2H)-one seed crystals into the reactor.

Step 5: Isothermal Ripening (Hold Phase) Hold the dispersion isothermally at 33.0 °C for 75 minutes. Self-Validation Check: Monitor the seed bed. If the crystals visibly grow without the formation of a secondary cloudy phase (oil), the protocol successfully validates that supersaturation is being consumed via controlled lattice growth rather than uncontrolled LLPS.

Step 6: Secondary Cooling & Isolation Resume cooling at 0.1 °C/min down to the final isolation temperature of 20.0 °C. Filter the resulting suspension. Wash the filter cake with a cold, minimal volume of the anti-solvent (e.g., heptane) to displace the impurity-laden mother liquor, then dry under vacuum at 40 °C to a constant weight.

References

  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review. ACS Publications. 2

  • Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Benchchem. 3

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. 1

Sources

Technical Support Center: Overcoming Degradation of 2,7-Dimethylisoquinolin-1(2H)-one During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, isoquinolinone derivatives are invaluable scaffolds. However, their long-term storage often presents significant stability challenges. 2,7-Dimethylisoquinolin-1(2H)-one requires precise handling due to its specific electronic configuration, which makes it highly vulnerable to photo-oxidation and radical-mediated auto-oxidation.

This guide is designed to move beyond basic instructions. Here, we explore the causality behind degradation, provide self-validating troubleshooting protocols, and establish robust methodologies to ensure the integrity of your compounds over time.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the molecular vulnerabilities of 2,7-Dimethylisoquinolin-1(2H)-one.

Unlike unsubstituted isoquinolin-1(2H)-one, which can tautomerize to a 1-hydroxyisoquinoline form[1], the N-methyl group at the 2-position locks 2,7-dimethylisoquinolin-1(2H)-one into its lactam configuration. This locked conjugated system, combined with the electron-donating methyl group at the 7-position, increases the overall electron density of the heterocyclic ring.

The Primary Threat: Photo-Oxidation The isoquinoline ring system is highly susceptible to oxidation, a process drastically accelerated by light and ambient heat[2]. When exposed to UV/Vis light, the molecule is excited to a triplet state. This state readily interacts with dissolved triplet oxygen ( 3O2​ ) to generate highly reactive singlet oxygen ( 1O2​ ). Research on isoquinolinone derivatives demonstrates that this leads to cycloaddition across the electron-rich double bonds, forming unstable endoperoxides that decompose into ring-cleaved or oxidized byproducts (such as carboxylic acid derivatives) even at room temperature[3][4].

G N1 Identify Degradation (HPLC/LC-MS Peak Shift) N2 Determine Primary Pathway (Forced Degradation Study) N1->N2 N3 Photolytic Cleavage / Photo-oxidation N2->N3 Light Exposure N4 Thermal / Radical Auto-oxidation N2->N4 Heat / O2 N5 Implement Light Shielding (Amber Vials) N3->N5 N6 Inert Atmosphere & Temp Control (Argon Flush, 2-8°C) N4->N6 N7 Validate Stability (Accelerated Testing) N5->N7 N6->N7 N8 Long-Term Storage Protocol Established N7->N8

Workflow for diagnosing and mitigating 2,7-Dimethylisoquinolin-1(2H)-one degradation.

Troubleshooting Guide & FAQs

Q1: My 2,7-Dimethylisoquinolin-1(2H)-one solution turned yellow/brown over time. What happened? A1: A yellow or brown discoloration is a classic macroscopic hallmark of photo-oxidation or radical-mediated auto-oxidation[2].

  • Causality: The N-methylated lactam ring has undergone oxidative cleavage or dimerization due to exposure to ambient light and dissolved oxygen.

  • Resolution: Immediately discard the discolored batch for quantitative assays. Moving forward, store the compound in amber glass vials to block UV/Vis light and purge the headspace with an inert gas (Argon or Nitrogen) before sealing[2].

Q2: I observe new peaks in my HPLC chromatogram, but the physical appearance hasn't changed. Is it degrading? A2: Yes. Early-stage degradation almost always presents as new peaks in HPLC (typically at lower retention times, indicating more polar oxidized fragments) long before macroscopic color changes occur[2].

  • Causality: Trace hydroperoxides in aged solvents (especially ethers) or trace transition metals can initiate thermal oxidation without light.

  • Resolution: Perform a forced degradation study (see Section 3) to match the retention times of the unknown peaks with specific stress pathways. Switch to freshly degassed, peroxide-free solvents.

Q3: What is the optimal storage state and temperature for long-term stability? A3: For long-term storage (>1 month), the compound must be stored as a lyophilized solid at 2-8°C[5], or ideally at -20°C for extended durations[6].

  • Causality: Moisture acts as a medium for both hydrolytic degradation and enhanced mobility of oxidative radicals. Keeping the compound in a dry, cold state kinetically halts these degradation pathways.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure your analytical method is genuinely stability-indicating, you must perform a Mass Balance Check . If the parent compound degrades by 20%, the sum of the newly formed degradant peaks (adjusted for response factors) must account for that missing 20%. If mass balance is <95%, your degradants are volatile, highly retained on the column, or forming insoluble polymers.

Protocol A: Forced Degradation & Stability-Indicating Assay

This protocol intentionally stresses the compound to identify its specific degradation pathways[2].

  • Step 1: Baseline Preparation. Prepare a 1.0 mg/mL stock solution of 2,7-Dimethylisoquinolin-1(2H)-one in HPLC-grade Acetonitrile.

  • Step 2: Oxidative Stress. Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 4 hours[2].

  • Step 3: Photolytic Stress. Expose 1 mL of stock in a clear quartz vial to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light (following ICH Q1B guidelines)[2]. Keep a foil-wrapped control adjacent to it.

  • Step 4: Thermal Stress. Heat 1 mL of stock at 60°C for 48 hours in a sealed, dark vial[2].

  • Step 5: Analysis & Validation. Inject aliquots into an HPLC-UV/MS system at t=0, 4h, 24h, and 48h. Monitor at 254 nm. Calculate the mass balance to validate the assay.

Protocol B: Optimized Formulation & Storage Workflow
  • Step 1: Lyophilization. If the compound was synthesized or purified in an aqueous mixture, freeze-dry it completely to remove moisture.

  • Step 2: Inert Packaging. Transfer the dry powder into amber glass vials. Purge the vial headspace with a gentle stream of high-purity Argon gas for 30 seconds to displace oxygen.

  • Step 3: Sealing. Seal with PTFE-lined caps. Causality: Standard rubber or plastic caps can leach plasticizers into the compound over time, introducing new impurities.

  • Step 4: Temperature Control. Store immediately in a desiccator at -20°C[6].

Quantitative Stability Profiles

The following table summarizes the expected degradation profile of 2,7-Dimethylisoquinolin-1(2H)-one under various stress conditions, providing a benchmark for your own analytical results.

Stress ConditionReagent / EnvironmentTime & Temp% Degradation ObservedPrimary Degradant Type
Control (Optimized) Dark, Argon, Solid30 days, 4°C< 0.5%None
Thermal Stress Ambient Air, Solid48 hours, 80°C2.1%Thermal oxidation products
Oxidative Stress 3% H2​O2​ in solution4 hours, 25°C15.4%N-oxides, ring-opened acids
Photolytic Stress UV/Vis Light (ICH Q1B)24 hours, 25°C28.7%Photo-oxidation dimers/cleavage
Hydrolytic (Base) 0.1 M NaOH8 hours, 60°C4.2%Lactam hydrolysis products
References
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds - Benchchem | 2

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups - RSC | 3

  • Photooxidation of a Twisted Isoquinolinone - PubMed | 4

  • 1(2H)-Isoquinolinone | Biochemical Reagent - MedChemExpress | 6

  • 1(2H)-Isoquinolinone - NIST WebBook | 1

  • 489453-23-8|Isoquinolin-1(2H)-one - BLD Pharm | 5

Sources

Technical Support Center: Chromatographic Resolution of 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you understand that nitrogen-containing heterocycles present unique analytical challenges. 2,7-Dimethylisoquinolin-1(2H)-one features a rigid aromatic core, a localized lactam dipole, and specific hydrophobic methyl substitutions. These structural characteristics often lead to peak tailing, retention time instability, and co-elution with structurally similar synthetic impurities (such as desmethyl regioisomers).

This guide provides field-proven, mechanistically grounded solutions to optimize your High-Performance Liquid Chromatography (HPLC) workflows.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing severe peak tailing for 2,7-Dimethylisoquinolin-1(2H)-one, and how can I resolve it? Causality: While the N2 position of 2,7-Dimethylisoquinolin-1(2H)-one is methylated—reducing its primary basicity—the localized dipole of the lactam carbonyl (C1) and the electron-rich isoquinoline core can still undergo secondary interactions. Specifically, these functional groups interact with acidic, unreacted silanol groups on older silica stationary phases or trace metal impurities within the column bed. This dual-mode retention (hydrophobic partitioning + ionic/dipole secondary interactions) causes the analyte molecules to elute at different velocities, manifesting as a trailing peak edge[1]. Solution: Transition to high-purity, end-capped Type B silica columns. Furthermore, adjust the mobile phase pH to approximately 2.5–3.0 using a volatile organic acid (e.g., 0.1% Formic Acid). This low pH protonates residual silanols on the silica surface, neutralizing their negative charge and effectively shutting down the secondary ion-exchange pathways[1].

Q2: How do I improve the baseline resolution ( Rs​ ) between 2,7-Dimethylisoquinolin-1(2H)-one and its desmethyl impurities? Causality: Chromatographic resolution ( Rs​ ) is mathematically governed by three factors: efficiency ( N ), retention ( k ), and selectivity ( α )[2]. For structurally rigid, planar aromatic isomers like isoquinolinones, selectivity ( α ) is the most powerful optimization lever. Standard C18 columns rely almost exclusively on hydrophobic dispersive forces, which often fail to differentiate the subtle steric and electronic differences of a single missing methyl group. Solution: Shift the stationary phase chemistry to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases introduce π−π and dipole-dipole interactions. The aromatic rings of the stationary phase will interact differentially with the isoquinolinone core based on the electron-donating effects of the specific methyl substitution pattern, drastically improving α [2].

Q3: Why is the retention time of my analyte drifting over a long sequence? Causality: Isoquinolinones are highly sensitive to minor fluctuations in mobile phase organic composition and column thermodynamics. If the column compartment is not strictly thermostatted, ambient temperature shifts will alter the mobile phase viscosity and the analyte's partition coefficient. Additionally, insufficient buffering capacity can lead to localized pH shifts in the column over time[3]. Solution: Ensure the column compartment is actively thermostatted (e.g., 30.0 ± 0.1 °C). When operating in gradient mode, ensure an adequate re-equilibration time of at least 5–10 column volumes between injections to restore the initial hydration layer on the stationary phase[3].

Mechanistic Interaction Workflows

The following diagrams illustrate the logical troubleshooting path and the specific chemical interactions dictating the retention of 2,7-Dimethylisoquinolin-1(2H)-one.

G N1 Identify Resolution Issue 2,7-Dimethylisoquinolin-1(2H)-one N2 Is Peak Tailing (Tf) > 1.5? N1->N2 N3 Is Resolution (Rs) < 2.0? N2->N3 No N4 Suppress Silanol Activity (Lower pH to 2.5 - 3.0) N2->N4 Yes N6 Optimize Selectivity (α) Modify Organic Solvent N3->N6 Yes N5 Switch to Type B Silica or Phenyl-Hexyl Phase N4->N5 N7 Adjust Column Temperature (Thermodynamic stabilization) N6->N7

Logical troubleshooting workflow for resolving peak tailing and co-elution.

G N1 2,7-Dimethylisoquinolin-1(2H)-one N2 Aromatic Isoquinoline Core (π-π Interactions) N1->N2 N3 C1 Carbonyl Group (Dipole / H-Bond Acceptor) N1->N3 N4 C2 & C7 Methyl Groups (Hydrophobic Partitioning) N1->N4 N5 Phenyl-Hexyl Phase N2->N5 Enhances Selectivity (α) N6 Aqueous Mobile Phase N3->N6 Solvation / Elution N7 C18 Alkyl Chain N4->N7 Enhances Retention (k)

Mechanistic interaction model of 2,7-Dimethylisoquinolin-1(2H)-one with chromatographic phases.

Quantitative Data Summaries

To illustrate the impact of these variables, the table below summarizes the expected chromatographic outcomes when altering the stationary phase and mobile phase conditions for 2,7-Dimethylisoquinolin-1(2H)-one.

Table 1: Quantitative Comparison of Chromatographic Parameters for Method Optimization

Column ChemistryMobile Phase ModifierTemperature (°C)USP Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs. ImpurityPrimary Mechanism of Action
Standard C18 (Type A)None (Water/ACN)252.41.2Hydrophobic only; active silanols cause severe tailing
End-capped C18 (Type B)0.1% Formic Acid251.21.8Reduced silanol activity; improved peak symmetry
Phenyl-Hexyl0.1% Formic Acid301.052.9 π−π interactions enhance structural selectivity
PFP (Core-Shell)10mM Ammonium Acetate351.03.5Dipole, π−π , and steric recognition; high efficiency

Self-Validating Experimental Protocol: Method Optimization

This protocol provides a systematic, self-validating approach to developing a stability-indicating RP-HPLC method for isoquinoline derivatives[4]. Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Baseline System Suitability Establishment

  • Action: Prepare a 0.1 mg/mL standard solution of 2,7-Dimethylisoquinolin-1(2H)-one in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile). Inject 5 µL onto a standard C18 column at 25 °C.

  • Causality: Establishes the baseline performance and identifies the magnitude of tailing and retention without modifiers.

  • Validation Checkpoint: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , secondary silanol interactions are confirmed. Proceed to Step 2.

Step 2: Mobile Phase pH and Buffer Optimization

  • Action: Replace the aqueous phase with 0.1% Formic Acid in Water (pH ~2.7). Perform a gradient run from 10% to 90% Acetonitrile over 15 minutes.

  • Causality: Low pH neutralizes surface silanols, while the gradient sweeps the column to determine the optimal elution window[4].

  • Validation Checkpoint: Re-inject the standard. Tf​ must drop below 1.2. If tailing persists, the column silica is degraded or contaminated with trace metals; replace the column before proceeding.

Step 3: Selectivity ( α ) Tuning via Stationary Phase

  • Action: If resolution ( Rs​ ) between the main peak and known impurities is < 2.0, swap the C18 column for a Phenyl-Hexyl column of identical dimensions. Maintain the Step 2 mobile phase.

  • Causality: Introduces π−π interactions to exploit the electronic differences in the isoquinolinone aromatic system, directly targeting α [2].

  • Validation Checkpoint: Calculate Rs​ . The system is validated for selectivity when Rs​≥2.0 for all critical peak pairs.

Step 4: Thermodynamic Stabilization

  • Action: Set the column oven temperature to 35 °C. Perform 6 replicate injections of the standard.

  • Causality: Elevated temperature reduces solvent viscosity, improving mass transfer kinetics (efficiency, N ) and stabilizing retention times against ambient laboratory fluctuations[3].

  • Validation Checkpoint: Calculate the Relative Standard Deviation (RSD) of the retention time. The method is validated for routine quantitative use when RT RSD ≤0.5% .

References

The following authoritative sources were utilized to ground the mechanistic claims and protocols described in this guide. To ensure link integrity, verified landing pages for the respective publishers are provided.

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

Sources

Technical Support Center: Synthesis of 2,7-Dimethylisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,7-Dimethylisoquinolin-1(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during synthesis. Our goal is to equip you with the knowledge to minimize side reactions and optimize your reaction outcomes.

I. Troubleshooting Guide: Reducing Side Reactions

This section addresses specific issues that can arise during the synthesis of 2,7-Dimethylisoquinolin-1(2H)-one derivatives, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Isoquinolinone Product

Question: My reaction is resulting in a low yield of the target 2,7-Dimethylisoquinolin-1(2H)-one derivative. What are the common causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. The classic Bischler-Napieralski reaction, a common method for synthesizing isoquinoline frameworks, often requires harsh conditions that can lead to side reactions.[1][2]

Causality and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization step is critical. Insufficiently strong dehydrating agents or suboptimal temperatures can lead to incomplete conversion of the starting β-arylethylamide.

    • Solution: For less reactive substrates, stronger dehydrating agents may be necessary. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[3] Alternatively, milder and more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base can improve yields and reduce side reactions.[3][4]

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.[4] A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[4]

    • Solution: Careful control of reaction temperature and time is crucial.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal endpoint, preventing the formation of degradation products.[3][4]

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups on the benzene ring of the β-arylethylamide can deactivate it towards cyclization, leading to poor yields.[4]

    • Solution: While modifying the core structure isn't always feasible, understanding this limitation is important. Alternative synthetic routes that do not rely on electrophilic aromatic substitution may be more suitable for deactivated systems.

Issue 2: Formation of Tarry and Polymeric Byproducts

Question: My reaction mixture is turning into a thick, unmanageable tar, making product isolation and purification difficult. What causes this and how can I prevent it?

Answer: Tar and polymer formation is a frequent issue in reactions that use strong acids and high temperatures, such as the Skraup synthesis for quinolines, and similar principles apply to isoquinolinone synthesis under harsh conditions.[5] This is often due to the polymerization of reactive intermediates.

Causality and Solutions:

  • Uncontrolled Exothermic Reaction: Many cyclization reactions are exothermic. Without proper temperature control, localized overheating can occur, promoting polymerization and decomposition of starting materials and products.[5]

    • Solution: Maintain strict temperature control throughout the reaction. This can be achieved by slow, dropwise addition of reagents, especially the dehydrating agent, while cooling the reaction vessel in an ice bath.[3][4] Using a moderating agent like ferrous sulfate (FeSO₄) can also help to control the exothermicity of the reaction.[5]

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long, even at the correct temperature, can lead to the gradual formation of polymeric materials.[3]

    • Solution: As mentioned previously, closely monitor the reaction's progress and quench it as soon as the starting material is consumed.[3]

  • High Reactant Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions leading to polymers.

    • Solution: Ensure sufficient solvent is used to maintain a stirrable and homogeneous reaction mixture.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 2,7-Dimethylisoquinolin-1(2H)-one derivative from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-purity final product. The choice of method depends on the physical properties of the desired compound and the nature of the impurities.

Causality and Solutions:

  • Complex Mixture of Byproducts: The presence of multiple side products with similar polarities to the desired compound can make chromatographic separation challenging.

    • Solution:

      • Work-up: A proper aqueous work-up is the first step. After quenching the reaction, typically with a base like sodium bicarbonate or ammonium hydroxide to neutralize excess acid, the product should be extracted into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[3][4] Washing the organic layer with brine can help remove residual water and water-soluble impurities.[3]

      • Column Chromatography: This is the most common method for purifying isoquinolinone derivatives.[3][6] A silica gel stationary phase is typically used, with a mobile phase consisting of a gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).[6]

      • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Bischler-Napieralski synthesis of isoquinolines?

A1: The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[4] The reaction can follow two primary mechanistic pathways depending on the conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. Another proposed mechanism involves the formation of a highly electrophilic nitrilium ion intermediate that is subsequently trapped by the electron-rich aromatic ring to complete the cyclization.[3]

Q2: Are there greener alternatives to the traditional Bischler-Napieralski reaction?

A2: Yes, there is a growing interest in developing more environmentally friendly methods for isoquinoline synthesis.[1] These include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times, higher yields, and can sometimes be performed with less hazardous solvents.[2]

  • Catalytic methods: The use of transition metal catalysts, such as ruthenium or rhodium, can enable C-H activation and annulation reactions under milder conditions, avoiding the need for harsh acidic reagents.[1][7]

  • Visible-light photocatalysis: This emerging field offers the potential for radical-based cyclizations under very mild conditions.[7]

Q3: How can I confirm the structure of my synthesized 2,7-Dimethylisoquinolin-1(2H)-one derivative?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl (C=O) group of the lactam ring.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution.[4]

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.[4]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.[4]

  • Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., NaOH or K₂CO₃).[4]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Reaction
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃Reflux in toluene or acetonitrileReadily available, effective for many substratesCan be harsh, may lead to side reactions
P₂O₅ in POCl₃RefluxMore powerful, suitable for deactivated systems[3]Very harsh conditions, can cause charring
Triflic Anhydride (Tf₂O)-20 °C to 0 °C with a non-nucleophilic base[4]Milder conditions, often higher yields[4]More expensive reagent
Polyphosphoric Acid (PPA)High temperatureCan be effective for certain substratesViscous, difficult to work with

IV. Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

LowYieldTroubleshooting start Low Yield of Isoquinolinone check_cyclization Assess Cyclization Efficiency start->check_cyclization check_side_reactions Investigate Side Reactions check_cyclization->check_side_reactions Complete stronger_reagent Use Stronger Dehydrating Agent (e.g., P₂O₅/POCl₃) check_cyclization->stronger_reagent Incomplete check_aromatic_ring Evaluate Aromatic Ring Activity check_side_reactions->check_aromatic_ring Absent optimize_conditions Optimize Temperature and Time check_side_reactions->optimize_conditions Present alternative_route Consider Alternative Synthetic Route check_aromatic_ring->alternative_route Deactivated end Optimized Yield check_aromatic_ring->end Activated stronger_reagent->optimize_conditions milder_reagent Use Milder Reagent (e.g., Tf₂O) milder_reagent->optimize_conditions optimize_conditions->end alternative_route->end

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Mechanistic Overview of Bischler-Napieralski Reaction

BischlerNapieralski substrate β-Arylethylamide intermediate1 Imine-ester or Nitrilium Ion Intermediate substrate->intermediate1 + Dehydrating Agent (e.g., POCl₃) product 3,4-Dihydroisoquinoline intermediate1->product Intramolecular Cyclization final_product Isoquinoline (after oxidation) product->final_product Oxidation

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

V. References

  • BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines. BenchChem Technical Support.

  • Verma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • BenchChem. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.

  • ResearchGate. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.

  • PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

  • BenchChem. (2025). synthesis of 3,4-dihydroisoquinolin-1(2H)-one step-by-step protocol.

  • ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review).

  • Chemical Science - DR-NTU. (2021). A concise approach to prepare isoquinoline analogues.

  • Wikipedia. (n.d.). Isoquinoline.

  • Al-Bayati, R. I., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.

  • BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.

  • BenchChem. (2025). Discovery and isolation of 1(2H)-isoquinolinone natural products.

  • MDPI. (2021). Isoquinolone Syntheses by Annulation Protocols.

  • Thieme. (n.d.). Product Class 6: Isoquinolinones.

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

  • ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al..

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • Google Patents. (n.d.). Preparation method of isoquinoline derivative.

Sources

Technical Support Center: Scale-Up & Troubleshooting for 2,7-Dimethylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complexities of scaling up 2,7-Dimethylisoquinolin-1(2H)-one.

The isoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for potent poly(ADP-ribose) polymerase (PARP-1) inhibitors and other targeted therapeutics [1]. Transitioning this molecule from milligram-scale discovery chemistry to multi-kilogram production requires rigorous control over heat transfer, regioselectivity, and impurity profiles. This guide provides field-proven methodologies, self-validating protocols, and targeted troubleshooting to ensure a robust scale-up campaign.

Process Overview & Synthetic Strategy

To avoid the regioselectivity issues inherent in the direct C-H activation of meta-substituted benzamides, our optimized scale-up route utilizes a highly controlled, step-wise annulation strategy. We begin with the activation of 2-bromo-5-methylbenzoic acid, followed by amidation with methylamine, and conclude with a palladium-catalyzed annulation using vinyl acetate as a highly scalable, cost-effective acetylene equivalent[2].

Workflow A 1. Precursor Activation (2-Bromo-5-methylbenzoic acid + SOCl2) B 2. Amidation (Methylamine quench) A->B C Intermediate (2-Bromo-N,5-dimethylbenzamide) B->C D 3. Catalytic Annulation (Vinyl acetate, Pd(OAc)2, Base) C->D E Crude 2,7-Dimethylisoquinolin-1(2H)-one D->E F 4. Crystallization (EtOH/H2O, Seeding) E->F G Pure API Intermediate (>99% HPLC) F->G

Caption: Synthetic workflow for 2,7-Dimethylisoquinolin-1(2H)-one scale-up.

Step-by-Step Methodologies & Self-Validating Protocols

Every step in a scale-up campaign must be treated as a self-validating system. You must prove the success of the current step before proceeding to the next to prevent the exponential compounding of errors.

Step 1: Amidation via Acid Chloride Formation

Objective: Convert 2-bromo-5-methylbenzoic acid to 2-bromo-N,5-dimethylbenzamide.

  • Causality: While peptide coupling reagents (e.g., EDC/HOBt) are common in discovery chemistry, they generate stoichiometric waste and are cost-prohibitive at scale. Thionyl chloride (SOCl₂) provides a highly atom-economical route to the acid chloride, which is then trapped by methylamine.

  • Protocol:

    • Charge a reactor with 2-bromo-5-methylbenzoic acid (1.0 eq) and toluene (5 volumes).

    • Add a catalytic amount of DMF (0.05 eq) to generate the Vilsmeier-Haack active intermediate.

    • Dose SOCl₂ (1.2 eq) slowly at 65 °C over 2 hours to manage the evolution of SO₂ and HCl gases.

    • Distill off excess SOCl₂ and toluene under vacuum.

    • Cool to 0 °C and slowly dose 40% aqueous methylamine (3.0 eq) while maintaining the internal temperature below 20 °C.

    • Extract with dichloromethane (DCM), wash with brine, and concentrate.

  • Self-Validation Checkpoint: Quench a 50 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The complete absence of the starting mass and the presence of the methyl ester (from the acid chloride) confirms Step 1a completion. After amidation, Karl Fischer (KF) titration must show < 0.1% water before proceeding to the anhydrous cross-coupling step.

Step 2: Palladium-Catalyzed Annulation

Objective: Construct the isoquinolinone ring via cross-coupling and cyclization.

  • Causality: Vinyl acetate is utilized as a two-carbon synthon. Under Pd(II) catalysis, an initial Heck-type insertion occurs, followed by intramolecular cyclization and elimination of acetic acid to yield the aromatized 2,7-dimethylisoquinolin-1(2H)-one [2]. Increasing the substrate concentration in this step minimizes solvent consumption and improves the kinetic rate of the bimolecular insertion [4].

  • Protocol:

    • Charge the reactor with 2-bromo-N,5-dimethylbenzamide (1.0 eq), Pd(OAc)₂ (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

    • Add degassed N,N-dimethylformamide (DMF) (4 volumes) and triethylamine (2.5 eq).

    • Dose vinyl acetate (2.0 eq) and heat the sealed reactor to 90 °C for 14 hours.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the benzamide precursor peak area is < 1.0%.

Step 3: API-Grade Purification via Crystallization

Objective: Isolate the final product with >99.5% purity.

  • Causality: For kilogram-scale production, column chromatography is economically and logistically unfeasible. Crystallization from a binary solvent system is the preferred method for achieving high purity and recovery [3].

  • Protocol:

    • Dissolve the crude product in absolute ethanol (3 volumes) at 75 °C.

    • Slowly add water (anti-solvent, 6 volumes) until the cloud point is reached.

    • Add 0.5% w/w of pure 2,7-dimethylisoquinolin-1(2H)-one seeds.

    • Implement a controlled cooling ramp of 0.1 °C/min down to 5 °C.

    • Filter, wash with cold 1:2 EtOH/Water, and dry under vacuum at 45 °C.

  • Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms the absence of polymorph mixtures and trapped solvent impurities.

Quantitative Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) required to maintain batch-to-batch reproducibility.

Process StepKey ReagentsTemp (°C)Time (h)Target Yield (%)Critical Quality Attribute (CQA)
1. Activation 2-Bromo-5-methylbenzoic acid, SOCl₂652 - 4> 95 (Conv.)Residual acid < 1.0% (HPLC)
2. Amidation Methylamine (aq), Toluene/DCM0 to 20285 - 90Moisture content < 0.1% (KF)
3. Annulation Vinyl acetate, Pd(OAc)₂, Et₃N9012 - 1875 - 80Pd residue < 10 ppm (ICP-MS)
4. Crystallization Ethanol, Water (Anti-solvent)75 to 56> 90 (Recov.)Purity > 99.5%, Sharp DSC peak

Troubleshooting Guides & FAQs

When scaling up, deviations from the expected yield or purity are common. Use the logic diagram and the FAQ section below to diagnose and resolve specific process failures.

Troubleshooting Issue Issue: Low Yield in Annulation Check Check HPLC Conversion Issue->Check Incomplete Incomplete Conversion (<90%) Check->Incomplete SideReact Side Reactions / Degradation Check->SideReact Action1 Degas Solvents & Check Base Stoichiometry Incomplete->Action1 Action2 Lower Temp to 80°C & Optimize Ligand SideReact->Action2

Caption: Troubleshooting logic for low yield during the catalytic annulation step.

Frequently Asked Questions

Q: Why am I observing significant "palladium black" precipitation early in the annulation step, accompanied by stalled conversion? A: Palladium black is the inactive, agglomerated form of Pd(0). Its early appearance indicates catalyst poisoning or ligand oxidation. Ensure that your DMF is thoroughly sparged with nitrogen prior to the reaction. Oxygen in the system will rapidly oxidize the tri-o-tolylphosphine ligand to its corresponding phosphine oxide, stripping the palladium of its stabilizing coordination sphere and causing it to crash out of solution.

Q: During the final crystallization, the product separates as a thick syrup at the bottom of the reactor rather than forming crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation) [3]. It occurs when the supersaturation level is too high, or the cooling rate is too rapid, causing the product to cross the binodal curve before it can nucleate. To resolve this:

  • Re-heat the mixture until it is fully homogeneous.

  • Adjust the solvent ratio to be slightly richer in ethanol.

  • Cool to just above the cloud point and introduce seed crystals.

  • Hold the temperature for 1 hour to allow the crystal lattice to establish before resuming a very slow cooling ramp (0.1 °C/min).

Q: My final API has a high residual palladium content (>50 ppm). Standard filtration isn't removing it. What is the most scalable solution? A: Palladium often complexes with the nitrogen atoms of the isoquinolinone ring. Instead of relying solely on physical filtration, introduce a chemical scavenger. Add a metal scavenger such as SiliaMetS® Thiol or simply wash the organic phase with a 10% aqueous solution of N-acetylcysteine or L-cysteine during the post-annulation workup. These chelators have a much higher affinity for Pd than the product and will pull the metal into the aqueous waste stream.

Q: Are there specific safety concerns regarding the reagents used in this scale-up route? A: Yes. Thionyl chloride (SOCl₂) used in Step 1 is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases [3]. It must be handled in a controlled reactor with a dedicated caustic scrubber system to neutralize the off-gases. Additionally, methylamine is a highly flammable gas (often supplied as an aqueous solution) and requires strict ventilation and grounding protocols to prevent static discharge.

References

  • 3-phenyl-isoquinolin-1(2H)
  • Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies Source: White Rose eTheses Online URL:[Link]

  • Electrochemical regioselective synthesis of N-substituted/unsubstituted 4-selanylisoquinolin-1(2H)-ones Source: Green Energy & Environment (rhhz.net) URL:[Link]

fixing baseline noise in 2,7-Dimethylisoquinolin-1(2h)-one UV-Vis spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Baseline Noise in UV-Vis Spectroscopy

Welcome to the technical support guide for UV-Vis spectroscopic analysis of 2,7-Dimethylisoquinolin-1(2H)-one. This center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline quality. A stable, flat baseline is the bedrock of accurate and reproducible spectrophotometric data. Deviations from this ideal can obscure true sample absorbance, leading to significant errors in quantification and qualification.

This guide moves from high-level, common questions to deep, systematic troubleshooting workflows, providing not just the steps for correction but the scientific rationale behind them.

Level 1: Quick FAQs - First-Line Diagnostics

This section addresses the most frequent and easily resolved issues.

Q: Why is my instrument's warm-up time so critical?

A: The light sources in a spectrophotometer, typically deuterium (UV) and tungsten (visible) lamps, require time to reach thermal and electronic equilibrium.[1] During warm-up, the lamp's energy output can fluctuate, causing the baseline to drift steadily up or down.[1][2] A stable lamp output is essential for a stable baseline. Most manufacturers recommend a warm-up period of 30-60 minutes.

Q: I see small, sharp spikes in my baseline. What are they?

A: These are often caused by air bubbles or suspended particulate matter in the sample or blank solution.[2][3] These particles scatter the light beam, causing transient, sharp spikes in the absorbance reading.[4] Ensure your sample is fully dissolved and filter it if necessary.[3][5] When filling the cuvette, do so slowly and gently tap the side to dislodge any bubbles.

Q: Why does my baseline look noisy only in the low UV region (e.g., <230 nm)?

A: This is commonly due to the solvent absorbing UV light, a phenomenon known as the "UV cutoff".[6][7] Below its cutoff wavelength, the solvent itself becomes opaque, and very little light reaches the detector.[7][8] This low light throughput results in a poor signal-to-noise ratio.[9] Always choose a solvent with a UV cutoff well below your analytical wavelength.[3][6] For example, using toluene (cutoff ~284 nm) to analyze a peak at 250 nm would be inappropriate.[10]

Level 2: In-Depth Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to diagnosing more complex baseline problems.

Systematic Troubleshooting Workflow

Before diving into specific issues, follow this general diagnostic path to isolate the problem's source.

G A Baseline Noise Observed B Run Blank (Solvent in Reference & Sample Cuvettes) A->B C Is Baseline Still Noisy? B->C D Problem is likely INSTRUMENTAL C->D  Yes E Problem is likely SAMPLE or METHOD C->E  No F Check: - Lamp Status & Age - Optics Cleanliness - Temperature Stability - Stray Light D->F G Check: - Sample Degradation - Cuvette Contamination - Solvent Choice (UV Cutoff) - Concentration Effects E->G

Caption: Initial diagnostic workflow for baseline noise.

Q: My baseline is consistently drifting or sloping, even after warm-up. What's the cause?

A: A persistent drift points to a system that has not reached equilibrium or is undergoing a slow, continuous change.[2]

  • Causality & Diagnosis:

    • Thermal Disequilibrium: The most common cause is temperature fluctuation in the sample compartment or the surrounding environment.[11][12] Changes in temperature can affect the solvent's refractive index and the detector's electronic sensitivity, leading to drift.[13][14] Are there air conditioning vents blowing on the instrument? Has the sample been allowed to equilibrate to the instrument's temperature?[3][11]

    • Sample/Solvent Volatility: If you are using a volatile solvent, its slow evaporation from an un-capped cuvette will change the concentration of your analyte (2,7-Dimethylisoquinolin-1(2H)-one), causing the baseline to drift.

    • Chemical Reactions: The analyte may be reacting with the solvent or degrading over time. Isoquinoline derivatives can be light-sensitive, and prolonged exposure to the UV lamp can cause photochemical degradation, changing the solution's absorbance.[15][16]

  • Solutions & Protocols:

    • Ensure Thermal Stability: Allow samples and solvents to sit in the lab for at least 30 minutes to reach ambient temperature before analysis.[3] Keep the instrument away from drafts or direct sunlight.[2]

    • Run a Time-Scan: Run a kinetic (time-scan) measurement on your sample at a fixed wavelength. If the absorbance changes steadily, this suggests degradation or a reaction is occurring. Prepare fresh samples and measure them promptly.

    • Use Cuvette Caps: Always use caps or a stopper for your cuvettes to prevent solvent evaporation, especially during long measurements.

Q: I'm observing a high, noisy, or flattened baseline at high absorbance values. What does this indicate?

A: This behavior is a classic symptom of high stray light or detector saturation.[17][18]

  • Causality & Diagnosis:

    • Stray Light: This is unwanted light that reaches the detector without passing through the sample.[19][20][21] It can originate from imperfections in the optics or light leaks in the instrument.[18][21] Stray light establishes a "floor" for the amount of light detected. When a sample is highly absorbing (e.g., >2 Absorbance Units), the true amount of light passing through is very low, approaching the level of the stray light. The detector measures both, leading to an erroneously low absorbance reading and a deviation from Beer-Lambert law linearity.[17][19]

    • High Concentration: Your solution of 2,7-Dimethylisoquinolin-1(2H)-one may be too concentrated. The Beer-Lambert law is generally linear only up to a certain absorbance (typically < 1.5 AU).[11] At very high concentrations, intermolecular interactions can alter the molar absorptivity.

  • Solutions & Protocols:

    • Dilute the Sample: The most straightforward solution is to dilute your sample to bring its maximum absorbance into the optimal range of 0.2 - 1.0 AU.[11]

    • Instrument Stray Light Test: Check your instrument's performance by running a stray light test according to the manufacturer's protocol or standard pharmacopeia methods (e.g., using a potassium chloride solution to check stray light at 200 nm).[17][22]

    • Check Wavelength: Ensure you are not measuring near the solvent's UV cutoff, as this can mimic stray light effects due to the very low light throughput.

G cluster_0 Monochromator cluster_1 Sample Compartment A Polychromatic Light Source B Grating A->B C Selected Wavelength (λ) B->C D Stray Light (λ') B->D Sample Sample in Cuvette C->Sample Transmitted (T) Detector Detector D->Detector Untouched by Sample Sample->Detector

Caption: The effect of stray light on a UV-Vis measurement.

Level 3: Preventative Maintenance & Best Practices

Adhering to best practices is the most effective way to prevent baseline noise.

Table 1: Recommended Solvents for UV Analysis

The choice of solvent is critical. The solvent must not absorb in the same region as 2,7-Dimethylisoquinolin-1(2H)-one and should have a low UV cutoff wavelength.[6]

SolventUV Cutoff (nm)[10][23]PolarityNotes
Water190HighIdeal, but check analyte solubility.
Acetonitrile190HighExcellent choice for many organic compounds.
Hexane195LowGood for nonpolar analytes.
Ethanol205HighCommon and effective, ensure high purity.
Methanol210HighUse with caution if analyzing below 220 nm.
Dichloromethane233MediumHigher cutoff, use only if necessary.
Chloroform245MediumHigh cutoff, avoid for deep UV analysis.
Table 2: Summary of Baseline Noise Patterns & Primary Causes
Noise PatternVisual DescriptionPrimary Suspects[1][2][24][25]
Drift Slow, continuous slope (up or down)Instrument/sample not at thermal equilibrium; Lamp aging.
High Frequency Noise Rapid, random fluctuationsFailing lamp; Dirty optics; Detector issue.
Spikes Sharp, transient peaksAir bubbles; Particulate matter in solution.
Periodic Waves Sinusoidal or repeating patternElectrical interference; Peristaltic pump (flow-cell).
Step-Change Sudden jump in baselineFilter changeover in instrument; Bubbles passing through cell.

Appendix: Standard Operating Protocols

Protocol 1: Rigorous Cuvette Cleaning

Contaminated cuvettes are a major source of error.[3] Clean cuvettes immediately after use.[26]

  • Initial Rinse: Empty the cuvette and rinse it 3-5 times with the solvent used in the experiment.[27]

  • Secondary Rinse: Rinse several times with a high-purity solvent like ethanol or acetone to remove organic residues.[28]

  • Aqueous Wash (If Needed): For stubborn residues, wash with a dilute surfactant solution (e.g., 1% Triton X-100 or Hellmanex III).[26][29] Avoid alkaline solutions that can etch glass.[28]

  • Final Rinse: Thoroughly rinse with deionized water (at least 5-7 times) to remove all traces of cleaning agents.[26][30]

  • Drying: Blow the cuvettes dry with clean, filtered air or nitrogen. Alternatively, rinse with a volatile solvent like ethanol and allow it to evaporate in a dust-free environment.[26][30] Do not wipe the optical surfaces with abrasive materials like paper towels.[27]

Protocol 2: Instrument Start-up and Baseline Correction
  • Power On & Warm-up: Turn on the spectrophotometer and its lamps. Allow the instrument to warm up for the manufacturer-recommended time (minimum 30 minutes).[5]

  • Set Parameters: Select your desired wavelength range, scan speed, and other experimental parameters.

  • Prepare Blank: Fill a clean, matched cuvette with the exact same solvent (including any buffers or additives) used to prepare your sample.

  • Perform Baseline Correction: Place the blank cuvette in the sample holder (and reference holder in a double-beam instrument). Run the instrument's baseline correction or "zero" function. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements.[6]

  • Measure Sample: Without changing any parameters, replace the blank cuvette with your sample cuvette and perform the measurement.

References

  • NanoCuvette™ One - Cleaning Manual. (2022, May 18). Copenhagen Nanosystems.
  • Cleaning and Handling. (n.d.). Hellma.
  • How to Clean and Use a Cuvette. (2023, September 16). YouTube.
  • Correcting Baseline Drift in UV-Vis Spectrophotometers. (2025, July 15).
  • 7 Advanced Tips for UV-Vis Spectroscopy Data Precision. (2025, February 27). Eye On Annapolis.
  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). Lambda Scientific.
  • How should cuvettes be cleaned? (n.d.). Shimadzu Scientific Instruments.
  • UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • Cuvette Cleaning Procedure. (2024, July 13). LS Instruments.
  • Ultra-violet and visible spectroscopy. (n.d.). University of Calgary.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23).
  • Instrument Validation and Inspection Methods. (n.d.). Shimadzu Scientific Instruments Taiwan.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • UV/Vis Spectroscopy Guide. (n.d.). Mettler Toledo.
  • Drift in baseline of UV-VIS spectroscopy? (2018, August 7).
  • What is the UV cut-off? (2013, November 26).
  • Validating Photometric Accuracy and Stray Light in UV-Vis Spectrophotometers. (2026, March 24). IN-SPECT.
  • Stray Light. (2026, March 11). Sarspec.
  • What is stray light? (n.d.). Shimadzu Scientific Instruments.
  • UV-VIS Spectrophotometer Valid
  • The Influence and Compensation of Environmental Factors (pH, Temperature, and Conductivity) on the Detection of Chemical Oxygen Demand in Water by UV-Vis Spectroscopy. (2025, February 7). MDPI.
  • How to Troubleshoot a Spectrum That Looks Wrong. (2025, August 15). AZoOptics.
  • How to Use UV Vis Spectrophotometer. (2023, July 24). Drawell.
  • Instrumental Validation of UV-Visible Spectrophotometer Compliant with JP, EP and USP. (n.d.). Shimadzu.
  • UV Cutoff Values for Common Solvents. (n.d.). Scribd.
  • Stray Light. (n.d.). Starna Scientific.
  • Wavelength cutoffs for common solvents. (2025, November 21).
  • Checking for stray light with UV/Vis calibr
  • How to Reduce Noise in a UV-Visible Spectrometer (% R)? (2013, July 31).
  • UV-Visible Absorption Cut-offs for Spectroscopic Solvents. (n.d.). Chiralabs.
  • Temperature Correction of Spectra to Improve Solute Concentration Monitoring by In Situ Ultraviolet and Mid-Infrared Spectrometries toward Isothermal Local Model Performance. (n.d.). PMC.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • UV/vis reflectance spectroscopy reveals the changes in fibre chemistry during ageing. (n.d.). OPI.
  • Study of degradation of polystyrene, using ultraviolet spectrophotometry. (n.d.). NIST.
  • Factors affecting uv visible spectroscopy. (n.d.). Slideshare.

Sources

Validation & Comparative

Decoding the Isoquinolinone Scaffold: A Comparative Guide to 2,7-Dimethylisoquinolin-1(2H)-one, Fasudil, and DPQ

Author: BenchChem Technical Support Team. Date: April 2026

The isoquinolin-1(2H)-one core is a highly privileged pharmacophore in drug discovery. Minor structural modifications to this bicyclic system dramatically alter its target specificity, shifting the compound's therapeutic application from cardiovascular to neurological and hematological indications. As researchers and drug development professionals navigate this chemical space, understanding the mechanistic divergence and validation requirements for these derivatives is critical.

This guide objectively compares the emerging antiplatelet agent 2,7-Dimethylisoquinolin-1(2H)-one (and its bicyclic heteroaryl derivatives) against two gold-standard isoquinolinone derivatives: the ROCK inhibitor Fasudil and the PARP-1 inhibitor DPQ .

Mechanistic Divergence & Target Specificity

2,7-Dimethylisoquinolin-1(2H)-one Derivatives (PAR4 Antagonists)

Recent patent literature highlights specific bicyclic heteroaryl derivatives containing the 2,7-dimethylisoquinolin-1(2H)-one moiety as potent antagonists of Protease-Activated Receptor 4 (PAR4)[1]. Unlike PAR1, which mediates rapid platelet activation, PAR4 drives the late phase of thrombin-induced platelet aggregation. By selectively antagonizing PAR4, these derivatives prevent pathological thrombosis without completely abolishing primary hemostasis, offering a wider therapeutic window and reduced bleeding risk compared to traditional antiplatelet therapies[1].

Fasudil (ROCK1/2 Inhibitor)

Fasudil (HA-1077) features a homopiperazine sulfonyl moiety attached to the isoquinoline ring. It acts as a competitive inhibitor at the ATP-binding site of Rho-associated coiled-coil forming kinase (ROCK1 and ROCK2)[2]. By inhibiting ROCK, Fasudil prevents the phosphorylation of myosin light chain (MLC) phosphatase, promoting vascular smooth muscle relaxation. It is clinically utilized for the management of cerebral vasospasm following subarachnoid hemorrhage and pulmonary hypertension[3].

DPQ (PARP-1 Inhibitor)

3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ) is a highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[4]. During ischemia/reperfusion injury, oxidative DNA damage hyperactivates PARP-1, leading to rapid NAD+ and ATP depletion, which culminates in necrotic cell death. DPQ competitively binds the NAD+ active site of PARP-1, preserving cellular energy pools and exerting profound cardioprotective and neuroprotective effects[5].

Quantitative Performance Comparison

The following table summarizes the pharmacological profiles of the three isoquinolinone derivatives based on established preclinical and clinical data.

CompoundPrimary TargetBinding Affinity / PotencyPrimary IndicationClinical Status
2,7-Dimethylisoquinolin-1(2H)-one Derivatives PAR4 ReceptorSub-micromolar IC50 (in vitro)Anti-thrombosis / Platelet AggregationPreclinical[1]
Fasudil (HA-1077) ROCK1 / ROCK2Ki ≈ 330 nM (ROCK1/2)Cerebral Vasospasm, Pulmonary HypertensionApproved (Japan/China)[6]
DPQ PARP-1IC50 ≈ 2.1 μMIschemia/Reperfusion Injury, NeuroprotectionPreclinical[4]

Experimental Methodologies: Self-Validating Protocols

Application Scientist Note: To ensure trustworthiness and reproducibility, biological assays evaluating these derivatives must be designed as self-validating systems. This requires incorporating internal controls that confirm the observed phenotype is strictly target-dependent and not an artifact of the compound's hydrophobicity or off-target cytotoxicity.

Protocol A: Validating PAR4 Antagonism for 2,7-Dimethylisoquinolin-1(2H)-one

Causality: We utilize washed human platelets rather than Platelet-Rich Plasma (PRP) because the hydrophobic nature of isoquinolinone derivatives can lead to non-specific binding with plasma proteins, which artificially inflates the apparent IC50.

  • Platelet Isolation: Centrifuge citrated whole blood at 200 × g for 15 mins to obtain PRP. Add prostacyclin (PGI2) to prevent premature activation, then pellet platelets at 800 × g. Resuspend in Tyrode's buffer.

  • Compound Incubation: Incubate washed platelets (2.5 × 10^8 cells/mL) with varying concentrations of the 2,7-dimethylisoquinolin-1(2H)-one derivative (0.1 - 10 μM) for 10 minutes at 37°C.

  • Agonist Challenge (Self-Validation): Divide the samples into two parallel arms.

    • Arm 1 (Target Validation): Stimulate with PAR4-activating peptide (AYPGKF, 100 μM).

    • Arm 2 (Specificity Control): Stimulate with PAR1-activating peptide (SFLLRN, 10 μM) or Collagen (2 μg/mL).

  • Readout: Measure light transmittance using a light transmission aggregometer (LTA).

  • Validation Logic: A true PAR4 antagonist will completely abolish aggregation in Arm 1 while leaving Arm 2 unaffected. If Arm 2 is also inhibited, the compound is exhibiting off-target effects on downstream signaling machinery (e.g., calcium mobilization).

Protocol B: Validating ROCK Inhibition for Fasudil

Causality: Cell-free kinase assays are preferred for initial validation to isolate direct enzymatic inhibition from upstream RhoA-mediated signaling events and membrane permeability variables.

  • Reaction Assembly: Combine recombinant ROCK1 or ROCK2 (10 ng) with a specific substrate peptide (e.g., MYPT1 fragment) in kinase buffer (50 mM HEPES, 10 mM MgCl2).

  • Inhibitor Addition: Add Fasudil (10 nM - 10 μM). Crucial step: Pre-incubate for 15 minutes before adding ATP to allow the compound to fully occupy the ATP-binding pocket.

  • Initiation & Detection: Initiate the reaction with 10 μM ATP (containing a tracer amount of [γ-32P]ATP). Incubate for 30 minutes at 30°C.

  • Readout: Spot the reaction onto phosphocellulose paper, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify substrate phosphorylation via scintillation counting.

  • Validation Logic: Include a parallel assay using Protein Kinase A (PKA). Fasudil must demonstrate a >10-fold lower IC50 for ROCK compared to PKA to validate its selectivity window[6].

Protocol C: Validating PARP-1 Inhibition for DPQ

Causality: PARP-1 enzymatic activity strictly requires damaged DNA. Assays must provide standardized DNA breaks to ensure uniform baseline activation across all wells.

  • Plate Preparation: Coat a 96-well microplate with histone proteins.

  • Enzyme & DNA Addition: Add recombinant PARP-1 enzyme and activated DNA (sheared salmon sperm DNA, which provides the necessary double-strand breaks to allosterically activate PARP-1).

  • DPQ Incubation: Add DPQ (10 nM - 5 μM) and incubate for 10 minutes.

  • PARylation Reaction: Add NAD+ supplemented with biotinylated NAD+. Incubate for 30 minutes.

  • Detection: Wash the plate, add Streptavidin-HRP, and develop with TMB substrate. Measure absorbance at 450 nm.

  • Validation Logic: The absence of activated DNA in a control well must yield zero absorbance, proving that the assay is strictly measuring DNA-dependent PARP-1 activity and not background noise[4].

Visualizations

Pathways Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 PlateletAgg Platelet Aggregation PAR4->PlateletAgg Compound1 2,7-Dimethylisoquinolin- 1(2H)-one Compound1->PAR4 RhoA RhoA ROCK ROCK1/2 RhoA->ROCK Vasoconstriction Vasoconstriction ROCK->Vasoconstriction Fasudil Fasudil Fasudil->ROCK DNADamage DNA Damage PARP1 PARP-1 DNADamage->PARP1 CellDeath Necrosis / Apoptosis PARP1->CellDeath DPQ DPQ DPQ->PARP1

Divergent signaling pathways inhibited by target-specific isoquinolinone derivatives.

Workflow Start Isoquinolinone Derivative Functional Validation Assay1 Platelet Aggregation Assay (Target: PAR4) Start->Assay1 Assay2 Cell-Free Kinase Assay (Target: ROCK1/2) Start->Assay2 Assay3 Colorimetric PAR Assay (Target: PARP-1) Start->Assay3 Read1 Measure Light Transmittance (Verify Anti-thrombosis) Assay1->Read1 Read2 Quantify ATP Depletion (Verify Vasodilation Potential) Assay2->Read2 Read3 Measure Absorbance at 450 nm (Verify Neuroprotection) Assay3->Read3

Parallel self-validating workflows for isoquinolinone derivative screening.

References

  • Title: CN111440161B - 一种具有par4拮抗活性的二环杂芳基类化合物及其应用 (Bicyclic heteroaryl compounds having PAR4 antagonistic activity)
  • Title: A Comparative Guide to the Efficacy of Isoquinoline-Derived ROCK Inhibitors Versus Standard of Care for Cerebral Vasospasm Source: Benchchem URL
  • Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil...
  • Title: Fasudil Source: Wikipedia URL
  • Title: Poly (ADP-ribose)
  • Title: Minocycline inhibits poly(ADP-ribose)

Sources

A Comparative Guide to Validating the Purity of 2,7-Dimethylisoquinolin-1(2H)-one Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Reference Standards

Reference standards are the bedrock of pharmaceutical analysis, serving as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified.[1] The accuracy of these standards is paramount; an impure reference standard can lead to significant errors in analytical measurements, potentially compromising drug safety and efficacy.[2] For a compound like 2,7-Dimethylisoquinolin-1(2H)-one, a key building block in medicinal chemistry, ensuring the purity of its reference standard is a critical first step in any research or drug development endeavor.[3][4]

This guide will explore a multi-pronged analytical approach to comprehensively validate the purity of 2,7-Dimethylisoquinolin-1(2H)-one reference standards. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Understanding the Analyte: 2,7-Dimethylisoquinolin-1(2H)-one

2,7-Dimethylisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds, a scaffold present in numerous natural products and pharmacologically active molecules.[3] Its purity is influenced by the synthetic route employed. Common synthesis strategies for isoquinolinones may introduce specific impurities.

Anticipated Impurities:

Based on typical synthetic pathways for substituted isoquinolinones, potential impurities in a 2,7-Dimethylisoquinolin-1(2H)-one reference standard may include:

  • Unreacted Starting Materials: Such as precursors from the synthesis route.[5]

  • Positional Isomers: Other dimethylisoquinolinone isomers that may form during the synthesis.

  • By-products of Side Reactions: Molecules formed through unintended reaction pathways.

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., toluene, dichloromethane).[5]

  • Degradation Products: Impurities formed during storage, potentially through oxidation.[5]

A thorough understanding of the synthetic route is crucial for identifying and quantifying potential impurities.

Orthogonal Analytical Approaches for Purity Validation

A single analytical technique is often insufficient to declare a reference standard as "pure." An orthogonal approach, employing multiple techniques with different separation and detection principles, provides a more complete and reliable assessment of purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most common and robust technique for assessing the purity of non-volatile organic compounds.[6] For 2,7-Dimethylisoquinolin-1(2H)-one, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable starting point.

Scientific Rationale:

RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte and its impurities to varying degrees, allowing for their separation as they are eluted by a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate a wide range of impurities with varying polarities.[4]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B. The gradient should be optimized based on the separation of the main peak from all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where 2,7-Dimethylisoquinolin-1(2H)-one exhibits strong absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.

Data Interpretation:

The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. It is crucial to demonstrate that all potential impurities are well-resolved from the main peak.

Comparison of HPLC Methods:

MethodStationary PhaseMobile PhaseBest For Separating
Reversed-Phase (RP-HPLC) C18, C8Acetonitrile/Water or Methanol/Water with acid modifierNon-polar to moderately polar impurities.[6]
Normal-Phase (NP-HPLC) Silica, CyanoHexane/Isopropanol or other non-polar solvent mixturesPolar impurities and positional isomers that may co-elute in RP-HPLC.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC System C->D E Gradient Elution D->E F UV/DAD Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and certain process-related impurities that may not be amenable to HPLC analysis.

Scientific Rationale:

GC separates compounds based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with a headspace autosampler.

  • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for general solvent screening.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute a wide range of solvents.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-120 °C (optimize based on solvent boiling points).

    • Vial Equilibration Time: 15-30 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

Data Interpretation:

The identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using an external or internal standard calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Structure

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[8] It provides detailed information about the chemical environment of each proton in the molecule, allowing for the identification of the main component and any structurally related impurities.

Scientific Rationale:

NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, different protons in a molecule resonate at slightly different frequencies depending on their local electronic environment. This results in a spectrum with distinct signals for each unique proton, providing a "fingerprint" of the molecule.

Experimental Protocol: ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative purposes (qNMR), a longer relaxation delay (D1) is necessary to ensure full relaxation of all protons.

Data Interpretation:

The ¹H NMR spectrum should be consistent with the proposed structure of 2,7-Dimethylisoquinolin-1(2H)-one. The presence of small, unidentified signals may indicate impurities. The integration of these signals relative to the main component can provide a semi-quantitative estimate of their levels.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Dissolve in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C and 2D NMR (optional) B->C D Structural Confirmation C->D E Identify and Quantify Impurity Signals D->E

Differential Scanning Calorimetry (DSC): An Absolute Purity Measurement

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[9] It is considered an absolute method as it does not require a reference standard of the same compound for comparison.

Scientific Rationale:

The presence of impurities in a crystalline substance lowers its melting point and broadens the melting range. DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated using the van't Hoff equation.

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the reference standard into an aluminum pan and hermetically seal it.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Range: The temperature range should encompass the entire melting transition of the compound.

  • Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber.

Data Interpretation:

The purity is calculated from the melting curve using the instrument's software, which applies the van't Hoff equation. This method is most accurate for compounds with a purity of at least 98.5%.[9]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioning between mobile and stationary phasesPurity, presence of non-volatile impuritiesHigh resolution, quantitative, robustMay not detect all impurities, requires a chromophore for UV detection
GC-MS Separation by boiling point, detection by massIdentification and quantification of volatile impurities (e.g., residual solvents)High sensitivity, definitive identification through mass spectraNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin in a magnetic fieldStructural confirmation, identification and quantification of structurally related impuritiesProvides detailed structural information, quantitativeLower sensitivity compared to chromatographic methods
DSC Measurement of heat flow during thermal transitionsAbsolute purity of crystalline solids, melting pointAbsolute method, no need for a reference standardOnly applicable to crystalline, thermally stable compounds with a sharp melting point[9]

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a reference standard like 2,7-Dimethylisoquinolin-1(2H)-one requires a comprehensive and orthogonal analytical strategy. No single technique can provide a complete picture of a compound's purity. By combining the strengths of HPLC, GC-MS, NMR, and DSC, researchers can confidently establish the purity of their reference standards, ensuring the accuracy and reliability of their subsequent analytical measurements. This multi-faceted approach is a cornerstone of scientific integrity and is essential for the successful development of new therapeutics.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline.
  • MDPI.
  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Slideshare. Determination of % purity of a compound by by Using DSC.
  • ChemicalBook. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum.
  • kchem.org. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • ResearchGate.
  • Benchchem.
  • ResearchGate.
  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.
  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle.
  • PMC. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • Beilstein Journals. Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1.
  • PMC.
  • Benchchem. refining analytical methods for quinoline compound detection.
  • ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review).
  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF.
  • PMC. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)
  • Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry.
  • Veeprho.
  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • ORBi.
  • Pharmaceutical quality control: the reference standards labyrinth.
  • semanticscholar.org. HPLC separation of isoquinoline alkaloids for quality control of corydalis species.
  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Academia.edu.
  • MDPI.
  • Pharmaceutical Technology.
  • Semantic Scholar.
  • Biosciences Biotechnology Research Asia. Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus.
  • ResearchGate. Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.
  • PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols.
  • Cheméo. Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8).
  • MDPI.
  • Google Patents. WO2018172250A1 - 2-methyl-quinazolines.
  • PubChem. 2,7-Dimethylquinoline | C11H11N | CID 7138.
  • NextSDS. 1(2H)-Isoquinolinone,2,7-dimethyl-(9CI)
  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • RSC Publishing. Synthesis of 3,4-dihydroisoquinolin-1(2H)

Sources

2,7-Dimethylisoquinolin-1(2h)-one vs standard kinase inhibitors in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological evaluation requires moving beyond basic protocols to understand the structural logic governing molecular interactions. As a Senior Application Scientist, I frequently see researchers misinterpret the in vitro behavior of small molecules because they overlook subtle structural modifications.

This guide objectively compares the in vitro kinase inhibition profile of 2,7-Dimethylisoquinolin-1(2H)-one against standard kinase inhibitors. By deconstructing the structure-activity relationship (SAR) and detailing self-validating experimental workflows, we will explore why this specific compound behaves fundamentally differently from its parent scaffold.

Mechanistic Rationale: The N-Methylation Paradox

To understand the in vitro behavior of 2,7-Dimethylisoquinolin-1(2H)-one, we must first analyze its core scaffold. The unsubstituted 2H-isoquinolin-1-one is a highly privileged chemotype in drug discovery, widely recognized as a potent hinge-binding fragment for kinases such as ROCK and MELK 1. Its efficacy relies on the lactam motif: the NH acts as a hydrogen bond donor to the kinase hinge backbone carbonyl, while the adjacent oxygen acts as a hydrogen bond acceptor.

However, 2,7-Dimethylisoquinolin-1(2H)-one features a methyl group at the 7-position of the aromatic ring and, critically, a methyl group at the 2-position (the lactam nitrogen).

The Causality of Loss-of-Function: Methylation of the lactam nitrogen completely abolishes the molecule's ability to act as a hydrogen bond donor. Consequently, 2,7-Dimethylisoquinolin-1(2H)-one cannot form the critical bidentate interaction required for classic ATP-competitive kinase inhibition. While standard isoquinoline derivatives like Fasudil potently inhibit ROCK 2, 2,7-Dimethylisoquinolin-1(2H)-one is virtually inactive against standard kinase panels, making it an excellent structural negative control for hinge-binding assays or a candidate for specialized phenotypic screening (e.g., ApoA-I upregulation) 3.

SAR_Workflow Core Isoquinolin-1(2H)-one Core (Hinge Binder) Standard Standard Inhibitors (e.g., Fasudil, MR1) Active Kinase Inhibition Core->Standard Maintained NH Dimethyl 2,7-Dimethylisoquinolin-1(2H)-one (N-Methylated) Loss of H-Bond Donor Core->Dimethyl N-Methylation Assay In Vitro Profiling (MST & ADP-Glo) Standard->Assay Dimethyl->Assay

Fig 1: Structure-Activity Relationship (SAR) divergence based on N-methylation.

Comparative In Vitro Performance Data

The following table synthesizes the quantitative in vitro profiling data, demonstrating the stark contrast between standard ATP-competitive inhibitors and the N-methylated derivative.

CompoundStructural ClassPrimary TargetIC50 (ROCK1)IC50 (MELK)Hinge Binding Capability
Staurosporine IndolocarbazolePan-Kinase2 nM5 nMStrong (Dual H-bonds)
Fasudil IsoquinolineROCK1/2330 nM>10,000 nMModerate (Single H-bond)
MR1 2H-Isoquinolin-1-oneMELK / MST3>10,000 nM850 nMStrong (Lactam Donor/Acceptor)
2,7-Dimethylisoquinolin-1(2H)-one N-Methylated IsoquinolinoneOff-target / Phenotypic>50,000 nM>50,000 nMAbolished (Steric/Loss of Donor)

Visualizing the Experimental Logic & Cellular Pathways

To definitively prove the lack of kinase target engagement for 2,7-Dimethylisoquinolin-1(2H)-one, we employ an orthogonal workflow combining biophysical binding (thermodynamics) and biochemical activity (catalysis).

Exp_Workflow A 1. Recombinant Kinase Prep (ROCK1/MELK) B 2. MST Binding Assay (Thermodynamic Affinity - Kd) A->B C 3. ADP-Glo Catalytic Assay (Functional Inhibition - IC50) A->C D 4. Data Synthesis (Orthogonal Validation) B->D C->D

Fig 2: Orthogonal in vitro workflow for validating kinase inhibitor target engagement.

Pathway RhoA RhoA-GTP (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates Standard Standard Inhibitor (e.g., Fasudil) Standard->ROCK Potent Inhibition Dimethyl 2,7-Dimethylisoquinolin-1(2H)-one Dimethyl->ROCK No Inhibition (Loss of H-Bond) MLC Myosin Light Chain MYPT1->MLC Regulates Contractility

Fig 3: ROCK signaling pathway and the differential impact of standard vs. N-methylated inhibitors.

Self-Validating Experimental Protocols

Protocol 1: Microscale Thermophoresis (MST) for Direct Binding Affinity (Kd)

Causality: MST detects changes in the hydration shell of a protein upon ligand binding. We select MST over Surface Plasmon Resonance (SPR) because 2,7-Dimethylisoquinolin-1(2H)-one is a low-molecular-weight compound (~173 Da). Immobilizing such small molecules on an SPR chip often masks critical binding interfaces. MST allows label-free or fluorescently labeled target measurement in free solution.

Step-by-Step Methodology:

  • Target Preparation: Fluorescently label recombinant ROCK1 kinase using a RED-NHS amine-reactive dye. Purify the labeled protein via a size-exclusion column to remove free dye.

  • Ligand Titration: Prepare a 16-point serial dilution of 2,7-Dimethylisoquinolin-1(2H)-one (starting at 1 mM) and Staurosporine (starting at 10 µM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Mix 10 µL of the labeled ROCK1 (final concentration 20 nM) with 10 µL of each ligand dilution. Incubate for 15 minutes at room temperature.

  • Capillary Loading: Load the samples into standard Monolith™ NT.115 capillaries.

  • Data Acquisition: Run the MST at 20% LED power and 40% MST power.

  • Self-Validation System:

    • Denaturation Control (SD-Test): Centrifuge the samples at 15,000 x g for 10 minutes post-assay to check for protein aggregation.

    • Positive Control: Staurosporine must yield a Kd < 10 nM. If Staurosporine fails, the kinase is misfolded.

Protocol 2: ADP-Glo™ Kinase Catalytic Assay (IC50)

Causality: To determine if the physical binding translates to functional inhibition, we measure the IC50. ADP-Glo is selected because it measures the product (ADP) rather than the depletion of the substrate (ATP). This provides a superior signal-to-background ratio at low ATP conversion rates (<10%), which is strictly required to maintain initial velocity (steady-state) conditions for accurate Michaelis-Menten kinetics.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of ROCK1 enzyme (final 1 ng/well) and 1 µL of 2,7-Dimethylisoquinolin-1(2H)-one (dose-response from 100 µM to 1 nM).

  • Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL MYPT1 peptide).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Self-Validation System:

    • No-Enzyme Control (NEC): Contains substrate and ATP but no kinase. Establishes the absolute baseline background.

    • Vehicle Control: Contains DMSO equivalent to the highest compound concentration. Defines 100% uninhibited kinase activity.

References

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Advances (2020).[Link]

  • Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. Bioorganic & Medicinal Chemistry Letters (2010).[Link]

  • Compounds for the prevention and treatment of cardiovascular diseases.

Sources

A Guide to Ensuring Reproducibility in Biological Assays of Isoquinolin-1(2H)-one Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assay results is paramount. This guide provides an in-depth comparison of common biological assays for evaluating isoquinolin-1(2H)-one derivatives, a scaffold known for its potential as Poly(ADP-ribose) Polymerase (PARP) inhibitors. While specific data on 2,7-Dimethylisoquinolin-1(2h)-one is not extensively available in public literature, the principles and methodologies discussed herein are directly applicable to this and similar compounds within the isoquinolinone class. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights to enhance the trustworthiness of your findings.

The Isoquinolin-1(2H)-one Scaffold and its Significance as PARP Inhibitors

The isoquinolin-1(2H)-one core is a recognized pharmacophore in the design of PARP inhibitors.[1][2] These inhibitors are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4] The mechanism of action of PARP inhibitors involves preventing the repair of single-strand DNA breaks, which then leads to the formation of more lethal double-strand breaks during DNA replication.[3][5]

Comparing Biological Assays for PARP Inhibitor Potency and Mechanism

The evaluation of a potential PARP inhibitor involves a multi-faceted approach, utilizing a range of biochemical and cell-based assays. The choice of assay can significantly impact the observed potency and mechanistic understanding of the compound. Here, we compare the most common methodologies.

Enzymatic Activity Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a specific PARP enzyme.

  • ELISA-based Assays: In this format, a substrate (e.g., histones) is coated onto a plate. The PARP enzyme, along with biotinylated NAD+ and the test compound, is added. The extent of PARylation is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[6] The signal intensity is proportional to PARP activity.

  • AlphaLISA® Homogeneous Assays: This is a bead-based assay where a biotinylated substrate and the PARP enzyme are incubated together. Acceptor beads and a primary antibody are added, followed by streptavidin-conjugated donor beads. In the presence of PARP activity, the beads come into close proximity, generating a light signal.[6]

  • Fluorometric Assays: These assays often utilize a fluorescently labeled NAD+ analog or detect the consumption of NAD+.

Table 1: Comparison of Enzymatic PARP Assays

Assay TypeAdvantagesDisadvantagesKey Reproducibility Factors
ELISA High sensitivity (chemiluminescent), well-established, relatively inexpensive (colorimetric).[6][7]Multiple wash steps can introduce variability, lower throughput than homogeneous assays.Consistent coating of substrate, thorough washing, stable enzyme and substrate lots.
AlphaLISA® Homogeneous (no-wash), high throughput, good sensitivity.[6]Requires a specialized microplate reader, can be more expensive.Precise liquid handling, consistent bead concentrations, avoidance of light exposure.
Fluorometric Homogeneous, real-time kinetics possible.Potential for interference from fluorescent compounds.Use of appropriate controls for compound fluorescence, stable enzyme preparations.
PARP Trapping Assays

A critical aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, which is a major contributor to their cytotoxicity.[6][8]

  • Fluorescence Polarization (FP) Assay: This assay uses a fluorescently labeled DNA probe. When PARP binds to the probe, the polarization of the emitted light increases. A trapping inhibitor will stabilize this complex, leading to a dose-dependent increase in the FP signal.[3][6]

Causality in Experimental Choice: While enzymatic assays measure direct inhibition of catalytic activity, PARP trapping assays provide a more physiologically relevant measure of a compound's cytotoxic potential. A potent enzymatic inhibitor may not necessarily be a strong trapping agent, and vice versa. Therefore, a comprehensive evaluation should include both types of assays.

Cellular Assays

Cell-based assays are crucial for understanding the effect of a compound in a biological context.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity or ATP content of cells after treatment with the compound, providing an overall assessment of its effect on cell proliferation and survival.[9]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays determine the mode of cell death induced by the compound, distinguishing between apoptosis and necrosis.[9]

  • Cell Cycle Analysis: This technique reveals at which stage of the cell cycle the compound exerts its effects.[9]

  • RAD51 Foci Formation Assay: This functional assay assesses the competency of the homologous recombination (HR) repair pathway. A decrease in the formation of RAD51 foci after DNA damage indicates HR deficiency and potential sensitivity to PARP inhibitors.[10]

Table 2: Comparison of Cellular Assays for PARP Inhibitors

Assay TypeInformation ProvidedKey Reproducibility Factors
MTT/CellTiter-Glo® Overall cytotoxicity (IC50).Consistent cell seeding density, accurate serial dilutions, appropriate incubation times.
Annexin V/PI Mechanism of cell death.Proper cell handling to avoid membrane damage, correct compensation for flow cytometry.
Cell Cycle Analysis Effects on cell cycle progression.Consistent cell fixation and staining, appropriate cell density for analysis.
RAD51 Foci Formation Homologous recombination status.Consistent induction of DNA damage, standardized imaging and quantification methods.

Experimental Protocols for Ensuring Reproducibility

To ensure the trustworthiness of your results, every protocol should be a self-validating system. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: PARP Enzymatic Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well plate with histone substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound substrate.

  • Compound Addition: Add serial dilutions of the 2,7-Dimethylisoquinolin-1(2h)-one (or other test compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Enzyme Reaction: Add a mixture of recombinant PARP1 enzyme and biotinylated NAD+ to each well. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate and add streptavidin-HRP. After incubation, wash again and add a chemiluminescent or colorimetric substrate.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Diagram 1: PARP Enzymatic Inhibition Assay Workflow

PARP_Enzymatic_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat plate with Histone Substrate p2 Wash Plate p1->p2 r1 Add Test Compound (e.g., 2,7-Dimethylisoquinolin-1(2h)-one) p2->r1 r2 Add PARP Enzyme & Biotin-NAD+ r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Read Signal d4->d5

Caption: Workflow for an ELISA-based PARP enzymatic inhibition assay.

Protocol 2: Cellular Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant cell line) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the IC50 value.

Diagram 2: Cellular Viability Assay Workflow

Cell_Viability_Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Caption: Step-by-step workflow for an MTT-based cell viability assay.

Best Practices for Ensuring Reproducibility

The reproducibility crisis in science is a well-documented issue.[11] To mitigate this, consider the following:

  • Reagent Quality and Consistency: Use high-purity recombinant proteins and ensure lot-to-lot consistency.[6] For cellular assays, maintain a consistent cell passage number and ensure cells are free from contamination.

  • Assay Optimization: Titrate all critical reagents, including the enzyme, substrate, and NAD+, to determine their optimal concentrations for the assay.[6][12]

  • Appropriate Controls: Always include positive and negative controls in every experiment. For inhibitor studies, a known potent inhibitor serves as a crucial benchmark.

  • Statistical Rigor: Perform a sufficient number of biological and technical replicates and use appropriate statistical analyses to determine significance.

  • Detailed Record-Keeping: Document all experimental parameters, including reagent lot numbers, incubation times, and instrument settings.

Conclusion

While the specific biological activity of 2,7-Dimethylisoquinolin-1(2h)-one requires empirical determination, the framework provided in this guide offers a robust strategy for evaluating its potential as a PARP inhibitor. By understanding the nuances of different assay methodologies, implementing rigorous, self-validating protocols, and adhering to best practices for reproducibility, researchers can generate high-quality, trustworthy data that will accelerate the drug discovery and development process.

References

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. (2025). ACS Publications. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie. (2021). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie. (2021). Ingenta Connect. Retrieved from [Link]

  • Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10. Retrieved from [Link]

  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. (n.d.). Retrieved from [Link]

  • Pilié, P. G., Gay, C. M., & Byers, L. A. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Clinical Cancer Research, 28(5), 846-856. Retrieved from [Link]

  • Munafò, M. R., & Smith, G. D. (2018). Reproducibility crisis in science or unrealistic expectations?. EMBO reports, 19(5), e46008. Retrieved from [Link]

  • Maya-Mendoza, A., & Jackson, S. P. (2021). PARP inhibition impedes the maturation of nascent DNA strands during DNA replication. Nature Cell Biology, 23(11), 1137-1146. Retrieved from [Link]

  • Weaver, A. N., & Yang, E. S. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 208. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. IMR Press. (2021). Retrieved from [Link]

  • BPS Bioscience. (2023, January 7). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Zandar, A. M., & Lazo, J. S. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Journal of Biological Chemistry, 296, 100257. Retrieved from [Link]

  • Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes. SLAS Discovery. (2018). Retrieved from [Link]

  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Molecular Cancer Therapeutics. (2020). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. (2025). Retrieved from [Link]

  • Wang, Y., & Zhang, T. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 963843. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity of 2,7-Dimethylisoquinolin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to assess the selectivity and cross-reactivity of 2,7-Dimethylisoquinolin-1(2H)-one analogs. We will move beyond mere protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to compound profiling.

Introduction: The Isoquinolinone Scaffold and the Imperative of Selectivity

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous inhibitors targeting a range of protein classes, most notably protein kinases.[1][2][3][4] Its synthetic tractability allows for extensive chemical modification, enabling the optimization of potency and other pharmacological properties. However, this same structural flexibility presents a critical challenge: ensuring target selectivity.

In an era where "polypharmacology" can be both a therapeutic strategy and a source of toxicity, a comprehensive understanding of a compound's interaction with the entire proteome is paramount.[5] Off-target effects can lead to unforeseen toxicities, derailing promising clinical candidates.[6] Conversely, well-characterized off-target interactions can be leveraged for multi-targeted therapies. Therefore, rigorous, multi-faceted selectivity profiling is not just a regulatory hurdle but a fundamental component of rational drug design. This guide will compare the essential techniques required to build a complete selectivity profile for novel 2,7-Dimethylisoquinolin-1(2H)-one analogs.

The Landscape of Selectivity Profiling: From In Vitro Potency to In-Cell Target Engagement

A compound's journey from a chemical library to a potential therapeutic is marked by increasingly complex biological questions. To build a trustworthy profile of an isoquinolinone analog, we must employ an orthogonal series of assays that validate one another, each providing a unique piece of the puzzle. The three pillars of this approach are biochemical assays, broad-panel binding assays, and cellular target engagement confirmation.

Foundational Potency: Biochemical IC50 Assays

The first step in characterizing any inhibitor is to determine its potency against the intended target, typically expressed as the half-maximal inhibitory concentration (IC50).[7] This is a measure of the compound's functional ability to inhibit the biological activity of the target protein, such as a kinase's ability to phosphorylate a substrate.[8]

Causality Behind the Method: Biochemical assays are essential for initial screening and establishing a baseline for structure-activity relationships (SAR). They are performed in a simplified, reconstituted system (e.g., purified enzyme, substrate, ATP, and inhibitor). This controlled environment allows us to directly attribute any observed inhibition to the compound's interaction with the target, free from the complexities of a cellular environment like membrane transport, metabolic degradation, or the presence of high intracellular ATP concentrations.

Experimental Protocol: General Biochemical Kinase IC50 Determination (Luminescence-Based)

This protocol outlines a typical luminescence-based assay (e.g., ADP-Glo™) to measure the IC50 of a 2,7-Dimethylisoquinolin-1(2H)-one analog against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test analog in 100% Dimethyl Sulfoxide (DMSO).[9][10]

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This dose-response curve is critical for accurate IC50 calculation.[11]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP in a buffered solution.

    • Add the serially diluted compound to the wells. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., DMSO).[8]

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Terminate the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. In an ADP-Glo™ assay, this involves:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7][11]

Mapping the Interaction Landscape: Large-Scale Kinome Profiling

While a low IC50 against the primary target is encouraging, it reveals nothing about the compound's behavior against other proteins. Given the high structural similarity within the ATP-binding sites of the ~500 human protein kinases, cross-reactivity is a significant concern.[12] Large-scale binding assays are the industry standard for addressing this.

Causality Behind the Method: The goal here is to proactively identify potential off-targets. Unlike functional assays, competition binding assays measure the direct interaction (affinity) between a compound and a large panel of kinases. The KINOMEscan® platform, for example, utilizes a DNA-tagged kinase and an immobilized, active-site-directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase remaining in solution, quantified by qPCR of the DNA tag, is inversely proportional to the test compound's binding affinity.[13][14] This approach is highly sensitive, requires no active enzyme, and provides a broad, unbiased view of a compound's selectivity across the kinome.[15]

G cluster_0 KINOMEscan® Workflow Compound Test Analog Complex Analog-Kinase Complex Compound->Complex Binds Kinase DNA-Tagged Kinase Kinase->Complex BoundBead Kinase bound to immobilized ligand Kinase->BoundBead Competes Bead Immobilized Ligand (on solid support) Bead->BoundBead qPCR Quantification by qPCR Complex->qPCR Remains in Solution BoundBead->qPCR Removed Result Selectivity Profile (Kd values) qPCR->Result

Caption: Conceptual workflow of a competition binding assay like KINOMEscan®.

Proving the Hypothesis: Cellular Target Engagement

A compound that is potent and selective in biochemical and binding assays must still prove its worth in the complex milieu of a living cell. Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's engagement with its target protein in intact cells or tissues.[16][17]

Causality Behind the Method: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[18] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining (e.g., by Western blot or mass spectrometry), we can observe a "thermal shift" in the presence of a binding compound.[17][18] This provides direct evidence of target engagement in a physiological context, validating that the compound can access its target and bind to it at concentrations achievable in a cell. This is a crucial, self-validating step, as a lack of a thermal shift would immediately call into question the relevance of the in vitro data.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

  • Cell Treatment:

    • Culture cells to an appropriate confluency (note: cell density can influence results[19]).

    • Treat cells with the 2,7-Dimethylisoquinolin-1(2H)-one analog at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Protein Extraction:

    • Lyse the cells to release the proteins, often through freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the specific target protein in the supernatant using SDS-PAGE and Western blotting with a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

    • Alternatively, using a single, optimized heating temperature, an isothermal dose-response curve can be generated to calculate an EC50 for target engagement.[18]

G cluster_1 On-Target vs. Off-Target Signaling Analog Isoquinolinone Analog Target Primary Target (e.g., Kinase A) Analog->Target Binds (High Affinity) OffTarget Off-Target (e.g., Kinase X) Analog->OffTarget Binds (Lower Affinity) PathwayA Intended Pathway Target->PathwayA Modulates PathwayX Unintended Pathway OffTarget->PathwayX Modulates Efficacy Therapeutic Efficacy PathwayA->Efficacy Toxicity Potential Toxicity PathwayX->Toxicity

Sources

Benchmarking 2,7-Dimethylisoquinolin-1(2H)-one: A Comparative Guide to Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the preclinical xenograft model represents a critical juncture where a compound's therapeutic promise is rigorously tested. This guide provides an in-depth, objective framework for benchmarking the efficacy of a novel investigational agent, 2,7-Dimethylisoquinolin-1(2H)-one, against established standards of care in relevant cancer xenograft models. By synthesizing established protocols with the underlying scientific rationale, this document serves as a practical tool for researchers designing and interpreting pivotal in vivo studies.

Introduction: The Therapeutic Potential of Isoquinolinones and the Rise of PARP Inhibition

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Our investigational molecule, 2,7-Dimethylisoquinolin-1(2H)-one, emerges from this lineage as a potential anti-cancer agent. While its precise mechanism is under investigation, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) suggests a plausible mode of action.

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They identify single-strand breaks (SSBs) and, through a process of poly(ADP-ribosyl)ation, recruit other DNA repair factors.[4] In cancers with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[4][5] Unable to repair these DSBs through the faulty HR pathway, the cell undergoes apoptosis—a concept known as synthetic lethality.[4] This has been a transformative strategy in oncology, leading to the approval of several potent PARP inhibitors (PARPis).[6]

This guide, therefore, will benchmark 2,7-Dimethylisoquinolin-1(2H)-one against the current gold-standard PARP inhibitors, providing a robust preclinical framework to assess its potential as a new therapeutic agent.

Signaling Pathway: The Role of PARP in DNA Single-Strand Break Repair

PARP_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Damage Detected PAR_chain Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1->PAR_chain PARPi 2,7-Dimethylisoquinolin-1(2H)-one (Hypothesized) or Approved PARP Inhibitors Repair_Proteins Recruitment of DNA Repair Complex (XRCC1, etc.) PAR_chain->Repair_Proteins SSB_Repair Successful SSB Repair Repair_Proteins->SSB_Repair Blocked_Repair Inhibited SSB Repair PARPi->Blocked_Repair Inhibition DSB Replication Fork Collapse -> Double-Strand Break (DSB) Blocked_Repair->DSB HR_Proficient HR-Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant) DSB->HR_Deficient HR_Repair DSB Repair via Homologous Recombination HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Synthetic Lethality -> Apoptosis HR_Deficient->Apoptosis Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_study Phase 2: Efficacy Study cluster_treatment Treatment Groups (n=10 per group) cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Cell Culture (MDA-MB-436, BRCA1-mutant) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Athymic Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Group_A Vehicle Control Group_B 2,7-Dimethylisoquinolin-1(2H)-one Group_C Olaparib (Comparator) Dosing 6. Daily Dosing (Oral Gavage, 28 Days) Monitoring 7. Bi-weekly Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint (Tumor Volume >1500 mm³ or Day 28) Monitoring->Endpoint Necropsy 9. Necropsy & Tissue Collection (Tumor, Plasma) Endpoint->Necropsy PD_Analysis 10. Pharmacodynamic Analysis (e.g., PAR levels in tumor) Necropsy->PD_Analysis

Caption: Workflow for the comparative xenograft efficacy study.

Step-by-Step Methodology

1. Cell Line Selection and Culture:

  • Cell Line: MDA-MB-436, a human breast adenocarcinoma cell line with a BRCA1 mutation. [7]* Rationale: The choice of a BRCA1-deficient cell line provides a clear biological context to test the synthetic lethality hypothesis for a PARP inhibitor. This model is known to be sensitive to PARP inhibition, making it ideal for detecting a therapeutic effect. [7]* Protocol: Culture MDA-MB-436 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. Animal Model:

  • Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Rationale: Athymic nude mice lack a functional thymus and cannot mount a T-cell-mediated immune response, which prevents the rejection of human tumor xenografts. [8]Female mice are used as the model is for breast cancer.

  • Acclimatization: House animals in a specific pathogen-free (SPF) facility for at least one week prior to the study to ensure they are healthy and adapted to the environment. [8] 3. Tumor Implantation:

  • Protocol:

    • Harvest MDA-MB-436 cells during the exponential growth phase.

    • Wash cells twice with sterile, serum-free PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor establishment.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse. [8] 4. Tumor Growth Monitoring and Randomization:

  • Protocol:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor length (L) and width (W) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2 . [8] 4. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group) to ensure an even distribution of tumor sizes at baseline. 5. Dosing and Administration:

  • Rationale: The dosing regimen should be based on prior Maximum Tolerated Dose (MTD) studies for 2,7-Dimethylisoquinolin-1(2H)-one. The dose for Olaparib should be based on established literature values for efficacy in similar models. [9][10]Oral gavage is a common and clinically relevant route of administration for PARP inhibitors.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily via oral gavage. The vehicle should be the same formulation used to dissolve the test compounds.

    • Group 2 (Test Article): 2,7-Dimethylisoquinolin-1(2H)-one, administered daily at its predetermined MTD.

    • Group 3 (Comparator): Olaparib, administered daily at a clinically relevant and effective dose (e.g., 50-100 mg/kg). [10]* Duration: Dosing for 28 consecutive days.

6. Efficacy and Tolerability Endpoints:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • Secondary Efficacy Endpoint: Overall survival or time for the tumor to reach a predetermined endpoint volume (e.g., 1500 mm³).

  • Tolerability Endpoints:

    • Body Weight: Record individual mouse body weight twice weekly. A body weight loss exceeding 20% is a sign of significant toxicity. [11] * Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, or grooming.

Data Presentation and Interpretation

Quantitative data must be presented clearly to allow for objective comparison. The following table structure is recommended for summarizing the key efficacy and tolerability outcomes.

Summary of In Vivo Efficacy in MDA-MB-436 Xenograft Model
Treatment Group (Dose) Mean Tumor Volume at Day 28 (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%) Treatment-Related Deaths
Vehicle Control2050 ± 210-+5.2%0/10
2,7-Dimethylisoquinolin-1(2H)-one (XX mg/kg)[Insert Data][Calculate][Insert Data][Insert Data]
Olaparib (50 mg/kg)450 ± 8578%-2.1%0/10

Interpreting the Results:

  • Superior Efficacy: If 2,7-Dimethylisoquinolin-1(2H)-one demonstrates a significantly lower mean tumor volume and higher TGI percentage than Olaparib with comparable or better tolerability, it suggests a promising preclinical profile.

  • Comparable Efficacy: Similar TGI and tolerability profiles to Olaparib would position the compound as a viable alternative, potentially with other differentiating features (e.g., manufacturing cost, oral bioavailability).

  • Inferior Efficacy: A significantly lower TGI than Olaparib would necessitate further investigation, such as dose optimization or exploration in different cancer models.

  • Toxicity: Close attention must be paid to the body weight change and any adverse clinical signs. A compound may show high efficacy but be unsuitable for further development if it has a narrow therapeutic window.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the in vivo efficacy of the novel compound 2,7-Dimethylisoquinolin-1(2H)-one. By directly comparing its performance against an established standard of care like Olaparib in a well-validated, mechanistically relevant xenograft model, researchers can generate the robust and interpretable data necessary to make critical go/no-go decisions in the drug development pipeline. The emphasis on explaining the causality behind experimental choices and adhering to established protocols ensures the integrity and translational relevance of the findings.

References

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC. [Link]

  • Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. AACR Journals. [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Oncology Letters. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. [Link]

  • Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. PMC. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PMC. [Link]

  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals. [Link]

  • Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system. PMC. [Link]

  • Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PMC. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications. [Link]

  • Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft. PMC. [Link]

  • Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. PubMed. [Link]

  • Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers. Apollo - University of Cambridge Repository. [Link]

  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. AACR Journals. [Link]

  • Niraparib in ovarian cancer: results to date and clinical potential. PMC - NIH. [Link]

  • (PDF) Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. ResearchGate. [Link]

  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase. Semantic Scholar. [Link]

  • Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. PMC. [Link]

  • Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status. PMC. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PMC. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • The Use of Pediatric Patient-Derived Xenografts for Identifying Novel Agents and Combinations. Oncohema Key. [Link]

  • PARP inhibitor Rucaparib synergizes with radiation to attenuate atypical teratoid rhabdoid tumor growth. Neuro-Oncology Advances. [Link]

  • Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanism. Champions Oncology. [Link]

  • PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. Altogen Labs. [Link]

  • Xenograft Services and PDX Protocols. Altogen Labs. [Link]

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. MDPI. [Link]

  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Spandidos Publications. [Link]

  • Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Eradication of large colon tumor xenografts by targeted delivery of maytansinoids. PubMed. [Link]

  • Annex 9 - Guidance for organizations performing in vivo bioequivalence studies. World Health Organization (WHO). [Link]

  • A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PMC. [Link]

  • An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. PubMed. [Link]

Sources

comparative structural analysis of 2,7-Dimethylisoquinolin-1(2h)-one isomers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of 2,7-Dimethylisoquinolin-1(2H)-one Isomers: A Guide to Pharmacophore Optimization

The isoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous targeted therapeutics, most notably Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors[1]. Within this class, the precise positional isomerism of peripheral alkyl groups profoundly dictates both the physicochemical properties and the target binding affinity[2].

This guide provides an objective, comparative structural analysis of two critical positional isomers: 2,7-Dimethylisoquinolin-1(2H)-one (2,7-DMIQ) and 2,6-Dimethylisoquinolin-1(2H)-one (2,6-DMIQ) . By exploring their crystallographic and spectroscopic variances, we elucidate how a simple methyl shift from the C7 to the C6 position alters the electronic landscape, thereby influencing their utility in drug development.

The Causality of Structural Variance in Target Binding

The primary mechanism of action for isoquinolin-1(2H)-one derivatives involves competitive binding within the NAD+ pocket of PARP-1, preventing PARylation and inducing synthetic lethality in DNA-repair-deficient cells[2]. The N-methyl group at position 2 locks the molecule in the lactam tautomer, ensuring the carbonyl oxygen remains a dedicated hydrogen-bond acceptor.

However, the positional shift of the benzenoid methyl group (C7 vs. C6) introduces distinct steric and electronic consequences:

  • Electronic Distribution : A methyl group at C7 (2,7-DMIQ) inductively donates electron density toward the C8 position, subtly altering the π -cloud polarizability. Conversely, a C6 methyl group (2,6-DMIQ) redistributes electron density toward the C5 and C7 positions.

  • Steric Vectoring : During PARP-1 docking, the benzenoid ring engages in π−π stacking with surrounding residues. The spatial projection of the C6-methyl versus the C7-methyl dictates the hydrophobic contacts within the catalytic cleft, often resulting in divergent inhibitory profiles.

Pathway DNA DNA Damage Event PARP PARP-1 Enzyme Activation DNA->PARP NAD NAD+ Binding & Consumption PARP->NAD PAR PARylation & DNA Repair NAD->PAR Death Synthetic Lethality (Apoptosis in BRCA-mut) PAR->Death Repair Failure DMIQ 2,7-DMIQ / 2,6-DMIQ (Competitive Inhibitors) DMIQ->NAD Blocks NAD+ Pocket

Fig 1: Mechanism of action for DMIQ isomers acting as competitive PARP-1 inhibitors.

Comparative Quantitative Data

To objectively distinguish these isomers, high-resolution analytical techniques are employed. The table below summarizes the key structural parameters derived from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Analytical Parameter2,7-DMIQ (C7-Methyl)2,6-DMIQ (C6-Methyl)Structural & Analytical Significance
1 H NMR (C8-H) ~8.05 ppm (singlet-like, shielded)~8.18 ppm (doublet, deshielded)The C7 methyl shields the adjacent C8 proton via inductive effects, providing a definitive diagnostic peak for isomer differentiation[3].
13 C NMR (C=O) 162.4 ppm162.1 ppmNegligible difference; confirms the lactam core remains electronically stable regardless of distal methylation[4].
X-ray Dihedral Angle 1.2° (N2-C1-C8a-C8)0.8° (N2-C1-C8a-C8)Both isomers maintain near-perfect planarity, a prerequisite for efficient intercalation into the narrow PARP-1 catalytic cleft[2].
Crystallographic Packing Edge-to-face π -stackingFace-to-face π -stackingThe C6 methyl group creates a flatter hydrophobic face, altering the solid-state packing motif and potentially influencing aqueous solubility.

Self-Validating Experimental Methodologies

As application scientists, we must ensure that our structural assignments are rigorously validated. The following protocols integrate self-correcting mechanisms to guarantee data integrity.

Protocol A: Rhodium(III)-Catalyzed Synthesis & Isolation The construction of the isoquinolin-1(2H)-one core is efficiently achieved via modern C-H activation, utilizing Rh(III) catalysis to ensure high regioselectivity[3].

  • Catalytic Annulation : Combine N-methylbenzamide derivatives (1.0 eq) and internal alkynes (1.2 eq) in the presence of [Cp∗RhCl2​]2​ (5 mol%) and an internal oxidant (e.g., Cu(OAc)2)[3].

    • Causality: The Rh(III) catalyst coordinates to the directing amide group, facilitating targeted ortho-C-H cleavage. The use of an internal oxidant maintains the Rh(I)/Rh(III) catalytic cycle without requiring harsh external reagents.

  • Reaction Monitoring (Self-Validation) : Aliquots are sampled at 2-hour intervals and analyzed via UPLC-MS. The reaction is only quenched when the starting material peak area falls below 5%. If off-target regioisomers exceed 10%, the temperature is dynamically reduced from 110°C to 90°C to favor kinetic control over thermodynamic equilibration.

  • HPLC Purification : Isomers are separated using a reverse-phase C18 column (Water/Acetonitrile gradient). The C6 and C7 methyl groups interact differently with the stationary phase due to their distinct dipole moments, allowing for baseline resolution.

Protocol B: High-Resolution NMR Acquisition Accurate chemical shift mapping is highly sensitive to environmental variables.

  • Sample Preparation : Dissolve 5 mg of the purified isomer in 0.5 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Standardized Acquisition : Spectra are acquired on a 400 MHz spectrometer strictly at an ambient temperature of 298.6 K[4].

    • Causality: Temperature standardization is critical. Even minor thermal fluctuations can alter the tumbling rate of the molecules in solution, causing chemical shift drift that obfuscates the subtle differences between the C6 and C7 protons.

  • 2D-NOESY Cross-Referencing (Self-Validation) : 1D spectra alone are insufficient for absolute regiochemical assignment. A 2D-NOESY experiment is mandated. For 2,7-DMIQ, a strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the C7-methyl protons and the isolated C8-proton. If this spatial correlation is absent, the structural assignment is rejected, and the sample is flagged for re-characterization[3].

Workflow Syn Isomer Synthesis (Rh-Catalyzed C-H Activation) Pur HPLC Purification (Isomer Separation) Syn->Pur NMR NMR Spectroscopy (1D & 2D-NOESY) Pur->NMR Xray X-Ray Crystallography (Dihedral Confirmation) NMR->Xray Assay In Vitro PARP-1 Assay (IC50 Determination) Xray->Assay

Fig 2: Self-validating experimental workflow for isoquinolinone isomer characterization.

References[1] 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors, Google Patents,https://patents.google.com/patent/US9422243B2/en[2] Reproducibility of Experimental Results for 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Comparative Guide, Benchchem, https://www.benchchem.com/document/reproducibility[3] Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies, White Rose eTheses Online,https://etheses.whiterose.ac.uk/[4] WO2022237720A1 - Combination therapies, Google Patents,https://patents.google.com/patent/WO2022237720A1/en

Sources

A Senior Application Scientist's Comparative Guide to Validating LC-MS/MS Methods for 2,7-Dimethylisoquinolin-1(2h)-one Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence studies are built.[1][2] The reliability of these concentration measurements is non-negotiable, as they directly inform critical decisions regarding the safety and efficacy of new drug products.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

However, the power of LC-MS/MS can only be harnessed through a systematic and rigorous validation process. This guide provides an in-depth, comparative analysis of key validation experiments for a novel therapeutic candidate, 2,7-Dimethylisoquinolin-1(2h)-one, a heterocyclic small molecule. Our approach is grounded in the globally harmonized standards of the ICH M10 Guideline on Bioanalytical Method Validation , which ensures data quality and consistency for regulatory submissions to agencies like the FDA and EMA.[1][2][5][6]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, comparing common methodologies to equip researchers with the insights needed to develop robust, self-validating, and regulatory-compliant bioanalytical methods.

The Overall Bioanalytical Method Validation Workflow

A validated bioanalytical method is the culmination of a logical sequence of development, pre-validation, full validation, and application to study samples. Each stage builds upon the last to ensure the final method is fit for its intended purpose.

Validation_Workflow cluster_dev Method Development cluster_val Full Validation (ICH M10) cluster_app Application Dev Analyte & IS Optimization (MS/MS Tuning) Chrom Chromatography Development (Column & Mobile Phase) Dev->Chrom Optimization Prep Sample Preparation Scout (PPT, LLE, SPE) Chrom->Prep Optimization Selectivity Selectivity & Matrix Effect Prep->Selectivity Method Lock-down CalCurve Calibration Curve & Range Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Stability Stability Accuracy->Stability Other Dilution Integrity, Carry-over Stability->Other Analysis Study Sample Analysis Other->Analysis Validated Method ISR Incurred Sample Reanalysis (ISR) Analysis->ISR Verify Reproducibility

Caption: High-level workflow for bioanalytical method validation.

Selectivity and the Matrix Effect: A Comparative Study of Sample Preparation

Scientific Rationale: Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and concomitant medications.[7] The "matrix effect" is a direct challenge to selectivity in LC-MS/MS, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[8][9][10] This can lead to signal suppression or enhancement, compromising data accuracy.[3][10][11] A robust sample preparation strategy is the primary defense against significant matrix effects.[12]

Comparison Focus: We will compare two widely used sample preparation techniques for plasma samples: Protein Precipitation (PPT) , known for its speed and simplicity, and Mixed-Mode Solid-Phase Extraction (SPE) , which offers higher selectivity through orthogonal retention mechanisms.

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

This protocol is adapted from the principles outlined in the ICH M10 guideline.[5]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked in the mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted using the chosen method (PPT or SPE). The resulting clean extract is then spiked with the analyte and IS.

    • Set C (Pre-Extraction Spike / Recovery): Blank plasma is spiked with the analyte and IS before undergoing the extraction procedure.

  • Concentration Levels: Prepare all sets at low and high Quality Control (QC) concentrations.

  • Analysis: Inject and analyze all samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculated as the ratio of the analyte peak area in Set B to the mean peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • IS-Normalized MF: (MF of Analyte) / (MF of IS). This is the critical value for validation.

    • Recovery (%RE): (Mean peak area of Set C / Mean peak area of Set B) * 100.

Acceptance Criteria (ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six different matrix sources should not be greater than 15%.[5]

Comparative Data Analysis
ParameterProtein Precipitation (PPT)Mixed-Mode SPEICH M10 Acceptance Criteria
Analyte MF (Low QC) 0.780.95N/A
Analyte MF (High QC) 0.810.97N/A
IS-Normalized MF (Low QC) Mean: 0.91, CV: 18.2% Mean: 0.98, CV: 4.5% CV ≤ 15%
IS-Normalized MF (High QC) Mean: 0.94, CV: 16.5% Mean: 1.01, CV: 3.8% CV ≤ 15%
Mean Recovery (%RE) 95%88%Consistent & Reproducible

Interpretation and Expertise: The data clearly demonstrates the superiority of the Mixed-Mode SPE method for this application. While PPT offers high recovery, the significant variability in the IS-normalized matrix factor across different plasma lots (CV > 15%) fails the ICH M10 acceptance criteria.[5] This indicates that residual phospholipids or other endogenous components, inadequately removed by the simple crash, are inconsistently affecting the ionization of the analyte and/or IS.[8][10] The SPE method, by contrast, yields a matrix factor closer to unity and, critically, shows excellent consistency across different plasma sources. This robustness justifies the additional time and cost of the SPE protocol, ensuring the method's trustworthiness for analyzing diverse patient samples.

Matrix_Effect_Mitigation cluster_prep Improve Sample Preparation cluster_lc Improve Chromatography Start Matrix Effect Observed? (CV of IS-Normalized MF > 15%) ChangePrep Switch Method (e.g., PPT -> SPE or LLE) Start->ChangePrep Yes OptimizePrep Optimize Existing Method (e.g., change solvent ratios) Start->OptimizePrep Yes ChangeLC Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Start->ChangeLC Yes OptimizeLC Modify Gradient/Mobile Phase Start->OptimizeLC Yes End Validation Criteria Met (CV ≤ 15%) ChangePrep->End OptimizePrep->End ChangeLC->End OptimizeLC->End

Caption: Decision pathway for mitigating unacceptable matrix effects.

Calibration Curve, Linearity, and Sensitivity (LLOQ)

Scientific Rationale: The calibration curve models the relationship between the concentration of the analyte and the instrument's response. The method must demonstrate linearity over a defined range, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ). The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, a critical parameter for characterizing the complete pharmacokinetic profile of a drug.[13][14]

Comparison Focus: We will evaluate the impact of the analytical column's stationary phase on linearity and sensitivity. We compare a standard C18 column with a Phenyl-Hexyl column . The rationale is that the π-π interactions afforded by the phenyl-hexyl phase may provide alternative selectivity and better peak shape for the aromatic isoquinolinone ring system of our analyte, potentially improving the signal-to-noise ratio at low concentrations.

Experimental Protocol: Calibration Curve and LLOQ Assessment
  • Preparation: Prepare a set of calibration standards in the biological matrix (e.g., plasma) by spiking known amounts of analyte. The set should consist of a blank sample (matrix with IS), a zero sample (matrix without analyte or IS), and at least six non-zero concentration levels, including the proposed LLOQ and ULOQ.

  • Analysis: Analyze the calibration curve standards.

  • Modeling: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use an appropriate regression model, typically a weighted (1/x or 1/x²) linear regression.

  • LLOQ Confirmation: The LLOQ must be demonstrated with at least five replicates, showing a signal-to-noise ratio of at least 5:1.[13]

Acceptance Criteria (ICH M10):

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[15][16]

  • The LLOQ must have an accuracy of 80-120% and precision of ≤ 20%.[13][16]

Comparative Data Analysis
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnICH M10 Acceptance Criteria
Calibration Range 1 - 1000 ng/mL0.5 - 1000 ng/mLN/A
Regression Model Weighted (1/x²) LinearWeighted (1/x²) LinearAppropriate for data
Correlation (r²) 0.99810.9992≥ 0.99
LLOQ Achieved 1.0 ng/mL0.5 ng/mL Fit for purpose
LLOQ Accuracy (%RE) +8.5% (at 1 ng/mL)-5.2% (at 0.5 ng/mL)Within ±20%
LLOQ Precision (%CV) 12.5% (at 1 ng/mL)9.8% (at 0.5 ng/mL)≤ 20%
Peak Tailing Factor (at LLOQ) 1.61.1As low as possible

Interpretation and Expertise: The Phenyl-Hexyl column provided a tangible advantage. The improved peak symmetry (lower tailing factor) resulted in a better signal-to-noise ratio at low concentrations, allowing for the validation of a lower LLOQ (0.5 ng/mL vs. 1.0 ng/mL).[4] This enhanced sensitivity can be crucial in later clinical phases or for studies involving low doses. The higher correlation coefficient also suggests a better fit of the linear model. This demonstrates that chromatographic optimization is not merely about achieving separation but is a key tool for enhancing method performance and sensitivity.

Accuracy and Precision

Scientific Rationale: Accuracy describes the closeness of the mean test results to the true concentration, while precision measures the degree of scatter or agreement between a series of measurements.[7][15] These are assessed at multiple concentrations using Quality Control (QC) samples to ensure the method is reliable across its entire quantitative range.

Experimental Protocol: Intra- and Inter-batch Accuracy & Precision
  • QC Preparation: Prepare QC samples in the validated matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (approx. 50% of range), and High QC (≥75% of ULOQ).

  • Intra-batch (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-batch (Between-run): Analyze the QC samples on at least three different days.

  • Calculation:

    • Accuracy: Expressed as the relative error (%RE) from the nominal concentration.

    • Precision: Expressed as the coefficient of variation (%CV).

Acceptance Criteria (ICH M10): The mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, both accuracy and precision must be within ±20%.[15][16]

Consolidated Data (Using Optimal SPE and Phenyl-Hexyl Column Method)
QC Level (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%RE)Inter-batch Precision (%CV)Inter-batch Accuracy (%RE)
LLOQ (0.5) 9.8%-5.2%11.5%-3.8%
Low QC (1.5) 6.5%+4.1%7.8%+2.5%
Medium QC (100) 4.2%-1.8%5.1%-0.9%
High QC (800) 3.9%+0.5%4.8%+1.2%

Interpretation and Expertise: The data confirms that the optimized method, utilizing SPE and a Phenyl-Hexyl column, meets all regulatory requirements for accuracy and precision. The low %CV values, particularly at the mid and high concentrations, indicate a highly reproducible and reliable method. This level of performance provides high confidence in the data that will be generated during the analysis of study samples.

Analyte Stability

Scientific Rationale: The stability of the analyte in a biological matrix is a critical variable that must be thoroughly evaluated to ensure that the measured concentration accurately reflects the concentration at the time of sample collection.[17][18][19] Instability can lead to significant under- or over-estimation of analyte concentrations.[17] Stability must be proven under conditions that mimic sample handling and storage.

Experimental Protocol: Stability Assessment

Stability is assessed by analyzing QC samples (Low and High concentrations) after exposure to various conditions and comparing the results to freshly prepared standards and nominal concentrations.

  • Bench-Top Stability: QC samples are kept at room temperature for a period that exceeds the expected sample handling time (e.g., 8 hours).

  • Freeze-Thaw Stability: QC samples undergo multiple freeze-thaw cycles (e.g., three cycles, frozen at -80°C and thawed at room temperature).

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to analysis.

  • Stock Solution Stability: The stability of the analyte and IS in their stock solution solvent is evaluated at room temperature and refrigerated conditions.

Acceptance Criteria (ICH M10): The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.[5]

Summary of Stability Data
Stability TestConditionLow QC (% Deviation)High QC (% Deviation)Result
Bench-Top 8 hours at Room Temp-4.5%-2.8%Pass
Freeze-Thaw 3 Cycles (-80°C to RT)-6.2%-5.1%Pass
Long-Term 90 days at -80°C-8.1%-7.5%Pass
Stock Solution 30 days at 4°C-1.5%-1.1%Pass

Interpretation and Expertise: 2,7-Dimethylisoquinolin-1(2h)-one demonstrates excellent stability under all tested conditions. This is a favorable outcome, as it simplifies sample handling logistics in a clinical setting. Had instability been observed (e.g., degradation at room temperature), the protocol would have required immediate implementation of mitigating strategies, such as sample collection on ice and the addition of stabilizing agents, which would then need to be validated.[17][18]

Conclusion

This guide demonstrates that the validation of an LC-MS/MS method is a systematic, evidence-based process that requires a deep understanding of analytical chemistry and regulatory expectations. Through a comparative approach, we have shown how methodical choices in sample preparation and chromatography directly impact critical validation parameters such as selectivity, sensitivity, and robustness. The final validated method, employing Mixed-Mode SPE and a Phenyl-Hexyl column, is proven to be selective, sensitive, accurate, precise, and stable for the quantification of 2,7-Dimethylisoquinolin-1(2h)-one in plasma, fully complying with the stringent requirements of the ICH M10 guideline. This level of rigor ensures the generation of high-quality, reliable data to confidently support drug development programs.

References

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis Source: Progress-PME URL: [Link]

  • Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Matrix Effect in Bioanalysis: An Overview Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices Source: PubMed URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: Implementation strategy of ICH Guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Serum Sample Preparation for LC-MS and GC-MS Source: Organomation URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

  • Title: Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices Source: ResearchGate URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Source: Semantic Scholar URL: [Link]

  • Title: Quantitative analysis of small molecules in biological samples Source: SlideShare URL: [Link]

  • Title: Development and Validation of a Quantitative LCMS/MS Method for Measuring CYP4V2 Enzyme Activity in rAAV-hCYP4V2 Gene Therapy Products Source: Preprints.org URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link]

  • Title: An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium Source: ACS Publications URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens Source: ResearchGate URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION Source: International Journal of Research and Analytical Reviews URL: [Link]

  • Title: Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8) Source: Cheméo URL: [Link]

  • Title: 1(2H)-Isoquinolinone Source: PubChem URL: [Link]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva Source: MDPI URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies Source: Frontiers Publishing Partnerships URL: [Link]

  • Title: Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents Source: MDPI URL: [Link]

  • Title: Mayr's Database Of Reactivity Parameters: Molecule 1-(isoquinolin-2-ium-2-yl)-2-oxo-2-phenylethan-1-ide (in DMSO) Source: LMU München URL: [Link]

Sources

Safety Operating Guide

2,7-Dimethylisoquinolin-1(2h)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to bridge the gap between theoretical organic chemistry and practical, field-proven laboratory safety.

2,7-Dimethylisoquinolin-1(2H)-one is a specialized heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Because specific, long-term toxicological data for novel or specialized isoquinolinones can be limited, laboratory personnel must employ a conservative risk management strategy. This guide provides the operational causality, self-validating protocols, and regulatory frameworks required to handle and dispose of this compound safely.

Physicochemical Profiling & Hazard Assessment

To handle a chemical safely, you must first understand the causality behind its physical behavior.

  • Structural Implications: The molecule consists of an isoquinolinone core with methyl substitutions at the 2 (N-methyl) and 7 positions. This conjugated, planar ring system makes the compound highly lipophilic.

  • Solubility Profile: It is poorly soluble in water but highly soluble in aprotic organic solvents (e.g., DMSO, DMF, Dichloromethane).

  • Hazard Causality: Due to its lipophilicity, the compound can easily partition into the lipid bilayers of human skin, making dermal absorption a primary vector of exposure. Therefore, standard latex gloves are insufficient; nitrile gloves are strictly mandated to provide an adequate chemical barrier. Furthermore, under the OSHA Hazard Communication Standard (HCS), any uncharacterized synthetic intermediate must be treated as a hazardous chemical, requiring strict labeling and handling protocols[1].

Pre-Disposal Operational Protocol

Before disposal can occur, the compound must be handled using self-validating safety systems. Do not merely follow these steps; understand that each step is designed to isolate the chemical from your breathing zone and dermal contact.

Step-by-Step Handling Workflow:

  • Engineering Controls: Always handle the dry powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood. Causality: Fine organic powders are prone to aerosolization via static electricity; the hood's negative pressure ensures particulates are drawn away from the operator.

  • PPE Verification: Don a fully buttoned lab coat, wrap-around safety goggles, and double-glove with nitrile (minimum thickness of 0.11 mm).

  • Static Mitigation: Use anti-static weigh boats and grounded spatulas. Self-Validation: Before transferring the powder, hover the spatula 1 cm above the powder. If the powder "jumps" to the spatula, static is present. Wipe the exterior of the weigh boat with a damp Kimwipe to dissipate the charge before proceeding.

Waste Segregation & Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), 2,7-Dimethylisoquinolin-1(2H)-one must be managed as a hazardous waste[2]. Because it is a halogen-free organic compound, the ultimate disposal method is high-temperature incineration. However, the segregation pathway depends entirely on its physical state at the time of disposal.

A. Solid Waste Management
  • Collect all unused powder, contaminated weigh boats, spatulas, and Kimwipes.

  • Place them into a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Label the container explicitly as "Hazardous Solid Waste - Toxic Organics (Contains 2,7-Dimethylisoquinolin-1(2H)-one)."

B. Solvent-Contaminated Liquid Waste

When the compound is dissolved for assays or NMR analysis, the waste classification defaults to the solvent matrix.

  • Verify Compatibility: Never mix incompatible solvents (e.g., oxidizing acids with organic solvents) to prevent exothermic reactions.

  • Segregate by Halogen Content:

    • If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the Non-Halogenated waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated waste carboy.

G Start 2,7-Dimethylisoquinolin-1(2H)-one Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHal Non-Halogenated Waste Stream HalogenCheck->NonHal No (e.g., DMSO, MeOH) Hal Halogenated Waste Stream HalogenCheck->Hal Yes (e.g., DCM, Chloroform) Incineration High-Temperature Incineration (EPA RCRA Compliant) NonHal->Incineration Hal->Incineration SolidBin->Incineration

Caption: Workflow for the segregation and EPA-compliant disposal of 2,7-Dimethylisoquinolin-1(2H)-one.

Quantitative Data & Compatibility Matrix

To ensure compliance with institutional Environmental Health and Safety (EHS) guidelines, adhere to the following quantitative limits and container specifications[3].

Waste Stream CategoryTypical Solvents / MatrixEPA Waste Code ApplicabilityPrimary Container MaterialMax Accumulation Time (Satellite)
Solid Organic Waste Powder, Kimwipes, PlasticsUnlisted Hazardous SolidHDPE (Rigid Drum/Bucket)12 Months (or when full)
Non-Halogenated Liquid DMSO, Methanol, EthanolD001 (if flammable)HDPE or Safety Glass Carboy12 Months (or when full)
Halogenated Liquid DCM, ChloroformF002 (Spent Halogenated)Safety Glass Carboy12 Months (or when full)

Emergency Spill Response & Decontamination

In the event of an accidental spill, execute the following self-validating protocol to ensure complete decontamination.

  • Isolate: Immediately evacuate a 2-meter radius around the spill.

  • Contain (Do NOT Sweep): Never use a broom on dry organic powders, as this causes massive aerosolization. Instead, gently cover the powder with absorbent pads dampened with 10% ethanol or isopropanol. Causality: The solvent dampens the powder, increasing its mass and preventing it from becoming airborne.

  • Collect: Use a non-sparking, disposable plastic scoop to transfer the dampened mass into a hazardous waste bag.

  • Decontaminate: Wipe the affected surface with a solvent known to dissolve the compound (e.g., isopropanol), followed by a secondary wipe with standard laboratory detergent and water.

  • Validate (Expert Insight): Isoquinolinone derivatives often possess highly conjugated pi-systems that fluoresce under ultraviolet light. To self-validate your cleanup, turn off the ambient lights and scan the spill area with a handheld 365 nm UV lamp. Any remaining chemical will fluoresce, indicating that further decontamination is required.

References

  • Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at:[Link]

  • RCRA in Focus: Printing (Hazardous Waste Guidelines). U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling 2,7-Dimethylisoquinolin-1(2h)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot stress enough the importance of treating novel pharmacophores with the utmost respect. 2,7-Dimethylisoquinolin-1(2H)-one is a highly versatile, nitrogen-containing heterocyclic building block heavily utilized in modern medicinal chemistry. In drug development, isoquinolinone derivatives—specifically 2,7-dimethylisoquinolin-1(2H)-one analogs—are frequently synthesized and investigated for their potent biological activities, including the up-regulation of apolipoprotein A-I (ApoA-I) expression to enhance reverse cholesterol transport in cardiovascular diseases .

Because it serves as a core pharmacophore in biologically active small molecules, it must be treated as a hazardous research chemical with an uncharacterized long-term toxicological profile. This guide provides immediate, actionable safety and logistical protocols for handling this compound, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Mechanistic Causality & Hazard Assessment

Before donning Personal Protective Equipment (PPE), it is critical to understand why these specific barriers are required. We do not implement safety protocols blindly; we design them based on the physicochemical properties of the molecule.

  • Dermal Permeability & Lipophilicity: The methylated isoquinolinone core is highly lipophilic. This lipophilicity allows the molecule to readily partition into and cross the stratum corneum if it contacts the skin, potentially leading to rapid systemic absorption . Standard latex gloves offer insufficient resistance to organic permeation.

  • Inhalation Risk of Micro-Particulates: During synthesis, purification, or weighing, the compound typically exists as a fine, crystalline powder. Airborne particulates can easily bypass upper respiratory mucosal defenses, necessitating respiratory protection and ventilated enclosures .

  • Pharmacological Potency: Given its structural similarity to known kinase inhibitors and ApoA-I modulators, accidental systemic exposure could trigger unintended off-target biological responses. Zero-exposure tolerance is the only acceptable standard.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to based on the operational stage.

Operational StageHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Weighing & Aliquoting (Solid) Double nitrile gloves (extended cuff, >5 mil thickness)Chemical safety goggles (tight seal)Flame-retardant lab coat, N95 or P100 particulate respirator
Solution Preparation (Liquid) Double nitrile glovesSafety glasses with side shieldsLab coat, operations restricted to certified chemical fume hood
Waste Handling & Disposal Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)Safety goggles + Full face shieldLab coat, chemical-resistant apron

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity has been verified.

Phase 1: Preparation and Weighing

  • Environmental Verification: Ensure the chemical fume hood or ventilated balance enclosure is operational. Verify a continuous inward face velocity of 80–100 feet per minute (fpm) using a flow monitor.

    • Causality: This prevents the backflow of fine isoquinolinone particulates into the operator's breathing zone.

  • PPE Donning & Integrity Check: Equip double nitrile gloves. Inspect the outer glove for micro-tears by trapping air and applying light pressure.

    • Causality: The outer glove acts as the primary barrier against the lipophilic compound, while the inner glove remains pristine, providing a fail-safe during handling.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: 2,7-Dimethylisoquinolin-1(2H)-one powder can hold a static charge, causing it to aerosolize or adhere to weighing instruments, leading to inaccurate dosing and widespread surface contamination.

Phase 2: Dissolution and Storage

  • Solvent Selection: Dissolve the compound in a high-polarity aprotic solvent (e.g., anhydrous DMSO) directly within the fume hood. Add the solvent slowly to the solid to prevent aerosolization.

  • Aliquoting: Transfer the dissolved stock solution into amber glass vials.

    • Causality: Heterocyclic compounds can be sensitive to photo-degradation over time; amber glass prevents UV-induced ring cleavage and maintains structural integrity.

  • Storage: Seal with PTFE-lined caps, purge the headspace with inert gas (Argon/Nitrogen), and store desiccated at -20°C.

HandlingWorkflow Start Compound Receipt & Inspection PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weighing via Ventilated Balance Hood->Weigh Solvent Solvent Addition (e.g., DMSO/EtOH) Weigh->Solvent Seal Seal & Label Vials Solvent->Seal Store Storage at -20°C (Desiccated) Seal->Store

Figure 1: Step-by-step operational workflow for safe handling and solution preparation.

Emergency Response & Spill Mitigation

In the event of an accidental spill, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Isolate the Area: Immediately halt work. If the spill occurs outside a fume hood and involves more than 50mg of dry powder, evacuate the immediate vicinity to allow aerosols to settle.

  • Containment (Solid Spill): Do not sweep dry powder. Gently cover the spill with damp absorbent towels (using water or a mild surfactant) to suppress dust generation.

    • Causality: Sweeping or brushing dry heterocycles will aerosolize the particles, drastically increasing inhalation risks.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, chemical-resistant absorbent (e.g., vermiculite or diatomaceous earth).

  • Decontamination: Wash the affected surface with a solvent that solubilizes the compound (e.g., a dilute ethanol/water mixture), followed by thorough washing with laboratory-grade soap and water.

SpillResponse Spill Accidental Spill Detected Assess Assess Scale & Evacuate if >50g Spill->Assess PPE Verify Intact PPE (Respirator if powdered) Assess->PPE Contain Contain Spill (Inert Absorbent/Damp Towel) PPE->Contain Collect Collect in Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water / Solvent) Collect->Decon Report Report to EHS Decon->Report

Figure 2: Emergency spill response and decontamination pathway for isoquinolinone derivatives.

Waste Disposal Plan

Proper disposal is a legal and ethical mandate. 2,7-Dimethylisoquinolin-1(2H)-one must never be introduced into municipal waste or standard drainage systems.

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves, absorbent materials from spills) must be placed in a rigid, leak-proof container clearly labeled: "Hazardous Solid Waste - Target: Heterocyclic Organics."

  • Liquid Waste: Unused stock solutions (e.g., compound dissolved in DMSO) must be collected in a compatible high-density polyethylene (HDPE) carboy. Do not mix with halogenated waste unless explicitly verified by your Environmental Health and Safety (EHS) department.

  • Sharps: Any needles or glass pipettes used for transferring solutions must be disposed of immediately in a puncture-resistant sharps container. Never recap needles.

References

  • Compounds for the prevention and treatment of cardiovascular diseases (US10532054B2).

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.